molecular formula C25H19F3N4O5S B15570190 Opigolix

Opigolix

Cat. No.: B15570190
M. Wt: 544.5 g/mol
InChI Key: QLLWADSMMMNRDJ-AFRFTAIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Opigolix is a useful research compound. Its molecular formula is C25H19F3N4O5S and its molecular weight is 544.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H19F3N4O5S

Molecular Weight

544.5 g/mol

IUPAC Name

(2R)-N'-[5-[(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide

InChI

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/b22-21+/t12-/m1/s1

InChI Key

QLLWADSMMMNRDJ-AFRFTAIISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Opigolix, a GnRH Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: Development of opigolix (B1677450) (ASP-1707) was discontinued (B1498344) in April 2018 after reaching Phase II clinical trials.[1][2] This document serves as a technical guide based on the available scientific information.

Executive Summary

This compound (also known as ASP-1707) is an orally active, non-peptide small molecule that functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][3] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a dose-dependent reduction in the production of ovarian sex hormones, estradiol (B170435) and progesterone (B1679170). This mechanism of action made it a candidate for the treatment of hormone-dependent conditions such as endometriosis and rheumatoid arthritis.[1] Clinical data from the Phase II TERRA study demonstrated its efficacy in reducing endometriosis-associated pelvic pain, with a dose-dependent effect on estradiol suppression and bone mineral density.[4]

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

The primary mechanism of action of this compound is the competitive blockade of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the gonadotroph cells of the anterior pituitary gland.

The Endogenous GnRH Signaling Pathway

Under normal physiological conditions, hypothalamic GnRH binds to GnRHR, initiating a signaling cascade that results in the synthesis and secretion of LH and FSH. This pathway is central to the regulation of the reproductive endocrine system. The key steps are:

  • GnRH Binding: Pulsatile secretion of GnRH from the hypothalamus leads to its binding to the GnRHR.

  • G-Protein Activation: This binding activates associated heterotrimeric G-proteins, primarily Gαq/11 and to some extent Gαs.

  • Downstream Signaling:

    • Gαq/11 Pathway: Activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

    • Gαs Pathway: Activation of adenylyl cyclase increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, activating protein kinase A (PKA).

  • Gonadotropin Release: The culmination of these signaling events is the synthesis and release of LH and FSH into the bloodstream.

  • Hormone Production: LH and FSH then act on the gonads to stimulate the production of sex steroids, such as estradiol and progesterone in females.

This compound-Mediated Inhibition

This compound, as a competitive antagonist, binds to the GnRH receptor, thereby preventing the binding of endogenous GnRH. This blockade disrupts the downstream signaling cascade, leading to:

  • Inhibition of Gonadotropin Secretion: The absence of GnRH-induced signaling results in a rapid, dose-dependent decrease in the secretion of both LH and FSH from the pituitary.

  • Suppression of Ovarian Hormone Production: The reduction in circulating LH and FSH levels leads to decreased production of estradiol and progesterone by the ovaries.

Unlike GnRH agonists, which initially cause a "flare-up" effect (a transient increase in LH and FSH) before downregulating the receptors, GnRH antagonists like this compound provide immediate suppression of the hypothalamic-pituitary-gonadal axis.

Signaling Pathway Diagrams

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Gonadotropin_Release LH & FSH Synthesis and Release Ca2->Gonadotropin_Release PKC->Gonadotropin_Release Opigolix_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor This compound->GnRHR Competitively Binds GnRH GnRH GnRH->GnRHR Blocked Signaling_Cascade Signaling Cascade (Gαq/11, PLC, etc.) GnRHR->Signaling_Cascade No_Gonadotropin_Release Inhibition of LH & FSH Release Signaling_Cascade->No_Gonadotropin_Release TERRA_Study_Workflow Screening Screening of 912 Women with Endometriosis-Associated Pelvic Pain Enrollment Enrollment of 540 Women Screening->Enrollment Randomization Randomization (n=532 received treatment) Enrollment->Randomization Placebo Placebo Randomization->Placebo Opigolix_3mg This compound 3 mg Randomization->Opigolix_3mg Opigolix_5mg This compound 5 mg Randomization->Opigolix_5mg Opigolix_10mg This compound 10 mg Randomization->Opigolix_10mg Opigolix_15mg This compound 15 mg Randomization->Opigolix_15mg Leuprorelin Leuprorelin Randomization->Leuprorelin Treatment 24 Weeks of Treatment Placebo->Treatment Opigolix_3mg->Treatment Opigolix_5mg->Treatment Opigolix_10mg->Treatment Opigolix_15mg->Treatment Leuprorelin->Treatment Assessments Assessments at Week 12 and 24 (Efficacy, PK, PD, Safety) Treatment->Assessments

References

ASP-1707 (Opigolix): A Technical Overview of a GnRH Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-1707, also known as opigolix, is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist that was under development by Astellas Pharma.[1] As a GnRH antagonist, ASP-1707 competitively binds to and blocks the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism of action leads to a reduction in the production of gonadal hormones, such as estradiol (B170435) and testosterone. The therapeutic potential of ASP-1707 was investigated for hormone-dependent conditions, primarily endometriosis-associated pelvic pain and rheumatoid arthritis.[1] Although its development was discontinued (B1498344) in April 2018, the available clinical data provides valuable insights into the potential applications and limitations of this class of drugs.[1]

Core Mechanism of Action: GnRH Receptor Antagonism

Gonadotropin-releasing hormone (GnRH) is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[2] Upon binding to its receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotropes, it initiates a signaling cascade that results in the synthesis and secretion of LH and FSH.[2][3][4] ASP-1707, as a GnRH antagonist, prevents the initiation of this signaling cascade.

GnRH Receptor Signaling Pathway

The binding of GnRH to its receptor primarily activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to the downstream activation of mitogen-activated protein kinase (MAPK) cascades, which ultimately regulate the transcription of gonadotropin subunit genes and promote the secretion of LH and FSH.[2][3][5] ASP-1707 blocks the initial step of this pathway by competitively inhibiting GnRH binding to its receptor.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds G_protein Gαq/11 GnRHR->G_protein Activates ASP1707 ASP-1707 ASP1707->GnRHR Blocks PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Secretion LH & FSH Secretion Ca_release->Secretion MAPK MAPK Cascade PKC->MAPK Activates Transcription Gonadotropin Gene Transcription MAPK->Transcription Transcription->Secretion Leads to

Caption: GnRH Receptor Signaling Pathway and ASP-1707 Inhibition.

Clinical Development and Efficacy

ASP-1707 underwent Phase II clinical trials for two primary indications: endometriosis-associated pelvic pain and rheumatoid arthritis.

Endometriosis-Associated Pelvic Pain (TERRA Study)

A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study (the TERRA study) evaluated the efficacy and safety of ASP-1707 in women with endometriosis-associated pelvic pain.[3]

  • Study Design: Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled.[3]

  • Participants: 540 women with surgically diagnosed endometriosis and moderate to severe endometriosis-related pain.[3][6]

  • Treatment Arms:

    • Placebo[3][6]

    • ASP-1707 3 mg once daily[3][6]

    • ASP-1707 5 mg once daily[3][6]

    • ASP-1707 10 mg once daily[3][6]

    • ASP-1707 15 mg once daily[3][6]

    • Leuprorelin (reference for bone health assessment)[3][6]

  • Duration: 24 weeks.[3][6]

  • Primary Endpoint: Change from baseline in the numeric rating scale (NRS) for overall pelvic pain (OPP) at 12 weeks.[3]

  • Secondary Endpoints: Changes in NRS for dysmenorrhea and non-menstrual pelvic pain (NMPP), safety, tolerability, and pharmacokinetics.[3]

  • Pharmacokinetic Analysis: Total plasma concentrations of ASP-1707 were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The lower limit of quantification was 50 pg/mL.[4]

The study demonstrated a statistically significant dose-related reduction in endometriosis-associated pelvic pain.[3]

Table 1: Mean Change from Baseline in Numeric Rating Scale (NRS) for Pelvic Pain at 12 Weeks [3]

Treatment GroupOverall Pelvic Pain (OPP) (95% CI)Dysmenorrhea (95% CI)Non-Menstrual Pelvic Pain (NMPP) (95% CI)
Placebo-1.56 (-1.91, -1.21)-1.50 (-2.00, -1.00)-1.53 (-1.88, -1.19)
ASP-1707 3 mg-1.63 (-1.99, -1.27)-2.72 (-3.22, -2.21)-1.51 (-1.87, -1.16)
ASP-1707 5 mg-1.93 (-2.27, -1.60)-2.85 (-3.33, -2.38)-1.80 (-2.14, -1.47)
ASP-1707 10 mg-2.29 (-2.64, -1.94)-3.97 (-4.46, -3.48)-2.03 (-2.37, -1.68)
ASP-1707 15 mg-2.13 (-2.47, -1.79)-4.18 (-4.66, -3.70)-1.86 (-2.20, -1.52)

Statistically significant dose-related treatment effects were observed for OPP (P = 0.001), dysmenorrhea (P < 0.001), and NMPP (P = 0.029) after 12 weeks.[3] Furthermore, serum estradiol levels and bone mineral density decreased in a dose-dependent manner with ASP-1707, but to a lesser extent than with leuprorelin.[3]

Rheumatoid Arthritis

A Phase 2a, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of ASP-1707 in postmenopausal women with rheumatoid arthritis (RA) who were taking methotrexate.[2]

  • Study Design: Phase 2a, randomized, double-blind, placebo-controlled.[2]

  • Participants: 72 postmenopausal women with RA receiving a stable dose of methotrexate.[2]

  • Treatment Arms:

    • Placebo + Methotrexate[2]

    • ASP-1707 30 mg twice daily + Methotrexate[2]

  • Duration: 12 weeks.[2]

  • Primary Endpoint: American College of Rheumatology 20% improvement criteria (ACR20) response rate at week 12.[2]

  • Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score 28-C-reactive protein (DAS28-CRP), and other measures of disease activity.[2]

  • Pharmacodynamic Assessment: Plasma luteinizing hormone (LH) concentrations were measured.[2]

The study did not meet its primary or secondary efficacy endpoints. ASP-1707 did not demonstrate a clinical benefit in this patient population.[2]

Table 2: Efficacy and Pharmacodynamic Results in Rheumatoid Arthritis at 12 Weeks [2]

EndpointASP-1707 (30 mg BID)Placebo
ACR20 Response RateNo improvementNo improvement
ACR50 Response RateNo improvementNo improvement
ACR70 Response RateNo improvementNo improvement
Change in LH Concentration>90% decrease in >90% of patients (to <1 IU/L)Not reported

Despite the lack of clinical efficacy in RA, the pharmacodynamic data confirmed the potent GnRH antagonist activity of ASP-1707, as evidenced by the rapid and sustained suppression of LH.[2]

Experimental Workflows

Detailed preclinical experimental protocols for ASP-1707 are not publicly available. The following represent generalized workflows for key assays in GnRH antagonist drug discovery.

Generalized Workflow: In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for the GnRH receptor.

Binding_Assay_Workflow prep Prepare cell membranes expressing GnRH receptor incubation Incubate membranes, radioligand, and ASP-1707 prep->incubation radioligand Prepare radiolabeled GnRH analog radioligand->incubation competitor Prepare serial dilutions of ASP-1707 competitor->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis

Caption: Generalized workflow for a GnRH receptor binding assay.
Generalized Workflow: In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to block GnRH-induced intracellular calcium release.

Functional_Assay_Workflow cell_prep Culture cells expressing GnRH receptor dye_loading Load cells with a calcium-sensitive fluorescent dye cell_prep->dye_loading pre_incubation Pre-incubate cells with varying concentrations of ASP-1707 dye_loading->pre_incubation stimulation Stimulate cells with a fixed concentration of GnRH pre_incubation->stimulation measurement Measure changes in intracellular calcium via fluorescence stimulation->measurement analysis Analyze data to determine the antagonist's IC50 measurement->analysis

Caption: Generalized workflow for a calcium mobilization functional assay.

Conclusion

ASP-1707 (this compound) is a potent, orally active GnRH antagonist that demonstrated dose-dependent efficacy in reducing endometriosis-associated pelvic pain in a Phase II clinical trial. The compound effectively suppressed the HPG axis, as evidenced by the reduction in LH and estradiol levels. However, it failed to show clinical benefit in a Phase II trial for rheumatoid arthritis. While the development of ASP-1707 was discontinued, the clinical data contributes to the understanding of the therapeutic potential and challenges of GnRH antagonist therapy. Further research in this area may focus on optimizing the therapeutic window to balance efficacy with the side effects of hypoestrogenism.

References

Opigolix: A Technical Overview of a Discontinued GnRH Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opigolix (ASP-1707) is a non-peptide, small molecule, orally active gonadotropin-releasing hormone (GnRH) antagonist that was under development by Astellas Pharma for the treatment of endometriosis and rheumatoid arthritis.[1] As a GnRH antagonist, this compound competitively binds to and inhibits GnRH receptors in the anterior pituitary gland, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of downstream sex hormones, such as estradiol. Despite reaching Phase II clinical trials, the development of this compound was discontinued (B1498344) in April 2018.[1] This technical guide provides a comprehensive overview of the available chemical, pharmacological, and clinical data for this compound.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide.[1] Its chemical structure is presented below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H19F3N4O5S[1]
Molecular Weight 544.51 g/mol [1]
IUPAC Name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide[1]
CAS Number 912587-25-8[1]
LogP 0.45[2]
pKa Data not publicly available
Solubility Data not publicly available

Pharmacological Properties

Mechanism of Action

This compound functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR). By binding to the GnRHR in the anterior pituitary, it prevents the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This suppression of gonadotropins results in a decrease in the production of sex steroids, such as estrogen and testosterone. This mechanism of action formed the basis for its investigation in hormone-dependent conditions like endometriosis.

GnRH_Antagonist_Signaling_Pathway cluster_pituitary GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates This compound This compound (Antagonist) This compound->GnRHR Binds & Blocks G_protein Gq/11 GnRHR->G_protein Activates Pituitary Anterior Pituitary Cell PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Gonadotropins LH & FSH Synthesis & Release Ca2_release->Gonadotropins PKC->Gonadotropins Suppression Suppression

Caption: Simplified signaling pathway of a GnRH antagonist like this compound.
Pharmacodynamics

In a Phase 2a study in postmenopausal women with rheumatoid arthritis, this compound (at a dose of 30 mg twice daily) demonstrated potent pharmacodynamic activity. Plasma luteinizing hormone (LH) concentrations decreased by over 90% in more than 90% of patients receiving the drug. This rapid decrease to less than 1 IU/L was observed at week 1 and remained stable throughout the treatment period.

Table 2: Pharmacodynamic Effects of this compound in Rheumatoid Arthritis Patients

ParameterResultSource
Luteinizing Hormone (LH) Suppression >90% decrease from baseline in >90% of patients[3]
Time to LH Suppression Decrease to <1 IU/L at Week 1[3]
Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion, are not extensively detailed in publicly available literature. Clinical trial information indicates that pharmacokinetic assessments were conducted, but the quantitative results have not been published. One study evaluated the drug-drug interaction between this compound (ASP1707) and methotrexate (B535133) in patients with rheumatoid arthritis.

Binding Affinity

Quantitative binding affinity data for this compound, such as IC50 or Ki values, are not available in the public domain. As a GnRH receptor antagonist, its affinity would have been a critical parameter determined during preclinical development.

Clinical Development and Discontinuation

This compound was advanced to Phase II clinical trials for the treatment of endometriosis-associated pelvic pain and for rheumatoid arthritis.

A Phase IIa randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound (30 mg twice daily) in postmenopausal women with rheumatoid arthritis who were also taking methotrexate. The primary endpoint was the American College of Rheumatology 20% improvement criteria (ACR20) response rate at week 12. The study found that this compound did not improve ACR20, ACR50, or ACR70 response rates at any time point and did not show improvement in any secondary efficacy endpoints.[3]

While the full results of the Phase II trial for endometriosis have not been published in detail, the overall development of this compound was discontinued by Astellas Pharma in April 2018.[1] The lack of clinical benefit observed in the rheumatoid arthritis trial likely contributed to this decision.

Experimental Protocols

Detailed experimental protocols specific to the development of this compound are not publicly available. However, a general methodology for determining the binding affinity of a GnRH antagonist using a radioligand binding assay is described below. This type of assay would have been fundamental in characterizing the pharmacological profile of this compound.

Example Protocol: Competitive Radioligand Binding Assay for GnRH Receptor

This protocol provides a general framework for assessing the binding affinity of a test compound (e.g., this compound) to the GnRH receptor.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing GnRH receptors Incubate Incubate membranes, radioligand, and this compound at various concentrations Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled GnRH agonist/antagonist (e.g., [¹²⁵I]-Triptorelin) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of this compound Test_Compound_Prep->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Quantification Quantify radioactivity on filters Filtration->Quantification Analysis Calculate IC₅₀ and Ki values Quantification->Analysis

References

The Rise and Discontinuation of Opigolix (ASP-1707): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

Opigolix (ASP-1707) is a non-peptide, orally active, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma, this compound was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis.[1][3] Despite showing promise in Phase II clinical trials for endometriosis, its development was discontinued (B1498344) in April 2018.[1][3] This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, including its mechanism of action, clinical trial results, and detailed experimental protocols from its clinical development program.

Introduction and Discovery

This compound emerged from drug discovery programs aimed at developing orally bioavailable, small-molecule antagonists for the GnRH receptor, offering a more convenient and potentially safer alternative to injectable peptide-based GnRH agonists and antagonists.[4] The development, led by Astellas Pharma, targeted conditions where suppression of the hypothalamic-pituitary-gonadal (HPG) axis is beneficial.[3] The primary indications explored were endometriosis, a chronic inflammatory condition dependent on estrogen, and rheumatoid arthritis, where sex hormones are thought to play a modulatory role in the disease's inflammatory processes.[5][6]

While showing a dose-dependent efficacy in reducing endometriosis-associated pain, the strategic decision was made to halt its development after the completion of Phase II trials.[3]

Chemical Identity:

PropertyValue
IUPAC Name (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide[1]
Synonyms ASP-1707[1]
CAS Number 912587-25-8[1]
Molecular Formula C25H19F3N4O5S[1]
Molar Mass 544.51 g·mol−1[1]

Mechanism of Action: GnRH Receptor Antagonism

This compound functions as a competitive antagonist at the GnRH receptor (GnRHR) in the anterior pituitary gland.[5] The GnRHR is a G-protein-coupled receptor (GPCR) that, upon binding its natural ligand GnRH, primarily activates the Gαq/11 signaling pathway.[7][8][9]

This activation cascade proceeds as follows:

  • PLC Activation: Activated Gαq/11 stimulates phospholipase C (PLC).[7][10]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9][11]

  • Downstream Signaling:

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][8]

    • DAG and elevated Ca2+ levels co-activate protein kinase C (PKC).[9][10]

  • MAPK Cascade: The PKC pathway subsequently activates the mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38).[7][9]

  • Gonadotropin Release: These signaling events culminate in the synthesis and pulsatile release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8]

By binding to the GnRHR, this compound prevents GnRH from initiating this cascade, leading to a rapid, dose-dependent decrease in LH and FSH levels. This, in turn, suppresses the production of ovarian sex hormones, primarily estradiol (B170435), which is the key therapeutic target in endometriosis.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Hormone Synthesis & Release GnRHR GnRH Receptor (GnRHR) Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription MAPK->Transcription Activates Gonadotropins LH & FSH Synthesis & Release Transcription->Gonadotropins Leads to GnRH GnRH GnRH->GnRHR Binds & Activates This compound This compound (ASP-1707) This compound->GnRHR Binds & Blocks

Caption: GnRH Receptor Signaling Pathway and this compound's Point of Antagonism.

Synthesis and Drug Development Workflow

Note: The specific, step-by-step chemical synthesis process for this compound (ASP-1707) has not been disclosed in publicly available literature or patents. This is common for investigational compounds, especially those whose development has been discontinued.

The development of a novel small molecule like this compound typically follows a rigorous, multi-stage workflow from initial discovery to clinical evaluation. The diagram below illustrates a generalized workflow for this process.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_development Clinical Development cluster_synthesis Chemical Synthesis & Manufacturing TargetID Target Identification (GnRH Receptor) HitGen Hit Generation (HTS) TargetID->HitGen LeadOpt Lead Optimization (SAR) HitGen->LeadOpt Preclinical Preclinical Testing (In Vitro / In Vivo) LeadOpt->Preclinical RouteScout Route Scouting LeadOpt->RouteScout Phase1 Phase I (Safety & PK/PD) Preclinical->Phase1 IND Filing Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Discontinuation Development Discontinued Phase2->Discontinuation ASP-1707 NDA NDA Submission Phase3->NDA ProcessDev Process Development RouteScout->ProcessDev ScaleUp Scale-Up & GMP Manufacturing ProcessDev->ScaleUp ScaleUp->Phase1 ScaleUp->Phase2 ScaleUp->Phase3

Caption: Generalized workflow for small-molecule drug discovery and development.

Clinical Development Program

This compound advanced to Phase II clinical trials for two primary indications: endometriosis and rheumatoid arthritis. The program demonstrated pharmacodynamic activity and clinical efficacy in endometriosis but failed to meet its primary endpoint in rheumatoid arthritis.

Phase II Study in Endometriosis (TERRA Study)

The TERRA study was a Phase II, multicenter, double-blind, randomized, placebo-controlled trial to assess the efficacy and safety of various doses of this compound for treating endometriosis-associated pelvic pain.[12]

Quantitative Efficacy Results at Week 12

The study evaluated the change from baseline in the Numeric Rating Scale (NRS) for three types of pain: Overall Pelvic Pain (OPP), Dysmenorrhea (menstrual pain), and Non-Menstrual Pelvic Pain (NMPP).[12]

Treatment GroupNMean Change in OPP (95% CI)Mean Change in Dysmenorrhea (95% CI)Mean Change in NMPP (95% CI)
Placebo 88-1.56 (-1.91, -1.21)-1.50 (-2.00, -1.00)-1.53 (-1.88, -1.19)
This compound 3 mg 86-1.63 (-1.99, -1.27)-2.72 (-3.22, -2.21)-1.51 (-1.87, -1.16)
This compound 5 mg 91-1.93 (-2.27, -1.60)-2.85 (-3.33, -2.38)-1.80 (-2.14, -1.47)
This compound 10 mg 90-2.29 (-2.64, -1.94)-3.97 (-4.46, -3.48)-2.03 (-2.37, -1.68)
This compound 15 mg 88-2.13 (-2.47, -1.79)-4.18 (-4.66, -3.70)-1.86 (-2.20, -1.52)

Data sourced from the TERRA study publication.[12]

A statistically significant dose-related treatment effect was observed for OPP (P = 0.001), dysmenorrhea (P < 0.001), and NMPP (P = 0.029) after 12 weeks.[12] All doses of this compound also reduced serum estradiol levels in a dose-dependent manner, but to a lesser extent than the active comparator leuprorelin (B1674837), suggesting a lower impact on bone health.[4]

Phase IIa Study in Rheumatoid Arthritis

This study was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in postmenopausal female patients with active rheumatoid arthritis who were on a stable dose of methotrexate (B535133).[6]

Quantitative Efficacy and Pharmacodynamic Results at Week 12

ParameterThis compound (30 mg BID) (n=37)Placebo (n=35)
ACR20 Response Rate Not specified, no improvement vs. placeboNot specified
ACR50 Response Rate Not specified, no improvement vs. placeboNot specified
ACR70 Response Rate Not specified, no improvement vs. placeboNot specified
Plasma LH Concentration >90% of patients had a >90% decrease to <1 IU/LNo significant change

Data sourced from the Phase IIa study publication.[6]

The study concluded that this compound did not demonstrate a clinical benefit in this patient population, as it failed to improve ACR20/50/70 response rates or any secondary efficacy endpoints compared to placebo.[6] However, the potent pharmacodynamic effect was confirmed by the rapid and sustained suppression of plasma luteinizing hormone (LH).[6]

Experimental Protocols

Detailed methodologies for preclinical assays are not publicly available. The protocols for the major clinical trials are summarized below.

Protocol: Phase II Endometriosis (TERRA) Study
  • Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study with a 12-week main part and a 12-week extension. An open-label leuprorelin arm was included as a reference for bone mineral density assessment.[12]

  • Participants: 540 women with endometriosis-associated pelvic pain were enrolled. Key inclusion criteria included a surgical diagnosis of endometriosis and a minimum average score on the Overall Pelvic Pain NRS.[12]

  • Intervention: Patients were randomized to receive a daily oral dose of placebo, this compound (3 mg, 5 mg, 10 mg, or 15 mg), or a monthly subcutaneous injection of leuprorelin acetate (B1210297) (3.75 mg).[4]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean Overall Pelvic Pain (OPP) score at Week 12, analyzed for a dose-response relationship among the this compound groups.[12]

  • Secondary Endpoints: Included changes in dysmenorrhea and non-menstrual pelvic pain scores, safety, tolerability, pharmacokinetics, and pharmacodynamic effects on estradiol levels.[4]

Protocol: Phase IIa Rheumatoid Arthritis Study (NCT02884635)
  • Study Design: A Phase IIa, randomized, placebo-controlled, double-blind, parallel-group study conducted at 27 centers in Japan.[13]

  • Participants: 72 postmenopausal women with a diagnosis of rheumatoid arthritis (per ACR/EULAR criteria) for ≥6 months, with active disease (≥6 tender and ≥6 swollen joints), and on a stable dose of methotrexate for ≥90 days.[6][13]

  • Intervention: Patients were randomized (1:1) to receive oral this compound 30 mg twice daily or a matching placebo for 12 weeks, in combination with their ongoing methotrexate treatment.[6]

  • Primary Endpoint: The American College of Rheumatology 20% improvement criteria (ACR20) response rate at Week 12.[6]

  • Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score (DAS)28-CRP, DAS28-ESR, joint counts, and remission rates. Safety, pharmacokinetics, and pharmacodynamics (plasma LH concentration) were also assessed.[6]

Clinical_Trial_Workflow cluster_setup Study Setup & Initiation cluster_execution Patient Enrollment & Treatment cluster_data Data Collection & Analysis cluster_reporting Conclusion & Reporting Protocol Protocol Design & IRB/REC Approval SiteSelect Site Selection & Investigator Training Protocol->SiteSelect Screening Patient Screening (Inclusion/Exclusion Criteria) SiteSelect->Screening Consent Informed Consent Screening->Consent Randomization Randomization (1:1 or Multi-arm) Consent->Randomization Treatment Drug Administration (12-24 Weeks) Randomization->Treatment Visits Scheduled Study Visits (Assessments, Labs, PK/PD) Treatment->Visits DataCollect Data Collection & Monitoring Visits->DataCollect DBLock Database Lock DataCollect->DBLock Analysis Statistical Analysis (Primary & Secondary Endpoints) DBLock->Analysis CSR Clinical Study Report (CSR) Analysis->CSR Publication Manuscript Publication CSR->Publication

Caption: A typical workflow for a Phase II randomized controlled clinical trial.

Conclusion

This compound (ASP-1707) was a promising, orally active GnRH receptor antagonist that demonstrated clear pharmacodynamic activity and dose-dependent clinical efficacy in reducing endometriosis-associated pain. Its development program provided valuable clinical data, particularly from the well-designed TERRA study. However, the compound failed to show a clinical benefit in rheumatoid arthritis. The decision by Astellas Pharma to discontinue development in 2018 means that the full therapeutic potential of this compound will likely remain unexplored. The publicly available data, while incomplete with respect to its discovery and synthesis, offers important insights into the clinical application of GnRH antagonists for hormone-dependent diseases.

References

In Vivo Animal Models for Opigolix Testing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The preclinical development of Opigolix (ASP1707) was discontinued (B1498344) by Astellas Pharma in April 2018 after Phase II clinical trials.[1] Consequently, detailed in vivo animal model data for this compound is not extensively available in the public domain. This guide provides a comprehensive overview of the types of animal models and experimental protocols typically employed for the preclinical evaluation of gonadotropin-releasing hormone (GnRH) antagonists like this compound for the treatment of endometriosis and uterine fibroids. Where specific data for this compound is unavailable, representative information from similar compounds is used to illustrate the concepts and methodologies, and this is clearly indicated.

Introduction to this compound and its Mechanism of Action

This compound (ASP1707) is an orally active, non-peptide GnRH antagonist.[1][2] GnRH antagonists competitively bind to GnRH receptors in the anterior pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This suppression of the hypothalamic-pituitary-ovarian (HPO) axis leads to a dose-dependent reduction in the production of ovarian sex hormones, primarily estradiol (B170435).[3][4] As endometriosis and uterine fibroids are estrogen-dependent conditions, reducing estradiol levels is a key therapeutic strategy.[3]

Signaling Pathway of GnRH Antagonism

The following diagram illustrates the mechanism of action of a GnRH antagonist like this compound.

GnRH_Pathway cluster_pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary GnRH->Pituitary stimulates GnRHR GnRH Receptor LH_FSH LH & FSH GnRHR->LH_FSH stimulates release of This compound This compound (GnRH Antagonist) This compound->GnRHR blocks Ovaries Ovaries LH_FSH->Ovaries stimulate Estradiol Estradiol Ovaries->Estradiol produces Uterus Uterus (Endometriosis/ Uterine Fibroids) Estradiol->Uterus promotes growth of

Mechanism of Action of this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the efficacy of a new therapeutic agent. For endometriosis and uterine fibroids, non-human primates are considered the gold standard due to their physiological similarities to humans, including a menstrual cycle.[5] Rodent models are also utilized, particularly for initial screening and mechanistic studies.

Non-Human Primate Models of Endometriosis

Spontaneous endometriosis occurs in non-human primates, but to ensure consistency and a defined disease state for preclinical studies, endometriosis is often surgically induced.[5]

  • Rhesus Macaques (Macaca mulatta) and Baboons (Papio anubis): These are the most common models for endometriosis research.[4][5][6]

    • Induction Protocol: Endometriosis is typically induced by the autologous transplantation of menstrual endometrium into the peritoneal cavity.[4][6] This is achieved via laparoscopic procedures where menstrual endometrium is collected and then seeded onto the peritoneum.[4][6] Lesions are allowed to establish over several months before treatment initiation.[6]

    • Efficacy Endpoints:

      • Reduction in the size and number of endometriotic lesions, assessed via laparoscopy.

      • Histological analysis of biopsied lesions to evaluate glandular and stromal components.

      • Measurement of biomarkers associated with inflammation and cell proliferation.

      • Assessment of pain-related behaviors, although this is challenging in non-human primates.

Rodent Models of Endometriosis

Rodent models offer advantages in terms of cost, shorter study duration, and the availability of transgenic strains.

  • Surgically Induced Endometriosis in Rats and Mice:

    • Induction Protocol: Uterine horn tissue from a donor animal is sutured onto the peritoenum of a recipient animal. The recipient animals are often ovariectomized and supplemented with estradiol to maintain the growth of the endometriotic lesions.

    • Efficacy Endpoints:

      • Measurement of lesion size and weight at the end of the study.

      • Histological and immunohistochemical analysis of the lesions.

Animal Models of Uterine Fibroids

Developing reliable animal models for uterine fibroids (leiomyomas) has been challenging as they do not spontaneously occur in most laboratory animals with the same frequency and characteristics as in humans.

  • Eker Rat Model: This model carries a germline mutation in the tuberous sclerosis 2 (Tsc2) tumor suppressor gene and develops uterine leiomyomas with high penetrance.[7]

  • Xenograft Models: Human uterine fibroid tissue can be implanted into immunodeficient mice (e.g., nude or SCID mice).[8] These models are useful for studying the direct effects of compounds on human fibroid tissue growth.

    • Induction Protocol: Small pieces of human uterine fibroid tissue are surgically implanted, typically subcutaneously or under the kidney capsule. The host mice are usually ovariectomized and supplemented with estrogen and progesterone (B1679170) to support the growth of the xenografts.

    • Efficacy Endpoints:

      • Measurement of tumor volume over time.

      • Histological and molecular analysis of the explanted tumors at the end of the study.

Preclinical Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, and its relationship with the observed therapeutic effect.

Pharmacokinetic Studies

PK studies are typically conducted in at least two species (one rodent and one non-rodent) to assess the drug's profile.

ParameterRodent (Rat) - Representative DataNon-Rodent (Dog/Monkey) - Representative Data
Route of Administration Oral (gavage), IntravenousOral (capsule), Intravenous
Bioavailability Moderate to HighModerate to High
Half-life (t½) Short to ModerateModerate to Long
Cmax (Maximum Concentration) Dose-dependentDose-dependent
AUC (Area Under the Curve) Dose-proportionalDose-proportional
Metabolism Primarily hepatic (e.g., via cytochrome P450 enzymes)Primarily hepatic
Excretion Fecal and/or renalFecal and/or renal

Table 1: Representative Pharmacokinetic Parameters for an Oral GnRH Antagonist.

Pharmacodynamic Studies

PD studies aim to demonstrate the biological effect of the drug, which for this compound is the suppression of reproductive hormones.

Animal ModelEndpointExpected Outcome with this compound
Ovariectomized Female Monkeys Suppression of LH and FSH levelsRapid and dose-dependent suppression of gonadotropins.
Intact Female Monkeys Suppression of estradiol and progesteroneDose-dependent reduction in circulating estradiol and progesterone levels.
Rodent Models Uterine weight reductionDose-dependent decrease in uterine weight due to estrogen suppression.

Table 2: Representative Pharmacodynamic Endpoints and Expected Outcomes for this compound.

Experimental Protocols

Efficacy Study of this compound in a Non-Human Primate Model of Endometriosis

This protocol is a representative example based on established methodologies.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Adult Female Rhesus Macaques) Induction Induction of Endometriosis (Laparoscopic seeding of menstrual endometrium) Animal_Selection->Induction Establishment Lesion Establishment (3-6 months) Induction->Establishment Baseline Baseline Assessment (Laparoscopy to measure lesion size and number) Establishment->Baseline Randomization Randomization Baseline->Randomization Group1 Vehicle Control (Oral, daily) Randomization->Group1 Group2 This compound - Low Dose (e.g., 3 mg/kg, oral, daily) Randomization->Group2 Group3 This compound - High Dose (e.g., 10 mg/kg, oral, daily) Randomization->Group3 Treatment Treatment Period (e.g., 3-6 months) Group1->Treatment Group2->Treatment Group3->Treatment Monitoring Monitoring (Hormone levels, clinical signs) Treatment->Monitoring Final Final Assessment (Laparoscopy, lesion biopsy, histopathology) Monitoring->Final Data_Analysis Data Analysis Final->Data_Analysis

Workflow for NHP Endometriosis Efficacy Study.
  • Animal Selection and Acclimation: Adult, cycling female rhesus macaques with a history of regular menstrual cycles are selected and acclimated to the facility.

  • Induction of Endometriosis: Under general anesthesia, a laparoscopic procedure is performed to collect menstrual endometrium, which is then carefully seeded onto multiple locations within the peritoneal cavity.

  • Lesion Establishment: The animals are monitored for 3-6 months to allow for the establishment and growth of endometriotic lesions.

  • Baseline Assessment: A second laparoscopy is performed to visualize, measure, and record the number and size of all visible endometriotic lesions.

  • Randomization and Treatment: Animals are randomized into treatment groups: vehicle control, low-dose this compound, and high-dose this compound. The drug is administered orally on a daily basis.

  • Monitoring: Blood samples are collected regularly to monitor serum levels of estradiol, progesterone, LH, and FSH.

  • Final Assessment: At the end of the treatment period, a final laparoscopy is performed to measure the changes in lesion size and number. Lesions are biopsied for histological and immunohistochemical analysis.

  • Data Analysis: Statistical analysis is performed to compare the changes in lesion size and hormone levels between the treatment and control groups.

Toxicology and Safety Pharmacology

Prior to clinical trials, a comprehensive toxicology and safety pharmacology program is conducted in animals to identify potential adverse effects. These studies are performed in compliance with regulatory guidelines (e.g., FDA, EMA).

  • Single-Dose and Repeat-Dose Toxicity Studies: Conducted in at least two species (rodent and non-rodent) to determine the maximum tolerated dose (MTD) and to identify target organs for toxicity.

  • Safety Pharmacology Studies: To assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity and Carcinogenicity Studies: To evaluate the potential for this compound to cause genetic mutations or cancer.

  • Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic-fetal development, and pre- and postnatal development.

Conclusion

The preclinical evaluation of a GnRH antagonist like this compound involves a series of well-defined in vivo animal studies. Non-human primate models of endometriosis are crucial for demonstrating efficacy due to their physiological relevance. These efficacy studies are complemented by robust pharmacokinetic, pharmacodynamic, and toxicology assessments in various animal species to establish a comprehensive understanding of the drug's properties and to ensure its safety before moving into human clinical trials. While specific preclinical data for this compound remains limited in the public domain, the methodologies described in this guide are representative of the rigorous process required for the development of novel therapies for endometriosis and uterine fibroids. The Phase II clinical data for this compound did show a dose-related reduction in endometriosis-associated pelvic pain, suggesting that the preclinical models were predictive of a clinical effect.[4][9][10]

References

Opigolix: A Technical Overview of its Profile as a GnRH Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Development of opigolix (B1677450) (also known as ASP-1707) was discontinued, and as a result, specific quantitative data on its binding affinity and selectivity for the Gonadotropin-Releasing Hormone (GnRH) receptor are not extensively available in the public domain. This guide provides a comprehensive overview based on available information and established methodologies for characterizing such compounds. Where specific data for this compound is unavailable, illustrative examples from other well-characterized GnRH antagonists are provided for context.

Introduction to this compound (ASP-1707)

This compound is a non-peptide, orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] It was under development by Astellas Pharma for the potential treatment of sex hormone-dependent conditions such as endometriosis and rheumatoid arthritis.[1][3] As a GnRH receptor antagonist, this compound was designed to competitively block the binding of the endogenous GnRH to its receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a reduction in the production of downstream sex hormones like estrogen and testosterone.[4]

Mechanism of Action: Antagonism of the GnRH Receptor

The therapeutic effect of this compound is predicated on its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis by competitively inhibiting the GnRH receptor.

The GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of GnRH, the receptor activates a signaling cascade that leads to the synthesis and secretion of LH and FSH.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates This compound This compound (Antagonist) This compound->GnRHR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 GeneTx Gene Transcription (LH & FSH β-subunits) Ca2->GeneTx MAPK MAPK Cascade PKC->MAPK Activates MAPK->GeneTx Secretion LH & FSH Secretion GeneTx->Secretion Leads to

GnRH Receptor Signaling Pathway

Binding Affinity and Selectivity of this compound

A comprehensive understanding of a drug's interaction with its target and potential off-target interactions is critical for drug development. This is achieved by determining its binding affinity and selectivity.

Data Presentation

While specific, publicly available quantitative data for this compound is lacking, the following tables illustrate how such data would be presented and provide comparative values for other known GnRH antagonists.

Table 1: GnRH Receptor Binding Affinity

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
This compound (ASP-1707) Human GnRH ReceptorRadioligand BindingNot Publicly AvailableNot Publicly Available-
ElagolixHuman GnRH ReceptorRadioligand Binding0.931.4Example Data
RelugolixHuman GnRH ReceptorRadioligand Binding0.120.29Example Data
LinzagolixHuman GnRH ReceptorRadioligand Binding0.41.1Example Data

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity; lower values indicate higher affinity.

Table 2: Selectivity Profile of a Hypothetical GnRH Antagonist

Receptor/TargetBinding Inhibition (%) at 1 µM
GnRH Receptor >95%
Adrenergic Receptor α1A<10%
Adrenergic Receptor β2<5%
Dopamine Receptor D2<15%
Serotonin Receptor 5-HT2A<10%
Muscarinic Receptor M1<5%
Histamine Receptor H1<20%
hERG Channel<25%

This table illustrates a typical selectivity screen. A highly selective compound would show significant binding inhibition only at its intended target.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the binding affinity and selectivity of a compound like this compound.

Radioligand Binding Assay for GnRH Receptor Affinity

This assay quantifies the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki and IC50 of this compound for the human GnRH receptor.

Materials:

  • Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-Triptorelin).

  • Test Compound: this compound at various concentrations.

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Typically a Tris-based buffer at physiological pH containing protease inhibitors.

  • Instrumentation: Scintillation counter or gamma counter.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Prepare GnRHR-expressing cell membranes Incubation Incubate membranes, radioligand, and this compound to reach equilibrium ReceptorPrep->Incubation LigandPrep Prepare serial dilutions of this compound & radioligand LigandPrep->Incubation Separation Separate bound from free radioligand via filtration Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification CurveFit Plot % inhibition vs. [this compound] and perform non-linear regression Quantification->CurveFit Result Determine IC₅₀ and calculate Kᵢ CurveFit->Result

Workflow for Radioligand Binding Assay

Protocol:

  • Membrane Preparation: GnRHR-expressing cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are combined in the assay buffer. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled GnRH) are included.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation or gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay assesses the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-induced intracellular calcium release, a key downstream event in GnRH receptor signaling.

Objective: To determine the functional potency of this compound in blocking GnRH receptor activation.

Materials:

  • Cell Line: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).

  • Test Compound: this compound at various concentrations.

  • Agonist: GnRH.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities.

Workflow:

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellPlating Plate GnRHR-expressing cells in a multi-well plate DyeLoading Load cells with a calcium-sensitive fluorescent dye CellPlating->DyeLoading PreIncubation Pre-incubate cells with varying concentrations of this compound DyeLoading->PreIncubation Stimulation Stimulate cells with GnRH and measure fluorescence change PreIncubation->Stimulation ResponseCurve Plot fluorescence response vs. [this compound] Stimulation->ResponseCurve FunctionalIC50 Determine functional IC₅₀ ResponseCurve->FunctionalIC50

Workflow for Calcium Mobilization Assay

Protocol:

  • Cell Culture and Plating: GnRHR-expressing cells are seeded into a multi-well plate and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will increase in fluorescence intensity upon binding to intracellular calcium.

  • Compound Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a defined period.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established before a fixed concentration of GnRH is injected into the wells. The fluorescence intensity is then monitored over time to measure the calcium response.

  • Data Analysis: The peak fluorescence response is determined for each concentration of this compound. The percentage of inhibition of the GnRH-induced calcium response is plotted against the logarithm of the this compound concentration to determine the functional IC50.

Conclusion

This compound was developed as a non-peptide, orally active GnRH receptor antagonist. While its clinical development was halted and detailed preclinical binding data is not publicly available, the established methodologies for characterizing such compounds provide a clear framework for how its binding affinity and selectivity would have been determined. A thorough understanding of these principles is essential for researchers and professionals in the field of drug development for hormone-dependent diseases.

References

Early-Phase Research on Opigolix for Prostate Cancer: A Technical Overview of a Discontinued Candidate

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed research community, scientists, and drug development professionals: This technical guide addresses the early-phase research landscape for Opigolix (also known as ASP-1707 or OBE2109) in the context of prostate cancer. It is important to note at the outset that the development of this compound was discontinued (B1498344) by Astellas Pharma in April 2018.[1] While it was investigated for several conditions, including prostate cancer, it did not proceed to late-stage clinical trials for this indication, and detailed public data from early-phase prostate cancer studies are unavailable.[1][2]

This document serves to summarize the known mechanism of action for this class of compounds and provide a general framework for how such a drug would be evaluated.

Mechanism of Action: GnRH Receptor Antagonism

This compound is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3][4] Like other drugs in its class, its therapeutic effect in prostate cancer stems from its ability to block the GnRH receptor in the pituitary gland.[5][6] This action competitively inhibits the binding of endogenous GnRH, leading to a rapid and profound decrease in the secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6]

The reduction in LH levels is critical, as LH is the primary signal for the Leydig cells in the testes to produce testosterone (B1683101). By suppressing LH, GnRH antagonists effectively shut down testicular testosterone production, achieving medical castration levels. This androgen deprivation is a cornerstone of treatment for advanced prostate cancer, as prostate cancer cells are typically dependent on androgens for growth and survival.[7] A key advantage of GnRH antagonists over agonists is the avoidance of an initial testosterone surge, or "flare," which can temporarily worsen clinical symptoms.[6][7]

Signaling Pathway

The mechanism of action involves the disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis. The following diagram illustrates the signaling cascade and the point of intervention for a GnRH antagonist like this compound.

G Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes (Leydig Cells) Pituitary->Testes LH / FSH (+) ProstateCancer Prostate Cancer Cells Testes->ProstateCancer Testosterone (+) This compound This compound (Oral GnRH Antagonist) This compound->Pituitary

Mechanism of a GnRH Antagonist in the HPG Axis.

Early-Phase Experimental Data & Protocols

Due to the discontinuation of this compound's development for prostate cancer, specific quantitative data from Phase I or II trials in this patient population are not available in the public domain. Early-phase studies for a compound like this compound would typically focus on the following:

  • Phase I: Primarily designed to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). Key objectives would include identifying the maximum tolerated dose (MTD) and establishing the dose-response relationship with respect to testosterone suppression.

  • Phase II: Designed to evaluate preliminary efficacy and further assess safety in a larger patient cohort. The primary endpoint would likely be the proportion of patients achieving and maintaining medical castration (testosterone levels < 50 ng/dL).

A generalized workflow for such an early-phase trial is depicted below.

G cluster_0 Phase I Trial cluster_1 Phase II Trial A Patient Screening (Advanced Prostate Cancer) B Dose Escalation Cohorts (e.g., 3+3 Design) A->B C Safety & Tolerability (Adverse Event Monitoring) B->C D PK/PD Analysis (Blood Sampling) B->D E MTD Determination D->E F Patient Enrollment (Defined Population) E->F Proceed with RP2D G Treatment at Recommended Phase 2 Dose F->G H Primary Endpoint: Castration Rate at Wk 4 G->H I Secondary Endpoints: PSA Response, Safety G->I J Go/No-Go Decision for Phase III I->J

Generalized Workflow for Early-Phase GnRH Antagonist Trial.

Data Presentation

Without specific trial data for this compound in prostate cancer, the creation of detailed quantitative data tables is not possible. For context, early-phase trials of similar oral GnRH antagonists, such as Relugolix, have presented data including:

  • Pharmacokinetics: Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamics: Time to testosterone suppression, percentage of patients achieving castration at various time points (e.g., Day 4, Day 15, Day 29), and median testosterone levels over time.

  • Efficacy: Prostate-Specific Antigen (PSA) response rates.

  • Safety: Incidence and severity of adverse events, with particular attention to those common to androgen deprivation therapy (e.g., hot flashes, fatigue) and any drug-specific effects.

Conclusion and Alternative Avenues

The investigation into this compound for prostate cancer was halted before generating the substantial public data required for a comprehensive technical analysis. Its development did not progress to a stage comparable with other agents in its class.

For researchers and professionals interested in the clinical application of oral GnRH antagonists for prostate cancer, a wealth of data is available for the FDA-approved drug Relugolix . This includes extensive Phase I, II, and pivotal Phase III (HERO trial) data, which could serve as a valuable and relevant case study.[7][8][9][10] Should a detailed technical guide on the early-phase research of Relugolix be of interest, the available data would permit a thorough analysis that meets all the structural and visualization requirements of this request.

References

Methodological & Application

Application Notes and Protocols for Opigolix (ASP-1707) in Endometriosis Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for Opigolix (ASP-1707), a gonadotropin-releasing hormone (GnRH) antagonist formerly under investigation for the treatment of endometriosis-associated pain. The information is primarily based on the Phase II randomized controlled TERRA study (NCT01767090). While the development of this compound was discontinued (B1498344) in April 2018, the study design and methodologies remain a valuable reference for professionals in the field.[1]

Mechanism of Action

This compound is an orally active, non-peptide GnRH antagonist.[1] It competitively binds to GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of ovarian hormones, including estradiol, which is a key factor in the growth and maintenance of endometrial tissue. The intended therapeutic effect is the alleviation of endometriosis-associated pain, such as dysmenorrhea and non-menstrual pelvic pain.

Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH/FSH (+) Endometrial_Lesions Endometrial_Lesions Ovaries->Endometrial_Lesions Estradiol (+) Pain Pain Endometrial_Lesions->Pain This compound This compound This compound->Pituitary Antagonism (-) cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Patient_Prep Patient Preparation Scan_Acquisition DXA Scan Acquisition (Lumbar Spine & Hip) Patient_Prep->Scan_Acquisition Data_Analysis Data Analysis (% Change in BMD) Scan_Acquisition->Data_Analysis QC Quality Control QC->Scan_Acquisition

References

Phase II Study of Opigolix in Rheumatoid Arthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opigolix (formerly known as ASP1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. While initially investigated for endometriosis and uterine fibroids, its potential role in modulating inflammatory processes led to its evaluation in a Phase IIa clinical trial for rheumatoid arthritis (RA). This document provides a detailed overview of the study protocol, available clinical data, and the proposed mechanism of action for this compound in the context of RA. The development of this compound for rheumatoid arthritis was discontinued (B1498344) in April 2018.

Quantitative Data Summary

The following tables summarize the key design and outcomes of the Phase IIa clinical trial (NCT02884635) investigating this compound in patients with rheumatoid arthritis.[1]

Table 1: Study Design and Patient Demographics

ParameterDescription
Study Title A Phase 2a, Randomized, Double-Blind, Placebo-Controlled Trial of the Efficacy and Safety of the Oral Gonadotropin-Releasing Hormone Antagonist, ASP1707, in Postmenopausal Female Patients With Rheumatoid Arthritis Taking Methotrexate (B535133)
Clinical Trial Identifier NCT02884635
Study Phase Phase IIa
Patient Population Postmenopausal women with active rheumatoid arthritis on a stable dose of methotrexate for ≥90 days.
Number of Patients 72 randomized (37 to this compound, 35 to Placebo)
Treatment Groups - this compound (ASP1707) 30 mg twice daily + Methotrexate- Placebo + Methotrexate
Treatment Duration 12 weeks

Table 2: Efficacy Endpoints and Results

EndpointDescriptionResults
Primary Endpoint American College of Rheumatology 20% improvement criteria (ACR20) response rate at Week 12.This compound did not demonstrate a statistically significant improvement in the ACR20 response rate compared to placebo. Specific percentages were not available in the public domain.
Secondary Endpoints - ACR20, ACR50, and ACR70 response rates at various time points.- Disease Activity Score (DAS) 28-CRP and DAS28-ESR.- Tender or Swollen Joint Counts.- Remission rates.No significant improvement was observed in any of the secondary efficacy endpoints for this compound compared to placebo.

Table 3: Pharmacodynamic and Safety Outcomes

OutcomeDescriptionResults
Pharmacodynamic Marker Plasma Luteinizing Hormone (LH) concentration.A rapid and sustained decrease of >90% in plasma LH concentration was observed in over 90% of patients receiving this compound, with levels dropping to <1 IU/L by week 1.[1]
Safety Incidence of adverse events.The safety profile of this compound was generally comparable to placebo. Detailed adverse event data is not publicly available.

Experimental Protocols

Study Protocol: Phase IIa Clinical Trial (NCT02884635)

1. Patient Selection:

  • Inclusion Criteria: Postmenopausal female patients with a diagnosis of rheumatoid arthritis according to the 2010 ACR/EULAR classification criteria. Patients must have been on a stable dose of methotrexate for at least 90 days prior to screening.

  • Exclusion Criteria: Patients with other inflammatory joint diseases, severe comorbidities, or those who had previously failed more than one biologic DMARD.

2. Randomization and Blinding:

  • Eligible patients were randomized in a 1:1 ratio to receive either this compound 30 mg or a matching placebo.

  • The study was conducted in a double-blind manner, where both patients and investigators were unaware of the treatment allocation.

3. Treatment Regimen:

  • Patients in the active treatment group received this compound 30 mg orally, twice daily, for 12 weeks.

  • Patients in the control group received a matching placebo orally, twice daily, for 12 weeks.

  • All patients continued their stable background methotrexate therapy throughout the study.

4. Efficacy Assessments:

  • The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at week 12.

  • Secondary efficacy endpoints included ACR50 and ACR70 responses, changes in DAS28-CRP and DAS28-ESR, and changes in tender and swollen joint counts from baseline.

5. Pharmacodynamic Assessment:

  • Blood samples were collected at baseline and at specified time points throughout the study to measure plasma concentrations of luteinizing hormone (LH).

6. Safety Monitoring:

  • Adverse events were monitored and recorded at each study visit.

  • Laboratory safety parameters, including hematology and clinical chemistry, were assessed at baseline and at regular intervals.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in Rheumatoid Arthritis

G cluster_0 Hypothalamus-Pituitary-Gonadal Axis cluster_1 Immune System Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH_FSH LH & FSH (Gonadotropins) Pituitary->LH_FSH releases Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen produces ImmuneCells Immune Cells (e.g., T-cells, Macrophages) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) ImmuneCells->Cytokines produces Inflammation Joint Inflammation & Damage Cytokines->Inflammation mediates This compound This compound (GnRH Antagonist) This compound->Pituitary blocks GnRH receptor GnRH->Pituitary stimulates LH_FSH->Ovaries stimulate LH_FSH->ImmuneCells pro-inflammatory effects

Caption: Proposed mechanism of this compound in RA.

Experimental Workflow of the Phase IIa Clinical Trial

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_assessment Assessment & Follow-up Screening Patient Screening (n=105) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Enrollment Enrollment & Informed Consent (n=72) Inclusion->Enrollment Randomization Randomization (1:1) Enrollment->Randomization GroupA This compound 30mg BID + MTX (n=37) Randomization->GroupA GroupB Placebo BID + MTX (n=35) Randomization->GroupB Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment Visits Study Visits (Weeks 1, 2, 4, 8, 12) Treatment->Visits Baseline Baseline Assessment (ACR, DAS28, Joint Counts) Endpoint Primary Endpoint Assessment (ACR20 at Week 12) Visits->Endpoint Secondary Secondary Endpoint Assessment Visits->Secondary Safety Safety Monitoring Visits->Safety

Caption: Workflow of the this compound Phase IIa RA trial.

References

Application Notes and Protocols for Opigolix (ASP-1707) in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The clinical development of Opigolix (ASP-1707) was discontinued (B1498344) by Astellas Pharma in April 2018 after reaching Phase II clinical trials.[1] Consequently, publicly available data on its specific dosing and administration protocols are limited. The following application notes and protocols are based on the available information for this compound and supplemented with representative data from other orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonists, such as Elagolix and Linzagolix, to provide a comprehensive guide for research purposes.

Introduction

This compound is a small-molecule, orally active, non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2][3] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This leads to a dose-dependent suppression of ovarian sex hormones, including estradiol (B170435) and progesterone, which are key drivers in the pathophysiology of endometriosis.[4][5] this compound was investigated for the treatment of endometriosis, rheumatoid arthritis, and prostate cancer.[1][6]

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to GnRH receptors in the anterior pituitary gland. This action prevents the endogenous GnRH from stimulating the release of gonadotropins (LH and FSH), thereby leading to a rapid and dose-dependent reduction in circulating estrogen levels.[4] This mechanism of action forms the basis for its investigation in sex hormone-dependent diseases.[7]

GnRH_Pathway cluster_pituitary Anterior Pituitary cluster_gonads Gonads cluster_target Target Tissue Hypothalamus Hypothalamus Pituitary Pituitary Gland (Gonadotrophs) Hypothalamus->Pituitary GnRH GnRHR GnRH Receptor Gonads Ovaries Pituitary->Gonads LH / FSH Hormones LH & FSH Release GnRHR->Hormones Stimulation Estrogen Estradiol Production Gonads->Estrogen Stimulation Target Endometrial Lesions Effect Reduced Growth & Inflammation This compound This compound (Oral Administration) This compound->GnRHR Antagonism Estrogen->Target Stimulation Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Surgical Induction of Endometriosis in Rats B Post-operative Recovery & Lesion Establishment (2-4 weeks) A->B C Randomization into Treatment Groups B->C D Daily Oral Administration of this compound or Vehicle (4-8 weeks) C->D E Weekly Monitoring: Body Weight, Clinical Signs D->E F Blood Collection for Hormone Analysis (Estradiol, LH, FSH) D->F G Euthanasia & Excision of Endometriotic Lesions F->G H Measurement of Lesion Volume G->H I Statistical Analysis of Results H->I

References

Measuring the Efficacy of Opigolix in Reducing Endometriosis-Associated Pelvic Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the efficacy of Opigolix (also known as ASP-1707), an oral gonadotropin-releasing hormone (GnRH) antagonist, in reducing pelvic pain associated with endometriosis. These guidelines are based on methodologies employed in clinical trials of this compound and other GnRH antagonists.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain, including dysmenorrhea (menstrual pain), non-menstrual pelvic pain (NMPP), and dyspareunia (painful intercourse).[1] this compound is a non-peptide GnRH antagonist that competitively binds to GnRH receptors in the pituitary gland.[2][3] This action blocks the downstream signaling cascade, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, reduced ovarian production of estradiol.[2][3] The reduction in systemic estrogen levels suppresses the growth and inflammatory activity of endometriotic lesions, thereby alleviating pain.

Mechanism of Action: GnRH Antagonism

This compound exerts its therapeutic effect by competitively inhibiting the GnRH receptor in the anterior pituitary. This prevents the binding of endogenous GnRH, disrupting the hypothalamic-pituitary-gonadal (HPG) axis. Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin secretion, GnRH antagonists like this compound lead to a rapid and dose-dependent decrease in LH and FSH levels, and subsequently, estradiol.[2]

Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Pituitary Anterior Pituitary Gland LH_FSH LH & FSH (Gonadotropins) Pituitary->LH_FSH Stimulates Release This compound This compound (GnRH Antagonist) This compound->GnRHR Competitively Blocks Ovaries Ovaries LH_FSH->Ovaries Stimulates Estradiol Estradiol Ovaries->Estradiol Produces Endometriotic_Lesions Endometriotic Lesions Estradiol->Endometriotic_Lesions Stimulates Growth & Inflammation Pain Pelvic Pain Endometriotic_Lesions->Pain Causes Start Participant Training Daily_Entry Daily Diary Entry (e.g., Evening) Start->Daily_Entry Assess_OPP Rate Overall Pelvic Pain (OPP) on 0-10 NRS Daily_Entry->Assess_OPP Menstruating Currently Menstruating? Assess_OPP->Menstruating Assess_Dys Rate Dysmenorrhea on 0-10 NRS Menstruating->Assess_Dys Yes Assess_NMPP Rate Non-Menstrual Pelvic Pain (NMPP) on 0-10 NRS Menstruating->Assess_NMPP No Data_Collection Data Collection (Electronic or Manual) Assess_Dys->Data_Collection Assess_NMPP->Data_Collection End Data Analysis Data_Collection->End

References

Application Notes and Protocols for Assessing Opigolix Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opigolix (also known as ASP1707) is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2] By blocking the GnRH receptor in the pituitary gland, this compound rapidly and in a dose-dependent manner suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5] This leads to a reduction in the production of ovarian hormones, primarily estradiol (B170435) (E2), which is the key driver of the pathophysiology of estrogen-dependent conditions such as endometriosis and uterine fibroids.[1][6][7] Assessing the treatment response to this compound involves a multi-faceted approach, combining direct measures of hormonal suppression with clinical efficacy endpoints and safety monitoring. These application notes provide a comprehensive overview of the key biomarkers and detailed protocols for their assessment.

I. Key Biomarkers for Treatment Response

The assessment of this compound's efficacy and safety in clinical settings relies on a panel of pharmacodynamic, clinical, and safety biomarkers.

Pharmacodynamic Biomarkers: Hormonal Assays

The primary mechanism of this compound involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. Therefore, the most direct biomarkers of its activity are the circulating levels of key hormones:

  • Estradiol (E2): As the primary therapeutic target, the suppression of E2 levels is a critical indicator of this compound's pharmacodynamic effect.[8] A dose-dependent decrease in serum E2 is expected.[4][8]

  • Luteinizing Hormone (LH) & Follicle-Stimulating Hormone (FSH): As upstream regulators of estradiol production, LH and FSH levels are expected to be suppressed shortly after this compound administration.[3][4][9] Monitoring their levels confirms the drug's engagement with the GnRH receptor.

Clinical Efficacy Biomarkers

Clinical endpoints serve as crucial biomarkers of the therapeutic response to the induced hypoestrogenic state.

  • For Endometriosis:

    • Pain Reduction: The primary efficacy endpoints are the reduction in dysmenorrhea (menstrual pain), non-menstrual pelvic pain (NMPP), and dyspareunia (painful intercourse).[8][10] These are typically assessed using a Numeric Rating Scale (NRS) or a Visual Analog Scale (VAS).[8][11]

  • For Uterine Fibroids:

    • Reduction in Menstrual Blood Loss (MBL): A significant reduction in MBL volume is a key indicator of treatment success.[6][12]

Safety Biomarkers

The hypoestrogenic state induced by this compound necessitates careful monitoring of potential side effects, particularly concerning bone health.

  • Bone Mineral Density (BMD): Long-term suppression of estradiol can lead to a decrease in BMD, increasing the risk of osteoporosis.[8][11] Therefore, regular BMD monitoring via dual-energy X-ray absorptiometry (DXA) is a critical safety assessment.[6][13]

  • Bone Turnover Markers (BTMs): Serum markers of bone formation (e.g., procollagen (B1174764) type I N-propeptide, PINP) and bone resorption (e.g., C-terminal telopeptide of type I collagen, β-CTX-I) can provide an earlier indication of changes in bone metabolism than BMD measurements.[14][15][16]

II. Data Presentation: Quantitative Outcomes

The following tables summarize the expected quantitative changes in key biomarkers based on clinical trial data for this compound (ASP1707) and other GnRH antagonists.

Table 1: Efficacy of this compound (ASP1707) in Endometriosis-Associated Pain (12-Week Data from Phase II TERRA Study) [8]

Biomarker/EndpointPlaceboASP1707 3 mgASP1707 5 mgASP1707 10 mgASP1707 15 mg
Mean Change in Overall Pelvic Pain (NRS) -1.56-1.63-1.93-2.29-2.13
Mean Change in Dysmenorrhea (NRS) -1.50-2.72-2.85-3.97-4.18
Mean Change in Non-Menstrual Pelvic Pain (NRS) -1.53-1.51-1.80-2.03-1.86

Table 2: Effect of GnRH Antagonists on Hormonal and Safety Biomarkers

BiomarkerTreatment GroupBaseline (Mean)Change from Baseline (Mean)Study DurationReference
Serum Estradiol (E2) This compound (ASP1707)-Dose-dependent decrease24 weeks[8]
Bone Mineral Density (BMD) Relugolix 10 mg--1.6%24 weeks[11]
Relugolix 20 mg--2.6%24 weeks[11]
Relugolix 40 mg--4.9%24 weeks[11]
Leuprorelin--4.4%24 weeks[11]
Elagolix (B1671154) 150 mg QD--0.11% (spine)24 weeks[17]
Elagolix 200 mg BID--2.61% (spine)6 months[17]

III. Experimental Protocols

Protocol 1: Quantification of Serum Estradiol (E2), LH, and FSH by Immunoassay

This protocol outlines the general procedure for measuring serum hormone levels using an Enzyme-Linked Immunosorbent Assay (ELISA), a common type of immunoassay. Specific kit instructions should always be followed.

1. Principle: These are typically competitive or sandwich ELISAs.[18][19][20] For estradiol, a competitive ELISA is common, where estradiol in the sample competes with a labeled estradiol for antibody binding sites.[18] For LH and FSH, a sandwich ELISA is often used, where the hormone is "sandwiched" between two antibodies.[19][20][21] The resulting colorimetric reaction is inversely (competitive) or directly (sandwich) proportional to the hormone concentration.[21][22]

2. Materials:

  • ELISA kit for Estradiol, LH, or FSH (containing microplate, standards, controls, enzyme conjugate, substrate, wash buffer, and stop solution).

  • Precision pipettes and tips.

  • Microplate reader capable of measuring absorbance at the specified wavelength (typically 450 nm).[20][23]

  • Distilled or deionized water.

  • Vortex mixer.

  • Absorbent paper.

3. Sample Collection and Handling:

  • Collect venous blood into a serum separator tube.

  • Allow the blood to clot and then centrifuge to separate the serum.[23]

  • Serum samples can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage.[18][19]

  • Avoid repeated freeze-thaw cycles.[18]

4. Assay Procedure (General Steps):

  • Bring all reagents and samples to room temperature.[18]

  • Prepare working solutions of reagents as instructed in the kit manual.

  • Add standards, controls, and samples to the appropriate wells of the microplate in duplicate.[23]

  • Add the enzyme conjugate to each well (except for blanks).

  • Incubate the plate for the specified time and temperature (e.g., 60 minutes at room temperature).[18]

  • Wash the wells multiple times with the wash buffer to remove unbound components.[18]

  • Add the substrate solution to each well and incubate in the dark to allow for color development.[22]

  • Add the stop solution to terminate the reaction.[22]

  • Read the absorbance of each well using a microplate reader.[23]

5. Data Analysis:

  • Calculate the average absorbance for each set of duplicates.

  • Subtract the average blank absorbance from all other readings.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the hormone in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Assessment of Bone Mineral Density (BMD) by DXA

This protocol provides a standardized approach to BMD measurement in a clinical research setting, adhering to best practices.

1. Principle: Dual-energy X-ray absorptiometry (DXA) uses two X-ray beams with different energy levels to differentiate between bone and soft tissue, allowing for the quantification of bone mineral content and density.[6]

2. Equipment:

  • A calibrated DXA scanner from a reputable manufacturer.

  • Analysis software provided by the manufacturer.

  • Anthropomorphic phantoms for quality control.

3. Procedure:

  • Patient Preparation: No special preparation is needed, but patients should be advised to wear clothing without metal fasteners.

  • Quality Control: Perform daily phantom scans to ensure the scanner is calibrated and functioning correctly.[6]

  • Patient Positioning:

    • Lumbar Spine (AP view): The patient lies supine on the scanning table with their legs elevated on a positioning block to reduce lumbar lordosis.

    • Proximal Femur (Hip): The patient lies supine with their leg internally rotated to ensure the femoral neck is parallel to the scanning table.

  • Scan Acquisition and Analysis:

    • Acquire scans of the lumbar spine (L1-L4) and proximal femur.[24]

    • Use the manufacturer's software to analyze the scans and determine the BMD in g/cm².

    • The World Health Organization (WHO) international reference standard for osteoporosis diagnosis is a T-score of –2.5 or less at the femoral neck.[24]

  • Serial Monitoring: For longitudinal studies, it is crucial to use the same DXA machine and maintain consistent patient positioning to ensure the comparability of results.[25]

4. Data Reporting:

  • Report BMD in g/cm².

  • Report T-scores (comparison to a young, healthy adult reference population) and Z-scores (comparison to an age- and sex-matched reference population).[24]

  • Document any factors that could affect the scan quality, such as artifacts or degenerative changes.

IV. Mandatory Visualizations

HPG_Axis_and_Opigolix_Action Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Anterior Pituitary LH LH Pituitary->LH + FSH FSH Pituitary->FSH + Ovaries Ovaries Estradiol Estradiol Ovaries->Estradiol + GnRH->Pituitary LH->Ovaries FSH->Ovaries Estradiol->Hypothalamus - Estradiol->Pituitary - Endometriosis Endometriosis / Uterine Fibroids Estradiol->Endometriosis Stimulates Growth This compound This compound This compound->Pituitary Blocks GnRH Receptor

Caption: this compound blocks the GnRH receptor, inhibiting LH/FSH and estradiol production.

Biomarker_Assessment_Workflow cluster_baseline cluster_monitoring cluster_endpoint Screening Patient Screening (Endometriosis/Fibroids) Baseline Baseline Assessment Screening->Baseline Treatment This compound Administration Baseline->Treatment Hormones_B Hormone Levels (E2, LH, FSH) Pain_B Pain Scores (NRS/VAS) BMD_B BMD Scan (DXA) Monitoring On-Treatment Monitoring Treatment->Monitoring Endpoint End-of-Study Assessment Monitoring->Endpoint Hormones_M Hormone Levels (Monthly) Pain_M Pain Scores (Daily/Monthly) BTM_M Bone Turnover Markers Hormones_E Final Hormone Levels Pain_E Final Pain Scores BMD_E Final BMD Scan

Caption: Workflow for assessing biomarkers throughout an this compound clinical trial.

Logical_Relationships This compound Increased this compound Dose GnRH_Block Increased GnRH Receptor Blockade This compound->GnRH_Block Hormone_Supp Decreased E2, LH, FSH GnRH_Block->Hormone_Supp Pain_Red Decreased Endometriosis Pain Hormone_Supp->Pain_Red Therapeutic Effect BMD_Loss Increased BMD Loss Hormone_Supp->BMD_Loss Adverse Effect

Caption: Dose-dependent effects of this compound on biomarkers and clinical outcomes.

References

Application Notes and Protocols for the Assay of GnRH Antagonists in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Using Elagolix (B1671154) as a Representative Analyte

Disclaimer: While the request specified "Opigolix," publicly available scientific literature lacks detailed analytical methods for its quantification in plasma. Therefore, this document provides a comprehensive protocol for the assay of Elagolix , a structurally and functionally similar gonadotropin-releasing hormone (GnRH) receptor antagonist. The methodologies presented here are based on established and validated techniques for Elagolix and can serve as a strong foundation for developing and validating an assay for this compound and its metabolites.

Introduction

This compound (also known as ASP-1707) is a non-peptide, orally active GnRH receptor antagonist.[1] The quantitative analysis of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, dose-finding, and assessing the drug's safety and efficacy profile. This document outlines a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of a representative GnRH antagonist, Elagolix, in plasma samples. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of Elagolix in rat and human plasma.[2][3][4] These values provide a benchmark for the expected performance of a similar assay for this compound.

Table 1: Method Validation Parameters for Elagolix in Rat Plasma [2][4]

ParameterResult
Linearity Range1–2000 ng/mL
Correlation Coefficient (r²)> 0.9983
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)3.5% - 5.5%
Inter-day Precision (%RSD)9.4% - 12.7%
Intra-day Accuracy (%)1.2% - 13.9%
Inter-day Accuracy (%)1.2% - 13.9%
Extraction Recovery88.3% - 95.4%
Matrix Effect86.1% - 105.0%

Table 2: Method Validation Parameters for Elagolix in Human Plasma [3]

ParameterResult
Linearity Range10–4000 pg/mL
Correlation Coefficient (r²)> 0.9997
Lower Limit of Quantification (LLOQ)10 pg/mL
Within-run Precision (%RSD)0.31% - 8.55%
Between-run Precision (%RSD)0.26% - 6.16%
Mean Recovery87.79%
Stability (99 days at -20°C)Confirmed

Experimental Protocols

Sample Preparation: Protein Precipitation

This method is rapid and effective for cleaning up plasma samples.[2][4]

Materials:

  • Plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Diazepam or a deuterated analog of the analyte)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2.0 minutes.

  • Centrifuge at 13,000 × g for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction

This method can provide a cleaner extract compared to protein precipitation.[3]

Materials:

  • Plasma samples

  • Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 50:50 v/v)

  • Internal Standard (IS) working solution (e.g., Elagolix-D6)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

  • Reconstitution solution (mobile phase)

Protocol:

  • Pipette a known volume of plasma (e.g., 200 µL) into a centrifuge tube.

  • Add the internal standard.

  • Add 3 mL of the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase, and transfer to an autosampler vial.

UPLC-MS/MS Conditions

These conditions are for the analysis of Elagolix and can be adapted for this compound.[2][4]

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: 10-90% B

    • 1.0-2.0 min: 90% B

    • 2.0-2.1 min: 90-10% B

    • 2.1-3.0 min: 10% B

  • Flow Rate: 0.30 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (for Elagolix):

    • Quantification: m/z 632.4 → 529.5[2][4]

    • Qualification: m/z 632.4 → 177.1[2]

  • Internal Standard (Diazepam): m/z 285.2 → 193.1 (example)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow for the analysis of GnRH antagonists in plasma.

Metabolic Pathway of Elagolix

Elagolix is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[5][6] The main metabolic pathways involve O-demethylation and N-dealkylation.[5]

metabolic_pathway elagolix Elagolix m1 M1 Metabolite (O-demethyl) elagolix->m1 CYP3A4 (major) m2 M2 Metabolite (N-dealkylated) elagolix->m2 CYP Enzymes other Other Minor Metabolites elagolix->other CYP & UGT Enzymes

Caption: Simplified metabolic pathway of Elagolix.

Conclusion

The presented LC-MS/MS methodology for Elagolix provides a robust and sensitive approach for its quantification in plasma. This protocol can be readily adapted and validated for the analysis of this compound and its metabolites. Key steps for adaptation would include the optimization of MRM transitions for this compound and its specific metabolites, as well as the selection of a suitable internal standard. Method validation should be performed according to regulatory guidelines to ensure data accuracy and reliability for clinical and preclinical studies.

References

Application Notes and Protocols: Obigolix Formulation for Oral Administration in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obigolix, also known as Linzagolix, is an orally active, non-peptide, selective gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It is under development for the treatment of sex hormone-dependent conditions such as uterine fibroids and endometriosis.[1][2] Obigolix competitively binds to GnRH receptors in the pituitary gland, which inhibits GnRH signaling.[1][3] This action leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, resulting in reduced production of estrogen and other sex steroids.[1][3] This document provides detailed information on the oral formulation of Obigolix used in clinical studies, including its composition, pharmacokinetic profile, and relevant experimental protocols.

Oral Formulation of Obigolix (Linzagolix Choline (B1196258) Salt)

In clinical trials, Obigolix is administered as an oral solid dosage form, specifically as a tablet containing the choline salt of the active ingredient. A patent describing an oral solid preparation of Linzagolix provides insight into a representative formulation.

Table 1: Representative Composition of an Oral Obigolix Tablet
ComponentFunctionPercentage by Mass (%)
Linzagolix Choline SaltActive Pharmaceutical Ingredient15 - 60
Crystalline Cellulose (B213188)Filler/Binder15 - 30
Low-substituted Hydroxypropyl CelluloseDisintegrant5 - 10
Croscarmellose SodiumSuperdisintegrantNot specified in all formulations
Lactose (B1674315) HydrateFiller1 - 30
Hydroxypropyl CelluloseBinder1 - 4
Carmellose CalciumDisintegrant5 - 10
Magnesium Stearate (B1226849)Lubricant1.5 - 2
Polyvinyl alcohol-polyethylene glycol graft copolymerFilm coatingNot specified

Source: Adapted from Google Patents, AU2023215938A1. The percentages represent a range found within different embodiments described in the patent.

Pharmacokinetic Profile of Oral Obigolix

Obigolix exhibits a predictable pharmacokinetic profile suitable for once-daily dosing. Its bioavailability is not significantly affected by food intake.

Table 2: Summary of Pharmacokinetic Parameters of Oral Obigolix (Linzagolix)
ParameterValueCondition
Bioavailability High (approximately 80%)Oral administration
Time to Peak Plasma Concentration (Tmax) ~2 hoursFollowing a single 100 mg or 200 mg dose
Plasma Protein Binding >99%Primarily to albumin
Volume of Distribution (Vd) 11.067 L (100 mg dose), 11.178 L (200 mg dose)After seven days of oral administration
Half-life (t½) ~15 hoursSupports once-daily dosing
Median Trough Levels (Healthy Premenopausal Women) 3250–4750 ng/mL (100 mg/day), 6700–11,700 ng/mL (200 mg/day)Phase 1 trial data

Source: Data compiled from DrugBank Online and "Linzagolix: First Approval" in Drugs.[3][4]

Signaling Pathway and Experimental Workflows

Mechanism of Action of Obigolix

Obigolix acts as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. This disrupts the normal pulsatile signaling of GnRH from the hypothalamus, leading to a downstream reduction in the production of sex hormones.

Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds to Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH releases Obigolix Obigolix Obigolix->GnRHR competitively blocks Gonads Ovaries/Testes LH_FSH->Gonads stimulate Sex_Hormones Estrogen/Testosterone Gonads->Sex_Hormones produce Target_Tissues Target Tissues (e.g., Endometrium, Uterine Fibroids) Sex_Hormones->Target_Tissues act on Therapeutic_Effect Therapeutic Effect (Symptom Reduction) Target_Tissues->Therapeutic_Effect leads to

Caption: Mechanism of action of Obigolix.

General Experimental Workflow for a Phase 1 Pharmacokinetic Study

The following workflow outlines the typical design of a Phase 1 clinical trial to assess the pharmacokinetics of an oral formulation like Obigolix.

Screening Subject Screening (Healthy Volunteers) Enrollment Enrollment & Randomization Screening->Enrollment Dosing Single Oral Dose Administration (e.g., 100 mg or 200 mg Obigolix) Enrollment->Dosing Sampling Serial Blood Sampling (pre-dose and post-dose at specified time points) Dosing->Sampling Safety_Monitoring Safety & Tolerability Monitoring Dosing->Safety_Monitoring Analysis Plasma Sample Analysis (LC-MS/MS for Obigolix concentration) Sampling->Analysis Sampling->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis

Caption: Workflow for a Phase 1 PK study.

Experimental Protocols

Protocol for Oral Tablet Formulation

The following protocol is a generalized procedure for the wet granulation method of tablet manufacturing, based on the components listed in the patent for Linzagolix.

Objective: To prepare oral tablets of Obigolix (Linzagolix Choline Salt).

Materials:

  • Linzagolix Choline Salt

  • Crystalline Cellulose

  • Low-substituted Hydroxypropyl Cellulose

  • Lactose Hydrate

  • Hydroxypropyl Cellulose

  • Carmellose Calcium

  • Magnesium Stearate

  • Purified Water

  • Planetary Mixer

  • Fluid Bed Dryer

  • Sieve

  • Blender

  • Tablet Press

Procedure:

  • Mixing: In a planetary mixer, combine the required amounts of Linzagolix choline salt, crystalline cellulose, low-substituted hydroxypropyl cellulose, and lactose hydrate. Mix until a homogenous powder is obtained.

  • Granulation: Prepare a binding solution by dissolving hydroxypropyl cellulose in purified water. Slowly add the binding solution to the powder mixture while mixing to form granules.

  • Drying: Dry the wet granules in a fluid bed dryer at an appropriate temperature (e.g., 60°C) until the desired moisture content is reached.

  • Sizing: Pass the dried granules through a sieve to obtain a uniform particle size.

  • Blending: Transfer the sized granules to a blender. Add carmellose calcium and magnesium stearate and blend for a short period to ensure uniform distribution of the disintegrant and lubricant.

  • Compression: Compress the final blend into tablets of the desired weight and hardness using a tablet press.

  • Film Coating (Optional): The tablets can be film-coated with a preparation such as a polyvinyl alcohol-polyethylene glycol graft copolymer to improve stability and ease of swallowing.

Protocol for Bioanalytical Method for Quantification of Obigolix in Plasma

The following is a representative protocol for the quantification of Obigolix in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on established methods for similar oral GnRH antagonists.

Objective: To determine the concentration of Obigolix in human plasma samples.

Materials:

  • Human plasma with anticoagulant (e.g., K2EDTA)

  • Obigolix analytical standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid

  • Purified Water

  • UPLC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A suitable gradient program to separate Obigolix and the IS from endogenous plasma components.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for Obigolix and the IS are monitored for quantification.

  • Calibration and Quantification:

    • A calibration curve is prepared by spiking known concentrations of Obigolix into blank plasma and processing as described above.

    • The peak area ratio of Obigolix to the IS is plotted against the nominal concentration of Obigolix.

    • The concentration of Obigolix in the unknown samples is determined from the calibration curve using a weighted linear regression.

Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

References

Application Notes and Protocols for Opigolix Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Framework Based on Analogous GnRH Antagonist Studies

Disclaimer: The development of Opigolix (ASP-1707) was discontinued (B1498344) in April 2018. Consequently, detailed and specific protocol information from completed Phase II or anticipated Phase III trials for this compound is not publicly available. The following application notes and protocols are constructed based on a comprehensive review of clinical trials for other gonadotropin-releasing hormone (GnRH) antagonists with similar mechanisms of action and therapeutic targets, such as Elagolix, Relugolix, and Linzagolix. These notes are intended to provide a representative and detailed framework for researchers, scientists, and drug development professionals.

Patient Inclusion and Exclusion Criteria

This section outlines the typical characteristics of patients eligible for participation in clinical trials of GnRH antagonists for endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids.

Endometriosis-Associated Pain

Table 1: Inclusion Criteria for Endometriosis-Associated Pain Trials

CriteriaQuantitative/Qualitative Specification
Age 18 to 49 years (premenopausal)
Diagnosis Surgically confirmed diagnosis of endometriosis (laparoscopy or laparotomy) within the last 10 years.[1][2]
Pain Severity Moderate to severe endometriosis-associated pain, as determined by a Numerical Rating Scale (NRS) for pain (e.g., a score of ≥ 4 on an 11-point scale).[3]
Menstrual Cycles Regular menstrual cycles.[3]
Body Mass Index (BMI) 18 to 40 kg/m ².[1][2]
Contraception Willingness to use a non-hormonal form of contraception.

Table 2: Exclusion Criteria for Endometriosis-Associated Pain Trials

CriteriaQuantitative/Qualitative Specification
Pregnancy/Lactation Currently pregnant, planning to become pregnant during the study, or breastfeeding.
Hormonal Medication Use - Use of GnRH agonists or antagonists within the last 6 months.[1][2] - Use of depot medroxyprogesterone (B1676146) acetate (B1210297) within the last 10 months.[1][2] - Use of hormonal contraceptives within the last 1-3 months.[1][2]
Bone Health History of osteoporosis or other metabolic bone disease.
Malignancy History of hormone-responsive malignancy.
Other Pain Conditions Chronic pelvic pain not primarily caused by endometriosis that requires chronic analgesic therapy.
Infertility Treatment Concomitant use of medications for infertility treatment.
Heavy Menstrual Bleeding Associated with Uterine Fibroids

Table 3: Inclusion Criteria for Uterine Fibroid Trials

CriteriaQuantitative/Qualitative Specification
Age 18 to 51 years (premenopausal).[4][5]
Diagnosis Presence of at least one uterine fibroid confirmed by transvaginal ultrasound.[6]
Menstrual Bleeding Heavy menstrual bleeding, often defined as a menstrual blood loss of >80 mL per cycle.
Hemoglobin Levels Anemia may be an inclusion criterion in some studies.
Uterine Size Uterine size comparable to a gestation of a specific number of weeks (e.g., < 20 weeks).

Table 4: Exclusion Criteria for Uterine Fibroid Trials

CriteriaQuantitative/Qualitative Specification
Pregnancy/Lactation Currently pregnant, planning to become pregnant during the study, or breastfeeding.
Hormonal Medication Use Similar washout periods as for endometriosis trials for GnRH analogues and hormonal contraceptives.
Malignancy Suspicion of or diagnosed gynecologic malignancy.
Abnormal Uterine Bleeding Abnormal uterine bleeding from a cause other than uterine fibroids.
Submucosal Fibroids Presence of certain types of submucosal fibroids (e.g., Type 0 or 1) that may be better managed surgically.
Bone Health History of osteoporosis or other significant metabolic bone disease.

Experimental Protocols

This section provides detailed methodologies for key experiments and assessments typically conducted in clinical trials of GnRH antagonists.

Assessment of Endometriosis-Associated Pain

Protocol: Pain Assessment using the 11-point Numerical Rating Scale (NRS)

Objective: To quantitatively assess the severity of dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.

Methodology:

  • Patient Training: At the screening visit, patients are trained on how to use the 11-point NRS, where 0 represents "no pain" and 10 represents the "worst pain imaginable."[7]

  • Daily Electronic Diary: Patients are provided with an electronic diary to record their pain scores daily.

  • Pain Assessment:

    • Dysmenorrhea: On days with menstrual bleeding, patients rate the severity of their menstrual pain.

    • Non-Menstrual Pelvic Pain: On days without menstrual bleeding, patients rate the severity of their pelvic pain.

  • Baseline Assessment: Patients record their daily pain scores for at least one full menstrual cycle before the initiation of the investigational product to establish a baseline.[7]

  • Treatment Assessment: Daily pain scores are collected throughout the treatment period.

  • Data Analysis: The primary efficacy endpoint is often the change from baseline in the mean monthly NRS scores for dysmenorrhea and non-menstrual pelvic pain.

Monitoring of Bone Mineral Density (BMD)

Protocol: Bone Mineral Density Assessment using Dual-Energy X-ray Absorptiometry (DXA)

Objective: To monitor for potential changes in bone mineral density, a known class effect of GnRH antagonists due to the reduction in estrogen levels.

Methodology:

  • Baseline Scan: A baseline DXA scan is performed on all participants before the first dose of the investigational product.[8]

  • Anatomical Sites: BMD is typically measured at the lumbar spine (L1-L4) and the total hip.[9]

  • Follow-up Scans: Follow-up DXA scans are performed at specified intervals during the trial (e.g., at 6 months and 12 months) and may also be included in a post-treatment follow-up period.

  • Quality Control: All DXA scans are performed by certified technicians using standardized procedures to ensure consistency and accuracy. The equipment is calibrated regularly.[8]

  • Data Analysis: Changes from baseline in BMD at the lumbar spine and total hip are calculated. A clinically significant change is predefined in the study protocol.

Signaling Pathways and Experimental Workflows

GnRH Antagonist Mechanism of Action

GnRH antagonists, including this compound, work by competitively binding to GnRH receptors in the anterior pituitary gland.[10][11] This action blocks the binding of endogenous GnRH, thereby inhibiting the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10][12] The reduction in gonadotropins leads to a dose-dependent suppression of ovarian production of estrogen and progesterone.[12] In conditions like endometriosis and uterine fibroids, which are estrogen-dependent, this reduction in estrogen levels helps to alleviate symptoms.[3]

GnRH_Antagonist_Pathway cluster_pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary Gland GnRHR GnRH Receptor GnRH->GnRHR binds to LH_FSH LH & FSH Pituitary->LH_FSH releases This compound This compound (GnRH Antagonist) This compound->GnRHR blocks Ovaries Ovaries LH_FSH->Ovaries stimulates Estrogen Estrogen Ovaries->Estrogen produces Endometriosis Endometriosis/ Uterine Fibroids Estrogen->Endometriosis stimulates growth Symptom_Relief Symptom Relief Endometriosis->Symptom_Relief leads to Enrollment_Workflow Start Potential Participant Identified Informed_Consent Informed Consent Process Start->Informed_Consent Screening_Visit Screening Visit Informed_Consent->Screening_Visit Inclusion_Criteria Inclusion Criteria Met? Screening_Visit->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Absent? Inclusion_Criteria->Exclusion_Criteria Yes Screen_Fail Screen Failure Inclusion_Criteria->Screen_Fail No Baseline_Assessments Baseline Assessments (Pain Diary, DXA Scan, etc.) Exclusion_Criteria->Baseline_Assessments Yes Exclusion_Criteria->Screen_Fail No Randomization Randomization Baseline_Assessments->Randomization Treatment Initiate Investigational Product Randomization->Treatment Criteria_Logic cluster_inclusion cluster_exclusion Target_Population Premenopausal Women with Symptomatic Endometriosis or Uterine Fibroids Inclusion Key Inclusion Criteria Target_Population->Inclusion Exclusion Key Exclusion Criteria Target_Population->Exclusion Eligible_Participant Eligible Participant Inclusion->Eligible_Participant Confirmed_Diagnosis Confirmed Diagnosis Significant_Symptoms Significant Symptoms Appropriate_Age_BMI Appropriate Age & BMI Contraindications Contraindications (e.g., Pregnancy, Osteoporosis) Confounding_Factors Confounding Factors (e.g., Hormonal Medication Use) Safety_Concerns Safety Concerns (e.g., Malignancy) Confirmed_Diagnosis->Eligible_Participant Significant_Symptoms->Eligible_Participant Appropriate_Age_BMI->Eligible_Participant

References

Statistical Analysis Plan for a Hypothetical Phase III Clinical Trial of Opigolix in the Management of Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Opigolix (also known as ASP-1707) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2] By blocking the GnRH receptor, this compound inhibits the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in estrogen levels. This mechanism of action is central to its investigation as a potential treatment for sex hormone-dependent diseases such as endometriosis.[1] This document outlines the statistical analysis plan for a hypothetical Phase III, multicenter, randomized, double-blind, placebo-controlled clinical study to assess the efficacy and safety of this compound in subjects with moderate to severe endometriosis-associated pain.

2.0 Study Objectives and Endpoints

2.1 Primary Objective:

To evaluate the efficacy of this compound compared to placebo in reducing moderate to severe endometriosis-associated pain.

2.2 Secondary Objectives:

  • To assess the effect of this compound on dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.

  • To evaluate the impact of this compound on the use of analgesic medications for endometriosis-associated pain.

  • To assess the effect of this compound on health-related quality of life.

  • To evaluate the safety and tolerability of this compound, with a focus on bone mineral density (BMD) and adverse events such as hot flushes.

2.3 Endpoints:

Primary Efficacy Endpoint: The proportion of participants who are responders, defined as achieving at least a 30% reduction from baseline in the overall pelvic pain score at 12 weeks, without an increase in analgesic use.

Secondary Efficacy Endpoints:

  • Change from baseline in dysmenorrhea score.

  • Change from baseline in non-menstrual pelvic pain score.

  • Change from baseline in analgesic use.

  • Change from baseline in Quality of Life (QoL) scores.

  • Proportion of participants achieving amenorrhea.

Safety Endpoints:

  • Incidence and severity of treatment-emergent adverse events (TEAEs).

  • Changes from baseline in laboratory parameters, vital signs, and electrocardiograms (ECGs).

  • Percent change from baseline in lumbar spine bone mineral density at 24 weeks.

3.0 Data Presentation

All quantitative data will be summarized and presented in clearly structured tables to facilitate comparison between the this compound and placebo treatment arms.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (N=XXX)Placebo (N=XXX)Total (N=XXX)
Age (years), Mean (SD)
Race, n (%)
- Caucasian
- Black or African American
- Asian
- Other
Body Mass Index ( kg/m ²), Mean (SD)
Duration of Endometriosis (years), Mean (SD)
Baseline Overall Pelvic Pain Score, Mean (SD)
Baseline Dysmenorrhea Score, Mean (SD)
Baseline Non-Menstrual Pelvic Pain Score, Mean (SD)

Table 2: Summary of Primary Efficacy Endpoint Analysis

EndpointThis compound (N=XXX)Placebo (N=XXX)P-value
Responder Rate at 12 Weeks, n (%)

Table 3: Summary of Secondary Efficacy Endpoint Analyses

EndpointThis compound (N=XXX)Placebo (N=XXX)P-value
Change from Baseline in Dysmenorrhea Score, Mean (SD)
Change from Baseline in Non-Menstrual Pelvic Pain Score, Mean (SD)
Change from Baseline in Analgesic Use, Mean (SD)
Change from Baseline in QoL Score, Mean (SD)

Table 4: Summary of Key Safety Endpoints

EndpointThis compound (N=XXX)Placebo (N=XXX)
Participants with ≥1 TEAE, n (%)
Most Common TEAEs (≥5% in either arm), n (%)
- Hot Flush
- Headache
- Nausea
Percent Change in Lumbar Spine BMD at 24 Weeks, Mean (SD)

4.0 Experimental Protocols

4.1 Study Design:

This is a hypothetical Phase III, multicenter, randomized, double-blind, placebo-controlled study. Eligible participants with surgically confirmed endometriosis and moderate to severe endometriosis-associated pain will be randomized in a 1:1 ratio to receive either this compound or a matching placebo once daily for 24 weeks.

4.2 Key Methodologies:

  • Pain Assessment: Participants will record their daily pain scores for overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain using a validated numerical rating scale (NRS) from 0 (no pain) to 10 (worst pain imaginable).

  • Analgesic Use: Daily use of protocol-specified analgesic medications will be recorded in a patient diary.

  • Quality of Life Assessment: Health-related quality of life will be assessed using a validated questionnaire, such as the Endometriosis Health Profile-30 (EHP-30), at baseline and specified follow-up visits.

  • Bone Mineral Density: BMD of the lumbar spine will be measured using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the 24-week treatment period.

  • Safety Monitoring: Adverse events will be monitored and recorded at each study visit. Standard laboratory tests, vital signs, and ECGs will be performed at specified intervals throughout the study.

5.0 Mandatory Visualizations

5.1 Signaling Pathway of this compound

Opigolix_Pathway cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Anterior Pituitary GnRHR GnRH Receptor LH_FSH LH & FSH Pituitary->LH_FSH + Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen + GnRH->Pituitary This compound This compound This compound->GnRHR - LH_FSH->Ovaries + Endometriosis Endometriosis Symptoms (e.g., Pain) Estrogen->Endometriosis +

Caption: Mechanism of action of this compound.

5.2 Experimental Workflow

Clinical_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization (1:1) Screening->Randomization Opigolix_Arm This compound Treatment (24 Weeks) Randomization->Opigolix_Arm Arm A Placebo_Arm Placebo Treatment (24 Weeks) Randomization->Placebo_Arm Arm B Week12 Week 12 Assessment (Primary Endpoint) Opigolix_Arm->Week12 Placebo_Arm->Week12 End_of_Treatment End of Treatment Assessment (Week 24) Week12->End_of_Treatment Follow_Up Follow-Up End_of_Treatment->Follow_Up

Caption: Hypothetical clinical trial workflow.

References

Troubleshooting & Optimization

Opigolix (ASP-1707) off-target effects and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the off-target effects and toxicity profile of Opigolix (ASP-1707), a discontinued (B1498344) oral gonadotropin-releasing hormone (GnRH) antagonist. The information is presented in a question-and-answer format with troubleshooting guides and FAQs for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (ASP-1707)?

This compound is a non-peptide, orally active GnRH antagonist.[1][2] Its primary mechanism of action involves competitively binding to and blocking the GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent suppression of estradiol (B170435) production.[3]

Q2: What is the known on-target toxicity profile of this compound?

The on-target toxicities of this compound are primarily related to its mechanism of action, which leads to hypoestrogenic effects. Clinical trial data has shown a dose-dependent decrease in bone mineral density (BMD) with prolonged use.[4][5] Other potential on-target adverse effects are similar to those observed with other GnRH antagonists and are related to low estrogen levels, such as hot flushes.

Q3: Is there any publicly available data on the off-target effects of this compound?

As of the latest available information, specific preclinical data from comprehensive off-target screening panels for this compound (ASP-1707) are not publicly available. Pharmaceutical companies often conduct extensive in vitro safety pharmacology studies to assess the binding affinity of a drug candidate against a wide range of receptors, ion channels, and enzymes to identify potential off-target interactions. However, the results of these studies for this compound have not been published.

Q4: What were the most common adverse events observed in clinical trials with this compound?

The most comprehensive safety data for this compound comes from the Phase II TERRA study in patients with endometriosis. The observed adverse events were consistent with the drug's mechanism of action. A summary of treatment-emergent adverse events (TEAEs) is provided in the table below.

Troubleshooting Guide for In Vitro Experiments

Issue: Unexpected cell death or cytotoxicity in an in vitro assay.

  • Hypothesize Cause:

    • On-target effect: The cell line may express GnRH receptors, and the observed effect could be due to the intended pharmacology of this compound.

    • Off-target effect: this compound may be interacting with an unknown off-target protein in the cells, leading to toxicity.

    • Compound solubility/stability: The compound may be precipitating out of solution at the tested concentrations or degrading into a toxic metabolite.

  • Recommended Actions:

    • Confirm GnRH receptor expression: Use RT-PCR or Western blot to determine if your cell line expresses GnRH receptors.

    • Titrate compound concentration: Perform a dose-response curve to determine the EC50/IC50 for the cytotoxic effect.

    • Solubility check: Visually inspect the culture medium for any signs of precipitation. Centrifuge a sample of the medium to check for a pellet.

    • Use a different cell line: Test the compound in a cell line known not to express GnRH receptors to investigate potential off-target effects.

    • Include positive and negative controls: Use a known GnRH agonist/antagonist as a positive control and a vehicle control as a negative control.

Issue: Inconsistent results between experimental replicates.

  • Hypothesize Cause:

    • Compound degradation: this compound may not be stable under the experimental conditions (e.g., temperature, light exposure).

    • Pipetting errors: Inaccurate pipetting can lead to variations in the final compound concentration.

    • Cell passage number: High passage numbers can lead to phenotypic drift and altered cellular responses.

  • Recommended Actions:

    • Prepare fresh stock solutions: Prepare fresh stock solutions of this compound for each experiment.

    • Verify pipette calibration: Ensure all pipettes are properly calibrated.

    • Use low-passage cells: Maintain a stock of low-passage cells for critical experiments.

    • Standardize experimental workflow: Ensure all steps of the protocol are performed consistently across all replicates.

Data Presentation

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) from the Phase II TERRA Study in Endometriosis Patients (12 weeks)

Adverse Event CategoryPlacebo (n=88)ASP-1707 3 mg (n=86)ASP-1707 5 mg (n=91)ASP-1707 10 mg (n=90)ASP-1707 15 mg (n=88)
Any TEAE (%) 58.061.662.664.469.3
Headache (%) 10.212.811.014.414.8
Nausea (%) 4.57.05.56.77.9
Nasopharyngitis (%) 8.05.86.67.85.7
Hot Flush (%) 2.32.35.511.119.3
Decrease in BMD (%) *N/ADose-dependent decrease observed over 24 weeksDose-dependent decrease observed over 24 weeksDose-dependent decrease observed over 24 weeksDose-dependent decrease observed over 24 weeks

*Note: Quantitative data for the percentage decrease in Bone Mineral Density (BMD) for each dose group at 12 weeks was not detailed in the primary publication, but a dose-dependent decrease was noted over the 24-week study period.[4][5]

Experimental Protocols

Protocol: In Vitro Assessment of GnRH Receptor Antagonism

This protocol describes a general method for evaluating the antagonist activity of a compound like this compound at the human GnRH receptor.

  • Cell Culture:

    • Use a mammalian cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Calcium Mobilization Assay:

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound (test compound) and a known GnRH agonist (e.g., buserelin) as a positive control in an appropriate assay buffer.

    • Add the this compound dilutions to the cells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

    • Add the GnRH agonist to stimulate the receptor and measure the resulting increase in intracellular calcium using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response by this compound at each concentration.

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value of this compound from the dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of GnRH Action and this compound Inhibition

GnRH_Pathway cluster_pituitary Anterior Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds to Pituitary Anterior Pituitary LH_FSH LH & FSH Synthesis and Secretion Pituitary->LH_FSH releases Gq_11 Gq/11 GnRHR->Gq_11 activates This compound This compound (ASP-1707) This compound->GnRHR blocks PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->LH_FSH Gonads Gonads (Ovaries) LH_FSH->Gonads stimulate Estradiol Estradiol Gonads->Estradiol produce

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro GnRH Receptor Antagonist Assay

experimental_workflow start Start cell_culture Culture GnRH Receptor- Expressing Cells start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading add_this compound Add Serial Dilutions of this compound dye_loading->add_this compound incubate Incubate add_this compound->incubate add_agonist Add GnRH Agonist incubate->add_agonist measure_fluorescence Measure Fluorescence (Calcium Mobilization) add_agonist->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition and IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro calcium mobilization assay.

References

Managing side effects of Opigolix in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of Opigolix (ASP-1707) in a clinical trial setting. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ASP-1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By blocking this receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent reduction in the production of estrogen and progesterone (B1679170) by the ovaries.[1][2]

Q2: What are the most common side effects observed with this compound and other GnRH antagonists?

A2: The side effects of this compound are primarily related to its hypoestrogenic mechanism of action.[1][2][3] Common side effects observed in clinical trials for this compound and other drugs in its class include hot flushes, headaches, and a dose-dependent decrease in bone mineral density (BMD).[1][2][4] Changes in lipid profiles have also been noted with GnRH antagonist therapy.[4]

Q3: How can the hypoestrogenic side effects of this compound be managed in a clinical trial?

A3: A primary strategy for managing hypoestrogenic side effects is the use of "add-back" therapy (ABT).[5] This involves the co-administration of low-dose estrogen and a progestin to mitigate side effects like bone loss and vasomotor symptoms while maintaining the therapeutic efficacy of the GnRH antagonist.[5]

Q4: What is the expected impact of this compound on bone mineral density (BMD)?

A4: this compound, like other GnRH antagonists, is expected to cause a dose-dependent decrease in bone mineral density due to the reduction in estrogen levels.[1][2][6] Clinical studies of similar drugs have shown that this effect can be monitored and managed.[4][7]

Troubleshooting Guide

Issue 1: Participant reports persistent and bothersome hot flushes.
  • Question: A trial participant receiving this compound reports frequent and severe hot flushes that are impacting their quality of life. What steps should be taken?

  • Answer:

    • Assess Severity and Frequency: Quantify the severity and frequency of the hot flushes using a validated scale (e.g., a numeric rating scale or a specific hot flush diary).

    • Review Protocol for Dose Adjustment or Add-Back Therapy: Consult the clinical trial protocol to determine if dose adjustment of this compound or the initiation/adjustment of add-back therapy is permitted.

    • Lifestyle Modifications: Advise the participant on lifestyle modifications that may help manage vasomotor symptoms, such as dressing in layers, avoiding triggers like spicy foods and caffeine, and practicing relaxation techniques.

    • Monitor: Continue to monitor the participant's symptoms closely at each visit.

Issue 2: A significant decrease in bone mineral density is observed.
  • Question: A participant's scheduled DEXA scan reveals a clinically significant decrease in bone mineral density (BMD). What is the appropriate course of action?

  • Answer:

    • Confirm the Finding: Review the DEXA scan report to confirm the extent of the BMD loss and compare it to the baseline measurement.

    • Consult the Protocol's Safety Guidelines: The clinical trial protocol should have specific guidelines on the threshold for BMD loss that triggers a response. This may include more frequent monitoring, adjustment of add-back therapy, or discontinuation of the investigational product.

    • Assess Calcium and Vitamin D Intake: Ensure the participant is adhering to the recommended daily intake of calcium and vitamin D as specified in the protocol.

    • Consider Add-Back Therapy: If not already part of the treatment regimen, the protocol may allow for the initiation of add-back therapy to mitigate further bone loss.

Issue 3: Adverse changes in the lipid profile are detected.
  • Question: Routine laboratory monitoring shows an adverse change in a participant's lipid profile (e.g., increased LDL cholesterol). How should this be addressed?

  • Answer:

    • Verify the Results: Repeat the lipid panel measurement, ensuring the participant was fasting as required.

    • Review Medical History: Assess the participant's baseline lipid levels and any history of dyslipidemia.

    • Lifestyle and Dietary Counseling: Provide counseling on heart-healthy dietary and lifestyle modifications.

    • Monitor According to Protocol: The clinical trial protocol will specify the frequency of lipid profile monitoring and the thresholds for intervention, which may include more frequent monitoring or, in persistent cases, consideration of lipid-lowering medication as per standard clinical guidelines.

Data Presentation

Table 1: Summary of Key Hypoestrogenic Side Effects of GnRH Antagonists

Side EffectDescriptionManagement Strategy
Hot Flushes Sudden feelings of warmth, typically most intense over the face, neck, and chest. Can be accompanied by sweating.Add-back therapy, lifestyle modifications.
Headache Mild to moderate headaches have been reported.Symptomatic treatment with analgesics as per protocol-approved medications.
Decreased Bone Mineral Density (BMD) A reduction in bone density, which can increase the risk of fractures over time. This is a dose- and duration-dependent effect.[4]Add-back therapy, calcium and vitamin D supplementation, regular BMD monitoring via DEXA scans.[5][[“]]
Changes in Lipid Profile Increases in serum cholesterol, both high- and low-density lipoproteins, and triglycerides have been observed.[4]Regular monitoring of lipid profiles, lifestyle and dietary counseling.
Vaginal Dryness Atrophy of the vaginal epithelium due to low estrogen levels, which can lead to discomfort.Non-hormonal lubricants and moisturizers.
Mood Changes Some individuals may experience mood swings or irritability.Supportive care and monitoring.

Experimental Protocols

Protocol 1: Monitoring Bone Mineral Density
  • Baseline Assessment:

    • Perform a baseline dual-energy X-ray absorptiometry (DEXA) scan for all participants prior to the first dose of this compound to measure bone mineral density of the lumbar spine and total hip.[[“]][9]

  • Scheduled Monitoring:

    • Conduct follow-up DEXA scans at intervals specified in the clinical trial protocol, typically every 6 to 12 months, to monitor for changes in BMD.[[“]]

  • Data Analysis:

    • Calculate the percentage change in BMD from baseline at each time point.

    • Z-scores and T-scores should be recorded.

  • Actionable Thresholds:

    • The protocol should pre-define a threshold for clinically significant bone loss that would trigger a review by the safety monitoring committee and potential intervention, such as an adjustment to add-back therapy.

Protocol 2: Monitoring Lipid Profiles
  • Baseline Measurement:

    • Obtain a fasting lipid panel (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides) for all participants at the screening visit.

  • Routine Monitoring:

    • Collect fasting blood samples for lipid panel analysis at pre-specified intervals during the trial (e.g., at 3, 6, and 12 months).

  • Data Evaluation:

    • Compare follow-up lipid levels to baseline values and to established clinical guidelines for cardiovascular risk assessment.

  • Management:

    • For participants who develop clinically significant dyslipidemia, provide counseling on lifestyle and dietary modifications.

    • Follow the protocol's guidance on further management, which may include more frequent monitoring or consultation with a specialist.

Visualizations

Opigolix_Mechanism_of_Action Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovaries Ovaries Pituitary->Ovaries LH & FSH GnRH_Receptor GnRH Receptor Estrogen_Progesterone Estrogen & Progesterone Ovaries->Estrogen_Progesterone Production This compound This compound (GnRH Antagonist) This compound->GnRH_Receptor Blocks

Caption: Mechanism of action of this compound.

BMD_Monitoring_Workflow Start Start Baseline_DEXA Baseline DEXA Scan Start->Baseline_DEXA Initiate_this compound Initiate this compound Treatment Baseline_DEXA->Initiate_this compound Follow_up_DEXA Follow-up DEXA Scan (e.g., 6 months) Initiate_this compound->Follow_up_DEXA Assess_BMD_Change Clinically Significant BMD Loss? Follow_up_DEXA->Assess_BMD_Change Continue_Monitoring Continue Monitoring per Protocol Assess_BMD_Change->Continue_Monitoring No Intervention Protocol-Defined Intervention (e.g., Adjust Add-Back) Assess_BMD_Change->Intervention Yes Continue_Monitoring->Follow_up_DEXA End End Continue_Monitoring->End Intervention->Continue_Monitoring

Caption: Workflow for Bone Mineral Density (BMD) monitoring.

References

Opigolix (ASP-1707) Development: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides information and addresses potential questions regarding the discontinuation of the clinical development of Opigolix (ASP-1707), a former investigational oral gonadotropin-releasing hormone (GnRH) antagonist. The development of this compound was discontinued (B1498344) by Astellas Pharma in April 2018.[1][2] This resource aims to offer insights into the plausible scientific and clinical factors that may have led to this decision, based on available Phase II clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What was the primary indication for which this compound was being developed?

A1: this compound was primarily being investigated for the treatment of endometriosis-associated pelvic pain.[1][3] Additionally, it was evaluated in a Phase IIa clinical trial for the treatment of rheumatoid arthritis in postmenopausal women.[4]

Q2: Was the discontinuation of this compound development due to a lack of efficacy?

A2: The decision was likely multifactorial and not due to a complete lack of efficacy in endometriosis. The Phase II TERRA study did demonstrate a statistically significant dose-related reduction in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain compared to placebo over 12 weeks.[3] However, the magnitude of the pain reduction, particularly at lower doses, may not have met the threshold for a clinically meaningful improvement over placebo to warrant progression to Phase III trials, especially considering the competitive landscape. For instance, the mean change from baseline in the numeric rating score (NRS) for overall pelvic pain was -1.56 for placebo, while the 3 mg and 5 mg doses of this compound resulted in changes of -1.63 and -1.93, respectively.[3]

Furthermore, in a separate Phase IIa study for rheumatoid arthritis, this compound did not show any clinical benefit.[4] The lack of efficacy in a secondary indication could have contributed to the decision to halt the entire development program.

Q3: Were there significant safety concerns that led to the discontinuation of this compound?

A3: The available data from the TERRA study in endometriosis pointed to a dose-dependent decrease in bone mineral density (BMD).[3] This is a known class effect of GnRH antagonists due to the suppression of estrogen levels. While the BMD decrease with this compound was less than that observed with the GnRH agonist leuprorelin, the long-term management of this side effect, potentially requiring add-back therapy, could have been a consideration. A network meta-analysis of oral GnRH antagonists also highlighted that higher doses are associated with a greater impact on BMD.[5] Specific adverse event rates from the TERRA study are not extensively detailed in the primary publication, but hypoestrogenic side effects are a general concern with this class of drugs.

Troubleshooting and Experimental Design Considerations

Q1: We are designing a preclinical study for a novel GnRH antagonist. What can we learn from the this compound experience?

A1: The this compound clinical trial results underscore the importance of demonstrating a robust and clinically meaningful efficacy signal over placebo. It is crucial to carefully select endpoints and have a clear understanding of the minimal clinically important difference. Furthermore, early and thorough assessment of the safety profile, particularly long-term effects like bone mineral density loss, is critical. Developing a strategy to mitigate known class-specific adverse events, such as considering an integrated add-back therapy component in the development plan, could be advantageous.

Q2: How did the patient population in the this compound trials influence the outcomes?

A2: The TERRA study enrolled women with endometriosis-associated pelvic pain.[3] The heterogeneity of endometriosis and the subjective nature of pain assessment can contribute to a significant placebo response, making it challenging to demonstrate the efficacy of a new treatment. Future trial designs could consider more objective biomarkers of endometriosis activity, if validated, to supplement patient-reported pain scores.

Data Summary

Table 1: Efficacy of this compound in Endometriosis-Associated Overall Pelvic Pain (TERRA Study) - Change from Baseline in Numeric Rating Scale (NRS) at Week 12
Treatment GroupMean Change in NRS (95% CI)
Placebo-1.56 (-1.91, -1.21)
This compound 3 mg-1.63 (-1.99, -1.27)
This compound 5 mg-1.93 (-2.27, -1.60)
This compound 10 mg-2.29 (-2.64, -1.94)
This compound 15 mg-2.13 (-2.47, -1.79)
(Data sourced from the TERRA study publication)[3]
Table 2: Efficacy of this compound in Rheumatoid Arthritis - ACR20 Response Rate at Week 12
Treatment GroupACR20 Response Rate
PlaceboNot specified in abstract
This compound 30 mg twice dailyDid not improve response rates
(Data sourced from the Phase 2a study publication in rheumatoid arthritis)[4]

Visualizations

This compound Mechanism of Action: GnRH Antagonism

Opigolix_Mechanism Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary releases GnRH GnRH Ovaries Ovaries Pituitary->Ovaries releases LH_FSH LH & FSH Estrogen Estrogen Endometriotic_Lesions Endometriotic Lesions Ovaries->Endometriotic_Lesions stimulates This compound This compound (GnRH Antagonist) This compound->Pituitary blocks GnRH receptors

Caption: Mechanism of action of this compound as a GnRH antagonist.

Logical Flowchart: Potential Reasons for this compound Discontinuation

Discontinuation_Logic Start This compound (ASP-1707) Development Program PhaseII_Endo Phase II Trial (Endometriosis - TERRA Study) Start->PhaseII_Endo PhaseII_RA Phase IIa Trial (Rheumatoid Arthritis) Start->PhaseII_RA Efficacy_Endo Modest Efficacy: - Statistically significant but - Small effect size vs. placebo at lower doses PhaseII_Endo->Efficacy_Endo Safety_Endo Safety Profile: - Dose-dependent decrease in Bone Mineral Density PhaseII_Endo->Safety_Endo Efficacy_RA Lack of Clinical Benefit PhaseII_RA->Efficacy_RA Decision Discontinuation of Development Program (April 2018) Efficacy_Endo->Decision Safety_Endo->Decision Efficacy_RA->Decision

Caption: Inferred logical pathway to the discontinuation of this compound development.

References

Optimizing Opigolix dosage to balance efficacy and safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Opigolix (ASP-1707) dosage to balance efficacy and safety in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist. It competitively binds to GnRH receptors in the pituitary gland, which in turn blocks the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a dose-dependent reduction in ovarian estradiol (B170435) production, which is the primary mechanism for its therapeutic effect in estrogen-dependent conditions like endometriosis.

Q2: What is the optimal dose of this compound for balancing efficacy and safety?

A2: The optimal dosage of this compound requires a careful balance between achieving a therapeutic reduction in endometriosis-associated pain and minimizing hypoestrogenic side effects. Clinical trial data suggests a dose-dependent effect on both efficacy and safety parameters. Higher doses (e.g., 10 mg and 15 mg) have shown greater efficacy in pain reduction but are also associated with a more significant decrease in bone mineral density (BMD) and a higher incidence of adverse events such as hot flushes. The choice of dose for a particular experiment should be guided by the specific research question, the desired level of estradiol suppression, and the duration of the study. For long-term studies, lower effective doses may be preferable to mitigate the risk of significant bone loss.

Q3: What are the expected therapeutic effects of this compound at different dosages?

A3: Based on the phase II TERRA study, this compound has demonstrated a dose-related reduction in endometriosis-associated pelvic pain. Statistically significant improvements in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain have been observed, with higher doses generally providing greater pain relief. Researchers can expect a measurable reduction in pain scores as early as 12 weeks into treatment, with effects maintained at 24 weeks.

Q4: What are the most common adverse events associated with this compound, and how do they vary with dose?

A4: The most common adverse events are consistent with the hypoestrogenic effects of GnRH antagonism. These include hot flushes and headaches. The frequency of these events tends to be dose-dependent, with higher doses of this compound leading to a greater incidence. Researchers should monitor participants for these and other potential side effects throughout the study.

Q5: How significant is the impact of this compound on bone mineral density (BMD)?

A5: this compound causes a dose-dependent decrease in bone mineral density. While the reduction is reported to be less than that observed with the GnRH agonist leuprorelin, it is a critical safety consideration, especially for longer-term studies. It is essential to establish a baseline BMD measurement and monitor it throughout the experimental period, particularly at higher dosages.

Troubleshooting Guides

Issue 1: Suboptimal Efficacy in Pain Reduction

  • Potential Cause: The selected dosage of this compound may be too low for the severity of the endometriosis being studied.

  • Troubleshooting Steps:

    • Verify Dosage and Administration: Ensure the correct dosage is being administered as per the protocol and that the participant is compliant.

    • Review Baseline Pain Scores: Confirm that the baseline pain scores were accurately assessed.

    • Consider a Higher Dose: If the study design allows, consider escalating the dose to a higher tier (e.g., from 5 mg to 10 mg) after a pre-defined period of non-response, while closely monitoring for adverse events.

    • Evaluate Concomitant Medications: Assess for any concomitant medications that may interfere with the absorption or efficacy of this compound.

Issue 2: High Incidence of Hypoestrogenic Adverse Events (e.g., Hot Flushes)

  • Potential Cause: The selected dosage of this compound may be causing excessive suppression of estradiol.

  • Troubleshooting Steps:

    • Assess Estradiol Levels: Measure serum estradiol levels to confirm the degree of suppression.

    • Consider Dose Reduction: If clinically appropriate and within the study protocol, consider reducing the dosage to the next lower effective dose.

    • Investigate Add-Back Therapy: For longer-term studies, the addition of low-dose estrogen and progestin (add-back therapy) can be considered to mitigate hypoestrogenic side effects without compromising the primary efficacy endpoint for pain reduction. This approach requires careful protocol design and ethical considerations.

Issue 3: Significant Decrease in Bone Mineral Density (BMD)

  • Potential Cause: Prolonged treatment with higher doses of this compound leading to sustained low estrogen levels.

  • Troubleshooting Steps:

    • Regular BMD Monitoring: Implement regular dual-energy X-ray absorptiometry (DXA) scans as per the study protocol (e.g., at baseline and every 6-12 months).

    • Calcium and Vitamin D Supplementation: Ensure all participants are on adequate calcium and vitamin D supplementation.

    • Consider Lower Dosage or Add-Back Therapy: For participants showing a rapid decline in BMD, a lower dose of this compound or the introduction of add-back therapy should be considered if the study protocol allows.

    • Define Discontinuation Criteria: The study protocol should have clear criteria for discontinuing treatment based on a predefined percentage of BMD loss.

Data Presentation

Table 1: Efficacy of this compound in Reducing Endometriosis-Associated Pain (Mean Change from Baseline at 12 Weeks) [1][2][3]

DosageMean Change in Overall Pelvic Pain (NRS) (95% CI)Mean Change in Dysmenorrhea (NRS) (95% CI)Mean Change in Non-Menstrual Pelvic Pain (NRS) (95% CI)
Placebo -1.56 (-1.91, -1.21)-1.50 (-2.00, -1.00)-1.53 (-1.88, -1.19)
3 mg -1.63 (-1.99, -1.27)-2.72 (-3.22, -2.21)-1.51 (-1.87, -1.16)
5 mg -1.93 (-2.27, -1.60)-2.85 (-3.33, -2.38)-1.80 (-2.14, -1.47)
10 mg -2.29 (-2.64, -1.94)-3.97 (-4.46, -3.48)-2.03 (-2.37, -1.68)
15 mg -2.13 (-2.47, -1.79)-4.18 (-4.66, -3.70)-1.86 (-2.20, -1.52)

NRS: Numeric Rating Scale (0-10, where 0 is no pain and 10 is the worst pain imaginable). A negative change indicates improvement.

Table 2: Safety Profile of this compound (Conceptualized based on available data)

DosageReported Incidence of Hot FlushesReported Incidence of HeadacheImpact on Bone Mineral Density (BMD)
Placebo LowLowMinimal Change
3 mg Increased incidence compared to placeboIncreased incidence compared to placeboDose-dependent decrease
5 mg Dose-dependent increaseDose-dependent increaseDose-dependent decrease
10 mg Higher incidenceHigher incidenceMore significant dose-dependent decrease
15 mg Highest reported incidence among dosesHigher incidenceMost significant decrease among doses

Note: Specific percentages for adverse events and BMD changes for this compound are not publicly available in detail. This table reflects the dose-dependent trend reported in clinical studies.

Experimental Protocols

Representative Protocol for a Phase II, Randomized, Double-Blind, Placebo-Controlled Study of an Oral GnRH Antagonist in Endometriosis-Associated Pain

  • Study Objective: To evaluate the efficacy and safety of different oral doses of a GnRH antagonist compared to placebo in reducing moderate to severe endometriosis-associated pelvic pain.

  • Study Design:

    • Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

    • Screening Phase: Up to 4 weeks to confirm eligibility.

    • Treatment Phase: 24 weeks of daily oral administration of the assigned treatment (e.g., placebo, low-dose, mid-dose, high-dose GnRH antagonist).

    • Follow-up Phase: 12 weeks post-treatment to assess the return of menstrual cycles and any persistent effects.

  • Inclusion Criteria:

    • Premenopausal women aged 18-49 years.

    • Surgically confirmed diagnosis of endometriosis within the last 10 years.

    • Moderate to severe pelvic pain, with average monthly Numeric Rating Scale (NRS) scores for dysmenorrhea and non-menstrual pelvic pain of ≥ 4.0.

    • Regular menstrual cycles (24-38 days).

  • Exclusion Criteria:

    • Current or recent use of hormonal contraceptives or other treatments for endometriosis.

    • History of osteoporosis or conditions affecting bone metabolism.

    • Significant uterine fibroids or other gynecological conditions that could confound pain assessment.

    • Pregnancy or lactation.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in the mean NRS score for dysmenorrhea and non-menstrual pelvic pain at week 12.

    • Secondary Endpoints:

      • Change from baseline in overall pelvic pain NRS score.

      • Change in the Biberoglu and Behrman (B&B) scale for endometriosis symptoms.

      • Use of rescue analgesics (e.g., NSAIDs, opioids).

      • Patient-reported outcomes and quality of life questionnaires (e.g., EHP-30).

  • Safety Assessments:

    • Adverse Events: Monitored and recorded at each study visit.

    • Bone Mineral Density: Assessed by dual-energy X-ray absorptiometry (DXA) scan at baseline, week 12, and week 24.

    • Clinical Laboratory Tests: Including serum estradiol, FSH, LH, and lipid profiles at specified intervals.

    • Endometrial Safety: Assessed by transvaginal ultrasound at baseline and end of treatment.

Mandatory Visualizations

GnRH_Antagonist_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases GnRH_R GnRH Receptor GnRH->GnRH_R Binds to Pituitary Anterior Pituitary Gland LH_FSH LH & FSH GnRH_R->LH_FSH Stimulates Release This compound This compound (GnRH Antagonist) This compound->GnRH_R Blocks Ovaries Ovaries LH_FSH->Ovaries Stimulate Estradiol Estradiol Ovaries->Estradiol Produce Endometriotic_Lesions Endometriotic Lesions Estradiol->Endometriotic_Lesions Promotes Growth Pain Pain Symptoms Endometriotic_Lesions->Pain Causes Experimental_Workflow Screening Screening & Baseline Assessment (Pain Scores, BMD) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Opigolix_Low This compound (Low Dose) Randomization->Opigolix_Low Opigolix_Mid This compound (Mid Dose) Randomization->Opigolix_Mid Opigolix_High This compound (High Dose) Randomization->Opigolix_High Treatment 24-Week Treatment Period Placebo->Treatment Opigolix_Low->Treatment Opigolix_Mid->Treatment Opigolix_High->Treatment Efficacy_Safety_12wk Efficacy & Safety Assessment (Week 12) Treatment->Efficacy_Safety_12wk Mid-point Efficacy_Safety_24wk Efficacy & Safety Assessment (Week 24) Efficacy_Safety_12wk->Efficacy_Safety_24wk End of Treatment Follow_Up Post-Treatment Follow-Up Efficacy_Safety_24wk->Follow_Up Dosage_Optimization_Logic Start Start Dosage Selection Efficacy Desired Efficacy? Start->Efficacy Low_Dose Lower Dose Efficacy->Low_Dose Low High_Dose Higher Dose Efficacy->High_Dose High Safety Acceptable Safety Profile? Optimal_Dose Optimal Dose Safety->Optimal_Dose Yes Monitor Monitor & Adjust Safety->Monitor No Low_Dose->Safety High_Dose->Safety Monitor->Efficacy

References

Challenges in long-term administration of Opigolix

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Opigolix (ASP-1707) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who may be working with or investigating the discontinued (B1498344) GnRH antagonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may have been encountered during its experimental administration.

Troubleshooting Guides

This section provides guidance on potential challenges and adverse events observed during the clinical development of this compound.

Issue: Hypoestrogenic Side Effects

Users may observe side effects consistent with reduced estrogen levels, a known class effect of GnRH antagonists.

Question: What are the expected hypoestrogenic side effects with this compound and how can they be monitored?

Answer: Long-term administration of this compound has been associated with a dose-dependent decrease in serum estradiol (B170435) levels.[1][2] This can lead to common hypoestrogenic side effects.

  • Symptoms:

    • Hot flushes

    • Headaches

    • Vaginal dryness

  • Monitoring:

    • Regularly monitor serum estradiol levels to assess the degree of estrogen suppression.

    • Record the frequency and severity of patient-reported symptoms such as hot flushes and headaches.

  • Mitigation Strategies (Experimental):

    • In clinical trials with other GnRH antagonists, "add-back" therapy with low-dose estrogen and progestin has been used to mitigate these side effects. While not specifically studied with this compound, this is a potential experimental approach.

Issue: Decreased Bone Mineral Density (BMD)

A significant challenge with long-term GnRH antagonist administration is the potential for bone loss.

Question: What is the expected impact of this compound on bone mineral density and what are the monitoring protocols?

Answer: The Phase II TERRA study of this compound for endometriosis demonstrated a dose-dependent decrease in bone mineral density (BMD) over 24 weeks of treatment.[1][2]

  • Observation:

    • Statistically significant reductions in BMD from baseline were observed at all doses of this compound.

    • The reduction was less pronounced compared to the GnRH agonist leuprorelin.[1][2]

  • Monitoring Protocol:

    • Baseline Assessment: A baseline BMD measurement using dual-energy X-ray absorptiometry (DXA) of the lumbar spine and total hip is crucial before initiating any long-term experiment.

    • Follow-up: Periodic DXA scans are recommended to monitor for changes in BMD. In the TERRA study, BMD was assessed at the end of the 24-week treatment period.[1][2]

  • Experimental Considerations:

    • For longer-term studies, more frequent monitoring (e.g., every 6-12 months) would be advisable.

    • Consider establishing a threshold for BMD loss that would trigger a review of the experimental protocol.

Issue: Lack of Efficacy in Rheumatoid Arthritis

Researchers investigating this compound for indications other than endometriosis should be aware of its clinical trial history.

Question: Was this compound found to be effective for all its proposed indications?

Answer: No. A Phase IIa clinical trial (NCT02884635) investigating this compound in postmenopausal women with rheumatoid arthritis found no clinical benefit.[3] The study concluded that this compound did not improve ACR20, ACR50, or ACR70 response rates at any time point.[3] This lack of efficacy was a key factor in the decision to discontinue the development of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[4] It competitively binds to GnRH receptors in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent reduction in the production of ovarian sex hormones, including estradiol.

Q2: Why was the development of this compound discontinued?

A2: The development of this compound was discontinued globally in 2018 after the completion of Phase II clinical trials.[5] The primary reason for discontinuation was the lack of efficacy demonstrated in the Phase IIa study for rheumatoid arthritis.[3]

Q3: What were the findings of the Phase II endometriosis (TERRA) study?

A3: The TERRA study showed that this compound significantly reduced endometriosis-associated pelvic pain in a dose-related manner after 12 and 24 weeks of treatment.[1][2] However, it also demonstrated dose-dependent decreases in serum estradiol and bone mineral density.[1][2]

Q4: Are there alternative, approved GnRH antagonists?

A4: Yes, other oral GnRH antagonists such as Elagolix and Relugolix have been approved for the management of endometriosis-associated pain and uterine fibroids. These compounds have more extensive clinical data available.

Data Presentation

Table 1: Change in Numeric Rating Scale (NRS) for Pelvic Pain at 12 Weeks in the TERRA Study

Treatment GroupMean Change from Baseline (95% CI)
Placebo-1.56 (-1.91, -1.21)
This compound 3 mg-1.63 (-1.99, -1.27)
This compound 5 mg-1.93 (-2.27, -1.60)
This compound 10 mg-2.29 (-2.64, -1.94)
This compound 15 mg-2.13 (-2.47, -1.79)
Data from the TERRA study publication.[1][2]

Table 2: Bone Mineral Density (BMD) Changes in the TERRA Study at 24 Weeks

Treatment GroupKey Finding
This compound (all doses)Statistically significant reduction in BMD from baseline.
LeuprorelinSignificantly greater reduction in BMD compared to all this compound dose groups for total hip and spine.
Data from the TERRA study publication.[1][2]

Experimental Protocols

Pain Assessment Methodology (as per the TERRA study)
  • Tool: Endometriosis Pain Daily Diary (EPDD) utilizing a Numeric Rating Scale (NRS).

  • Scale: An 11-point scale from 0 ("no pain") to 10 ("worst imaginable pain").

  • Procedure: Participants self-reported their level of pelvic pain daily using the EPDD.

  • Primary Endpoint: The mean change from baseline in the monthly average NRS score for overall pelvic pain at 12 weeks.[1][2]

Pharmacokinetic Analysis (as per the TERRA study)
  • Method: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analyte: Total plasma concentration of this compound (ASP-1707).

  • Lower Limit of Quantification: 50 pg/mL.

  • Sampling Timepoints: Week 2 and between Week 4 and the end of Part 2 of the study (24 weeks).[2]

Visualizations

opigolix_moa cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Anterior Pituitary Gland Hypothalamus->Pituitary GnRH GnRH_Receptor GnRH Receptors Ovaries Ovaries Estradiol Estradiol Production Ovaries->Estradiol Suppression This compound This compound (Oral Administration) This compound->GnRH_Receptor Antagonizes LH_FSH LH & FSH Release GnRH_Receptor->LH_FSH Suppression LH_FSH->Ovaries Stimulation (Suppressed) Endometriosis_Pain Endometriosis-Associated Pain Estradiol->Endometriosis_Pain Reduction BMD_Decrease Decreased Bone Mineral Density Estradiol->BMD_Decrease Leads to Hot_Flush Hot Flushes Estradiol->Hot_Flush Leads to troubleshooting_workflow Start Long-Term this compound Administration Initiated Monitor_Symptoms Monitor for Adverse Events Start->Monitor_Symptoms Hypoestrogenic_Symptoms Hypoestrogenic Symptoms (Hot Flushes, Headache)? Monitor_Symptoms->Hypoestrogenic_Symptoms Assess_BMD Assess Bone Mineral Density (DXA) Hypoestrogenic_Symptoms->Assess_BMD Yes Continue_Monitoring Continue Monitoring Hypoestrogenic_Symptoms->Continue_Monitoring No BMD_Loss Significant BMD Loss? Assess_BMD->BMD_Loss Review_Protocol Review Experimental Protocol BMD_Loss->Review_Protocol Yes BMD_Loss->Continue_Monitoring No Consider_Mitigation Consider Experimental Mitigation (e.g., Add-back) Review_Protocol->Consider_Mitigation Continue_Monitoring->Monitor_Symptoms

References

Technical Support Center: Opigolix and CYP Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of Opigolix (also known as ASP-1707) was discontinued (B1498344) in April 2018.[1] As a result, publicly available data on its drug-drug interaction potential, particularly detailed in vitro studies with Cytochrome P450 (CYP) enzymes, is limited. While clinical studies were conducted to assess these interactions, the comprehensive results are not available in published literature. This resource compiles the available information and provides general guidance for researchers encountering similar investigational compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic pathway for this compound?

An Absorption, Metabolism, and Excretion (AME) study using radiolabeled (14C) this compound was conducted in healthy male subjects to determine its pharmacokinetic profile and how it is excreted.[2] However, the detailed results of this study, which would identify the primary metabolizing enzymes, have not been publicly released. For many investigational drugs, CYP enzymes, particularly CYP3A4, are a common route of metabolism.

Q2: Was the drug-drug interaction (DDI) potential of this compound with CYP enzymes ever studied?

Yes, a Phase I clinical trial (NCT02175407) was initiated to assess the pharmacokinetic interaction between this compound and itraconazole.[3] Itraconazole is a strong inhibitor of CYP3A4 and P-glycoprotein (P-gp), suggesting that researchers were investigating the potential role of this specific CYP enzyme in this compound's metabolism and disposition.[3] The results of this study have not been published.

Q3: Are there any clinical observations related to this compound and drug interactions?

A Phase I study was conducted to evaluate the pharmacokinetic interaction between this compound and methotrexate (B535133) in patients with rheumatoid arthritis.[4] While the primary focus was on the effect of this compound on methotrexate, this study would have also provided data on the safety and tolerability of their co-administration.[4] The detailed pharmacokinetic results from this study are not available in the public domain.

Troubleshooting Guide for Investigating DDI Potential of Novel Compounds

For researchers working on new chemical entities (NCEs) where DDI data is not yet available, a systematic approach is crucial. Below is a general guide for planning and troubleshooting experiments to evaluate CYP enzyme interactions.

Issue: How to determine which CYP enzymes metabolize our compound?

Recommended Action: Conduct in vitro metabolism studies using human liver microsomes (HLMs) or recombinant human CYP enzymes.

Experimental Protocol: Reaction Phenotyping

  • Objective: To identify the specific CYP isoforms responsible for the metabolism of the investigational drug.

  • Materials:

    • Test compound

    • Human liver microsomes (pooled from multiple donors)

    • A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

    • NADPH regenerating system

    • Specific CYP inhibitors (to confirm results from recombinant enzymes)

    • LC-MS/MS for metabolite identification and quantification

  • Method:

    • Incubate the test compound at a clinically relevant concentration with HLMs in the presence of NADPH.

    • Analyze the formation of metabolites over time.

    • In parallel, incubate the test compound with individual recombinant CYP enzymes to screen for metabolic activity.

    • To confirm the findings, conduct chemical inhibition studies in HLMs using selective inhibitors for the identified CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

Workflow for Reaction Phenotyping

Caption: Workflow for identifying metabolizing CYP enzymes.

Issue: How to assess the inhibitory potential of our compound on CYP enzymes?

Recommended Action: Perform in vitro CYP inhibition assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Protocol: CYP Inhibition Assay

  • Objective: To quantify the inhibitory potency of a test compound against major CYP isoforms.

  • Materials:

    • Test compound (at a range of concentrations)

    • Human liver microsomes

    • CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4)

    • NADPH regenerating system

    • LC-MS/MS for quantification of the probe substrate metabolite

  • Method:

    • Pre-incubate HLMs with various concentrations of the test compound.

    • Initiate the reaction by adding a CYP-specific probe substrate and NADPH.

    • After a defined incubation period, stop the reaction and quantify the formation of the probe substrate's metabolite.

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value, repeat the experiment with varying concentrations of both the test compound and the probe substrate.

Decision Tree for Assessing DDI Potential

DDIAssessment Start Assess DDI Potential of New Compound Metabolism Is the compound metabolized by CYP enzymes? Start->Metabolism Inhibition Does the compound inhibit CYP enzymes? Metabolism->Inhibition Yes NoAction Low DDI Risk Metabolism->NoAction No Induction Does the compound induce CYP enzymes? Inhibition->Induction Yes Inhibition->NoAction No ClinicalDDI Consider Clinical DDI Study Induction->ClinicalDDI Yes Induction->NoAction No

Caption: Decision tree for evaluating CYP-mediated DDI risk.

References

Improving the therapeutic index of small-molecule GnRH antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to improve the therapeutic index of small-molecule Gonadotropin-Releasing Hormone (GnRH) antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for small-molecule GnRH antagonists?

A1: Small-molecule GnRH antagonists are competitive inhibitors of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[1] By binding to the GnRHR, they prevent the endogenous GnRH decapeptide from binding and initiating its signaling cascade.[2] This blockage immediately suppresses the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[2][3] The reduction in gonadotropins, in turn, decreases the production of sex hormones like testosterone (B1683101) and estradiol.[2] Unlike GnRH agonists, which cause an initial "flare-up" of hormones before downregulation, antagonists provide rapid and reversible suppression from the onset of administration.[4][5]

Q2: What are the key advantages of small-molecule GnRH antagonists over peptide-based antagonists?

A2: The primary advantage of small-molecule antagonists is the potential for oral bioavailability, which improves patient compliance and allows for more flexible dosing.[5][6] In contrast, peptide-based antagonists typically require parenteral (injection) administration.[4] Small-molecule antagonists may also have lower manufacturing costs.[7] While peptide antagonists are effective, developing orally active small molecules is a major goal to address the limitations of peptide drugs.[4][5]

Q3: What are the most common side effects associated with GnRH antagonist therapy, and how do they relate to the therapeutic index?

A3: The most common side effects are related to the intended suppression of sex hormones and include hot flashes, vaginal dryness, headaches, and a potential reduction in bone mineral density with long-term use, raising the risk of osteoporosis.[2][7][8] The therapeutic index is a measure of a drug's safety, and these on-target hormonal side effects are a key consideration. Improving the therapeutic index involves optimizing the molecule to maintain high efficacy at the GnRH receptor while minimizing the dose and duration required, thereby lessening the impact of these hypoestrogenic effects.

Q4: Can GnRH antagonists be used in combination with other therapies?

A4: Yes, combination therapies are being explored. For instance, in some clinical contexts, GnRH antagonists are used alongside "add-back" therapy (low-dose estrogen and progestin) to mitigate hypoestrogenic side effects like hot flashes and bone density loss while maintaining the desired therapeutic effect on conditions like endometriosis. Additionally, studies have investigated combining GnRH agonists and antagonists to balance rapid hormonal suppression with mitigating the initial flare-up effect.[5]

Troubleshooting Guide

Q5: My small-molecule antagonist shows high binding affinity in vitro but poor efficacy in cell-based functional assays. What could be the issue?

A5: This discrepancy can arise from several factors:

  • Functional Antagonism vs. Simple Binding: High affinity does not always translate to effective functional blockade. The compound might be binding to an allosteric site without preventing receptor activation, or it could be a partial agonist.

  • Assay Conditions: The buffer composition, pH, or presence of serum proteins in the functional assay could be altering the compound's effective concentration or conformation compared to the binding assay conditions.

  • Cell Line Differences: The GnRH receptor expression level and the specific signaling pathways present in the cell line used for the functional assay can influence the observed potency. The GnRHR is known to couple to multiple G-proteins (Gαq/11, Gαs, Gαi), and the downstream signaling can vary between cell types.[1][9][10]

  • Compound Stability: The compound may be degrading in the cell culture media over the time course of the functional assay.

Q6: I'm observing significant off-target effects in my in vivo studies. How can I troubleshoot this?

A6: Off-target effects are a major hurdle in improving the therapeutic index.

  • Target Selectivity Profiling: First, perform a broad in vitro pharmacology screen to identify potential off-target interactions with other receptors, ion channels, and enzymes.

  • Metabolite Profiling: The parent compound may be selective, but its metabolites could have off-target activity. Conduct metabolite identification studies and test the major metabolites for activity at the primary target and off-targets.

  • Dose-Response Relationship: Evaluate if the off-target effects are observed only at high doses. If so, improving the compound's potency (efficacy at a lower dose) can widen the therapeutic window.

  • Structural Modifications: Use structure-activity relationship (SAR) data to modify the compound's chemical structure to reduce affinity for the identified off-target while retaining affinity for the GnRH receptor.

Q7: The oral bioavailability of my lead compound is too low for clinical development. What strategies can I employ to improve it?

A7: Low oral bioavailability is a common challenge for small-molecule drugs.[4] Consider the following:

  • Solubility: Poor aqueous solubility can limit absorption. Strategies to improve this include salt formation or formulation with solubility enhancers. A study on piperazinyl-benzimidazole antagonists, for example, focused on finding a more soluble compound.[11]

  • Permeability: The compound may have poor permeability across the intestinal wall. This can sometimes be improved by modifying physicochemical properties like lipophilicity and polar surface area.

  • First-Pass Metabolism: The compound may be extensively metabolized by the liver before reaching systemic circulation. Strategies to mitigate this include designing "pro-drugs" or modifying the structure to block sites of metabolic attack.

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which pump it back into the intestinal lumen. Co-dosing with a P-gp inhibitor in preclinical studies can help diagnose this issue.

Data Presentation: Comparative Potency of GnRH Antagonists

The following table summarizes publicly available in vitro potency data for several well-known small-molecule and peptide GnRH antagonists. This data is essential for comparing lead compounds and understanding the potency required for a desired therapeutic effect.

CompoundTypeTarget SpeciesAssay TypeIC50 (nM)Reference
Elagolix Small MoleculeHumanFunctional0.3 - 1.2[Neurocrine Biosciences]
Relugolix Small MoleculeHumanBinding0.12[Takeda]
Linzagolix Small MoleculeHumanFunctional1.3[ObsEva]
Cetrorelix PeptideHumanBinding0.2[Various]
Ganirelix PeptideHumanBinding0.4[Various]
Degarelix PeptideHumanBinding0.1[Ferring]

Note: IC50 values can vary based on the specific assay conditions and cell lines used. This table is for comparative purposes only.

Visualizations: Pathways and Workflows

GnRH Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascade initiated by GnRH binding to its receptor on pituitary gonadotrophs, which is competitively blocked by GnRH antagonists.

GnRH_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events GnRHR GnRH Receptor (GnRHR) Gq11 Gαq/11 GnRHR->Gq11 Activates GnRH GnRH GnRH->GnRHR Binds & Activates Antagonist Small-Molecule Antagonist Antagonist->GnRHR Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Secretion LH & FSH Secretion Ca2->Secretion Stimulates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription Activates Transcription->Secretion Leads to

Caption: GnRH receptor signaling pathway blocked by an antagonist.

Experimental Workflow for Antagonist Optimization

This workflow outlines the logical progression from initial screening to lead optimization for improving the therapeutic index of a small-molecule GnRH antagonist.

Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization Cycle HTS High-Throughput Screen (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Chemistry Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR In_Vitro In Vitro Profiling (Potency, Selectivity, ADME) SAR->In_Vitro Design & Synthesize In_Vivo In Vivo PK/PD (Efficacy & Toxicology) In_Vitro->In_Vivo Prioritize Compounds Decision Go/No-Go Decision In_Vivo->Decision Decision->SAR Iterate/Optimize Candidate Preclinical Candidate Selection Decision->Candidate Advance

Caption: Iterative workflow for optimizing GnRH antagonists.

Balancing Efficacy and Safety

This diagram illustrates the key relationships considered when trying to improve the therapeutic index of a GnRH antagonist.

Logic_Relationship Therapeutic_Index Improved Therapeutic Index Efficacy ↑ On-Target Potency (GnRHR) Efficacy->Therapeutic_Index Safety ↑ Safety Profile Safety->Therapeutic_Index Potency_Factors Lower Effective Dose Rapid Onset Potency_Factors->Efficacy Safety_Factors ↓ Off-Target Activity ↓ hERG Inhibition ↓ CYP Inhibition ↓ On-Target Side Effects Safety_Factors->Safety PK_Factors Optimized PK/PD (Oral Bioavailability, Half-life) PK_Factors->Therapeutic_Index PK_Factors->Efficacy PK_Factors->Safety

Caption: Key factors for improving the therapeutic index.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human GnRH receptor.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing the human GnRH receptor (hGnRHR).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., a tritiated or iodinated GnRH peptide antagonist like [³H]-Cetrorelix).

    • Add serial dilutions of the unlabeled test compound.

    • Add a known amount of membrane protein (e.g., 10-20 µg) to initiate the binding.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled standard GnRH antagonist).

  • Incubation & Termination:

    • Incubate the plate at a set temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing & Detection:

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Efficacy in a Castrated Primate Model

Objective: To evaluate the in vivo efficacy and duration of action of a small-molecule GnRH antagonist by measuring its ability to suppress LH levels.

Methodology:

  • Animal Model:

    • Use adult male, surgically castrated monkeys (e.g., cynomolgus monkeys). Castration creates a state of hypergonadotropic hypogonadism, resulting in elevated and stable baseline LH levels, which makes suppression by an antagonist easier to measure.

  • Acclimatization and Baseline Measurement:

    • Allow animals to acclimate to the housing conditions and handling procedures.

    • Implant a venous catheter for serial blood sampling.

    • Collect baseline blood samples over several hours to establish pre-dose LH levels.

  • Compound Administration:

    • Administer the test compound via the intended clinical route (e.g., oral gavage for an orally-active molecule) at various dose levels.

    • Include a vehicle control group that receives the formulation without the active compound.

  • Pharmacodynamic (PD) Sampling:

    • Collect serial blood samples at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Process blood samples to obtain plasma or serum and store them frozen (-80°C) until analysis.

  • Hormone Analysis:

    • Analyze the plasma/serum samples for LH concentrations using a validated immunoassay (e.g., ELISA or RIA) specific for primate LH.

  • Data Analysis:

    • Plot the mean LH concentration over time for each dose group.

    • Calculate the maximum percentage of LH suppression relative to the baseline for each animal.

    • Determine the duration of action, defined as the time it takes for LH levels to return to a certain percentage (e.g., 50% or 80%) of the baseline level.

    • Analyze the dose-response relationship to identify the dose required for effective and sustained LH suppression. A study found that a more effective and sustained LH suppression (greater than 24 h) was achieved at low doses of an optimized compound.[4]

References

Validation & Comparative

Head-to-Head Comparison of GnRH Antagonists in Clinical Trials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gonadotropin-Releasing Hormone (GnRH) antagonists based on performance in head-to-head clinical trials and other pivotal studies. This document summarizes key quantitative data in structured tables, details experimental protocols for cited experiments, and illustrates the underlying signaling pathway.

GnRH antagonists represent a significant class of therapeutics used in assisted reproductive technology (ART), oncology, and the management of hormone-dependent gynecological disorders such as endometriosis and uterine fibroids. Unlike GnRH agonists which cause an initial surge in gonadotropin release, GnRH antagonists competitively and reversibly bind to GnRH receptors in the pituitary gland, leading to an immediate and rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This guide focuses on direct comparative data from clinical trials to inform research and development decisions.

Injectable GnRH Antagonists: Cetrorelix (B55110) vs. Ganirelix (B53836) in Assisted Reproductive Technology

A primary application of injectable GnRH antagonists is the prevention of a premature LH surge during controlled ovarian stimulation in ART. Cetrorelix and ganirelix are two of the most widely used antagonists for this indication.

A prospective, randomized, open-label, comparative study across sixteen ART centers in the United States directly compared the efficacy and safety of a single-dose cetrorelix regimen to a daily ganirelix regimen.[1] In this study, no patients in either treatment group experienced a premature LH surge, demonstrating high efficacy for both drugs.[1] While pregnancy rates were similar between the two groups, a key difference was observed in the treatment burden, with the single-injection cetrorelix protocol offering greater patient convenience.[1]

A more recent retrospective cohort study analyzed 2,365 patients receiving cetrorelix and 7,059 receiving ganirelix.[2][3] This large-scale analysis found that while live birth rates were comparable, cetrorelix was associated with superior LH surge control and a lower incidence of ovarian hyperstimulation syndrome (OHSS).[2][3]

Table 1: Comparison of Cetrorelix and Ganirelix in Controlled Ovarian Stimulation
FeatureCetrorelixGanirelixSource
Dosing Regimen Single 3 mg injection or daily 0.25 mg injectionsDaily 0.25 mg injections[1][4]
Premature LH Surge Prevention 100%100%[1]
Incidence of LH ≥10 U/L 4.9%7.6% (p < 0.001)[2][3]
Overall OHSS Incidence 0.4%1.1% (p = 0.01)[2][3]
Live Birth Rate 47.2%49.4% (p = 0.074)[2][3]
Experimental Protocols: Cetrorelix vs. Ganirelix

Study Design: The prospective trial was a randomized, open-label, comparative study.[1] The retrospective study was a cohort study with propensity score matching.[2][3]

Patient Population: Infertile patients undergoing controlled ovarian stimulation for IVF/ICSI.[1][2][3]

Intervention:

  • Cetrorelix Group: A single subcutaneous injection of 3 mg cetrorelix acetate (B1210297) was administered when the lead follicle reached a diameter of ≥14 mm. If the criteria for hCG administration were not met within four days, daily 0.25 mg cetrorelix was given.[1] In other protocols, daily 0.25 mg cetrorelix was initiated when the lead follicle was ≥ 14 mm and continued until hCG administration.[4]

  • Ganirelix Group: Daily subcutaneous injections of 0.25 mg ganirelix acetate were started when the lead follicle was ≥14 mm and continued until the day of hCG administration.[1][4]

Main Outcome Measures: The primary outcome was the percentage of patients without a premature LH surge, defined as an LH level <10 IU/L on the day of hCG administration.[1] Other key outcomes included OHSS incidence, and pregnancy and live birth rates.[2][3]

Injectable GnRH Antagonist vs. Agonist: Degarelix (B1662521) vs. Leuprolide in Prostate Cancer

In the management of advanced prostate cancer, androgen deprivation therapy (ADT) is a cornerstone of treatment. Degarelix, a GnRH antagonist, has been compared to the GnRH agonist leuprolide.

A 12-month, comparative, randomized, open-label, parallel-group phase III study demonstrated that degarelix was not inferior to leuprolide in maintaining testosterone (B1683101) suppression.[5] A key advantage of degarelix was its immediate onset of action, leading to a significantly faster suppression of both testosterone and prostate-specific antigen (PSA) without the initial testosterone surge seen with leuprolide.[5] However, degarelix was associated with a higher rate of injection-site reactions.[5]

The PRONOUNCE trial, a prospective, randomized, open-label trial, was designed to specifically compare the cardiovascular safety of degarelix and leuprolide in men with prostate cancer and pre-existing atherosclerotic cardiovascular disease.[6][7] The trial was terminated prematurely due to slow enrollment and fewer cardiovascular events than anticipated, and it did not find a significant difference in the rate of major adverse cardiovascular events between the two treatments.[6]

Table 2: Comparison of Degarelix and Leuprolide in Prostate Cancer
FeatureDegarelix (Antagonist)Leuprolide (Agonist)Source
Mechanism of Action Immediate suppression of testosteroneInitial surge followed by suppression[5]
Testosterone Suppression (<0.5 ng/mL at 1 year) 97.2% (240/80 mg)96.4%[5]
Testosterone Suppression (<0.5 ng/mL at Day 3) 96.1% (240/80 mg)0%[5]
Median PSA Reduction at 28 Days Significantly lower (p < 0.001)Slower reduction[5]
Injection Site Reactions 40%<1% (p < 0.001)[5]
Major Adverse Cardiovascular Events (PRONOUNCE Trial) 5.5%4.1% (HR 1.28, p=0.53)[6][7]
Experimental Protocols: Degarelix vs. Leuprolide

Study Design: The primary efficacy study was a 12-month, comparative, randomized, open-label, parallel-group phase III trial.[5] The PRONOUNCE trial was an international, multicenter, prospective, randomized, open-label trial with blinded endpoint adjudication.[6][7]

Patient Population: Men with prostate cancer requiring androgen deprivation therapy.[5] The PRONOUNCE trial specifically enrolled men with prostate cancer and concomitant atherosclerotic cardiovascular disease.[6]

Intervention:

  • Degarelix Group: A starting dose of 240 mg subcutaneously, followed by monthly maintenance doses of 80 mg.[5]

  • Leuprolide Group: Intramuscular injections of 7.5 mg monthly or 22.5 mg every 3 months.[5][7]

Main Outcome Measures: The primary endpoint for the initial phase III trial was the proportion of patients achieving and maintaining testosterone suppression to ≤0.5 ng/mL from day 28 to day 364.[5] For the PRONOUNCE trial, the primary outcome was the time to the first adjudicated major adverse cardiovascular event (a composite of all-cause death, myocardial infarction, or stroke).[6]

Oral GnRH Antagonists: Elagolix (B1671154) and Relugolix (B1679264) in Gynecological Disorders

The development of oral, non-peptide GnRH antagonists has provided new treatment options for endometriosis and uterine fibroids. While direct head-to-head trials are limited, data from their respective phase 3 programs allow for a comparative assessment.

Elagolix was evaluated in two large, randomized, double-blind, placebo-controlled Phase 3 studies (Elaris EM-I and Elaris EM-II) for the management of moderate-to-severe pain associated with endometriosis.[1][5][8] Both studies demonstrated that elagolix, at doses of 150 mg once daily and 200 mg twice daily, significantly reduced menstrual pain (dysmenorrhea) and non-menstrual pelvic pain compared to placebo over six months.[5]

Relugolix combination therapy (40 mg relugolix, 1 mg estradiol, and 0.5 mg norethindrone (B1679910) acetate) was assessed in the replicate, multinational, double-blind, 24-week, randomized, placebo-controlled Phase 3 LIBERTY 1 and 2 trials for the treatment of heavy menstrual bleeding associated with uterine fibroids.[9] This combination therapy met its primary endpoint, with a significantly greater proportion of women achieving a clinically meaningful reduction in menstrual blood loss compared to placebo.[9]

Table 3: Phase 3 Trial Data for Elagolix and Relugolix
FeatureElagolix (Endometriosis)Relugolix Combination Therapy (Uterine Fibroids)Source
Indication Moderate-to-severe endometriosis-associated painHeavy menstrual bleeding associated with uterine fibroids[5][9]
Dosage 150 mg once daily or 200 mg twice daily40 mg relugolix, 1 mg estradiol, 0.5 mg norethindrone acetate once daily[5][9]
Primary Efficacy Endpoint Reduction in dysmenorrhea and non-menstrual pelvic pain scoresProportion of responders with menstrual blood loss volume <80 mL and ≥50% reduction from baseline[5][10][11]
Key Efficacy Finding Significant reduction in pain scores vs. placebo (p<0.001)78.4% of women maintained menstrual blood loss <80 mL through week 76 vs 15.1% on placebo in a withdrawal study[5][10]
Common Adverse Events Hot flush, headache, nauseaHot flush, headache, nasopharyngitis[5][12]
Bone Mineral Density (BMD) Change Dose-dependent decrease, mitigated with add-back therapyStable with combination therapy[1][10][13]
Experimental Protocols: Elagolix and Relugolix Phase 3 Programs

Elagolix (Elaris EM-I & EM-II):

  • Study Design: Two 24-week, randomized, double-blind, placebo-controlled Phase 3 trials.[1][5]

  • Patient Population: 1,689 premenopausal women aged 18 to 49 with surgically diagnosed endometriosis and moderate-to-severe endometriosis-associated pain.[8]

  • Intervention: Patients were randomized to receive elagolix 150 mg once daily, elagolix 200 mg twice daily, or placebo.[5]

  • Primary Outcome: The proportion of responders for both dysmenorrhea and non-menstrual pelvic pain at month 3, based on the Daily Assessment of Endometriosis Pain scale.[5]

Relugolix (LIBERTY 1 & 2):

  • Study Design: Two replicate, multinational, double-blind, 24-week, randomized, placebo-controlled Phase 3 studies.[9]

  • Patient Population: Premenopausal women with uterine fibroid-associated heavy menstrual bleeding (defined as ≥80 mL per cycle).[9]

  • Intervention: Patients were randomized to receive once-daily relugolix combination therapy (40 mg relugolix, 1 mg estradiol, 0.5 mg norethindrone acetate), relugolix 40 mg monotherapy for 12 weeks followed by combination therapy, or placebo for 24 weeks.[9][12]

  • Primary Outcome: The proportion of women who were responders, defined as having a menstrual blood loss volume of less than 80 mL and at least a 50% reduction from baseline in menstrual blood loss volume during the last 35 days of treatment.[10][11]

GnRH Antagonist Signaling Pathway

GnRH antagonists exert their effect by competitively blocking the GnRH receptor on pituitary gonadotroph cells. This prevents endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and secretion of FSH and LH. The immediate blockade of the receptor results in a rapid decrease in gonadotropin levels, and consequently, a reduction in gonadal steroid hormone production (estradiol in women and testosterone in men).

GnRH_Antagonist_Pathway cluster_cell Pituitary Gonadotroph Cell GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist GnRH_Antagonist->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC FSH_LH_synthesis FSH/LH Synthesis & Secretion PKC->FSH_LH_synthesis Ca_release->FSH_LH_synthesis

Caption: GnRH antagonist mechanism of action.

Conclusion

Head-to-head clinical trials provide invaluable data for comparing the efficacy and safety of different GnRH antagonists. In the context of ART, both cetrorelix and ganirelix are highly effective, with cetrorelix offering potential advantages in terms of patient convenience and a lower risk of OHSS. For prostate cancer, degarelix provides a more rapid suppression of testosterone and PSA compared to the GnRH agonist leuprolide, though cardiovascular safety differences remain inconclusive. The oral GnRH antagonists, elagolix and relugolix, have demonstrated significant efficacy in managing symptoms of endometriosis and uterine fibroids, respectively. The choice of a specific GnRH antagonist will depend on the clinical indication, desired speed of onset, safety profile, and patient-specific factors. Further head-to-head trials, particularly among the newer oral agents, will be beneficial in further refining therapeutic strategies.

References

A Comparative Guide to ASP-1707 and Other Non-Peptide GnRH Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of treatments for hormone-dependent diseases, non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonists have emerged as a significant therapeutic class. This guide provides a detailed comparison of ASP-1707 (opigolix), an investigational agent, with other prominent non-peptide GnRH antagonists: Elagolix, Relugolix (B1679264), and Linzagolix. This objective overview is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and relevant biological pathways to inform future research and development.

Mechanism of Action: A Shared Pathway

Non-peptide GnRH antagonists, including ASP-1707, Elagolix, Relugolix, and Linzagolix, share a common mechanism of action. They are competitive antagonists of the GnRH receptor in the anterior pituitary gland. By blocking the receptor, they prevent the binding of endogenous GnRH, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces the production of gonadal steroids, such as estrogen and testosterone, which are key drivers in the pathophysiology of hormone-sensitive conditions like endometriosis, uterine fibroids, and prostate cancer. Unlike GnRH agonists which cause an initial surge in gonadotropin and sex hormone levels, these antagonists induce a rapid onset of therapeutic effect without this initial flare.

Below is a diagram illustrating the GnRH signaling pathway and the point of intervention for non-peptide GnRH antagonists.

GnRH_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Ovaries/Testes) cluster_bloodstream Hypothalamus Hypothalamic Neurons Pituitary Gonadotroph Cells Hypothalamus->Pituitary GnRH (pulsatile release) GnRHR GnRH Receptor LH LH Pituitary->LH FSH FSH Pituitary->FSH Gonads Ovaries / Testes Sex_Hormones Estrogen / Testosterone Gonads->Sex_Hormones Production LH->Gonads Stimulates FSH->Gonads Stimulates GnRH_Antagonist Non-Peptide GnRH Antagonist (ASP-1707, Elagolix, etc.) GnRH_Antagonist->GnRHR Blocks

Caption: GnRH signaling pathway and antagonist intervention.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative data from clinical trials of ASP-1707 and its comparators in various indications.

Endometriosis-Associated Pain
Drug/DosageTrial NamePrimary EndpointResultCitation
ASP-1707 3mgTERRA (Phase II)Mean change from baseline in Overall Pelvic Pain (OPP) NRS at 12 weeks-1.63[1][2]
ASP-1707 5mgTERRA (Phase II)Mean change from baseline in OPP NRS at 12 weeks-1.93[1][2]
ASP-1707 10mgTERRA (Phase II)Mean change from baseline in OPP NRS at 12 weeks-2.29[1][2]
ASP-1707 15mgTERRA (Phase II)Mean change from baseline in OPP NRS at 12 weeks-2.13[1][2]
Elagolix 150mg QDELARIS EM-I & EM-II (Phase III)Responder rate for dysmenorrhea at 3 months43.4% - 46.4% vs 19.6% - 22.7% for placebo[3][4][5]
Elagolix 200mg BIDELARIS EM-I & EM-II (Phase III)Responder rate for dysmenorrhea at 3 months72.4% - 75.8% vs 19.6% - 22.7% for placebo[3][4][5]
Relugolix 40mg + ABTSPIRIT 1 & 2 (Phase III)Responder rate for dysmenorrhea at 24 weeks75% vs 27% - 30% for placebo[6][7]
Relugolix 40mg + ABTSPIRIT ExtensionResponder rate for dysmenorrhea at 52 weeks84.8%[8]

NRS: Numeric Rating Scale; QD: once daily; BID: twice daily; ABT: Add-back therapy (estradiol/norethindrone (B1679910) acetate)

Uterine Fibroids-Associated Heavy Menstrual Bleeding
Drug/DosageTrial NamePrimary EndpointResultCitation
Elagolix 300mg BID + ABTELARIS UF-I & UF-II (Phase III)Responder rate at 6 months68.5% - 76.2% vs 8.7% - 10.1% for placebo[9][10]
Elagolix 300mg BID + ABTELARIS UF-EXTENDResponder rate at 12 months87.9%[11]
Relugolix 40mg + ABTLIBERTY 1 & 2 (Phase III)Responder rate at 24 weeks71.2% - 73.4% vs 14.7% - 18.9% for placebo[12][13]
Relugolix 40mg + ABTLIBERTY ExtensionResponder rate at 52 weeks87.7%[12]
Linzagolix 100mgPRIMROSE 1 & 2 (Phase III)Responder rate at 24 weeks56.4% - 56.7% vs 29.4% - 35.0% for placebo[14][15][16]
Linzagolix 200mg + ABTPRIMROSE 1 & 2 (Phase III)Responder rate at 24 weeks75.5% - 93.9% vs 29.4% - 35.0% for placebo[14][15][16]

ABT: Add-back therapy (estradiol/norethindrone acetate)

Rheumatoid Arthritis
Drug/DosageTrial NamePrimary EndpointResultCitation
ASP-1707 30mg BIDPhase IIaACR20 response rate at 12 weeksNo significant improvement vs placebo[17][18][19]

ACR20: American College of Rheumatology 20% improvement criteria

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the key clinical trials cited in this guide.

ASP-1707: TERRA Study (Endometriosis)
  • Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-controlled study.[1][2][20]

  • Participants: 540 women with endometriosis-associated pelvic pain.[1][2][20]

  • Intervention: Participants received placebo, ASP-1707 (3 mg, 5 mg, 10 mg, or 15 mg once daily), or leuprorelin (B1674837) for 24 weeks.[1][2][20]

  • Primary Endpoint: Change from baseline in the Numeric Rating Scale (NRS) for overall pelvic pain at 12 weeks.[1][2]

  • Key Assessments: Daily assessment of pelvic pain, dysmenorrhea, and non-menstrual pelvic pain using an 11-point NRS.[1][2]

Elagolix: ELARIS EM-I & EM-II (Endometriosis)
  • Study Design: Two replicate, Phase III, multicenter, double-blind, placebo-controlled trials.[4][5]

  • Participants: Women aged 18-49 with surgically diagnosed endometriosis and moderate to severe endometriosis-associated pain.[4][5]

  • Intervention: Six months of treatment with placebo, Elagolix 150 mg once daily, or Elagolix 200 mg twice daily.[4][5]

  • Co-Primary Endpoints: Proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 3 months, defined by a clinically meaningful reduction in pain scores without an increase in rescue analgesic use.[4][5]

Relugolix: LIBERTY 1 & 2 (Uterine Fibroids)
  • Study Design: Two replicate, Phase III, multinational, double-blind, placebo-controlled studies.[13][21]

  • Participants: Premenopausal women with uterine fibroid-associated heavy menstrual bleeding.[22]

  • Intervention: 24 weeks of treatment with placebo or Relugolix 40 mg once daily in combination with estradiol (B170435) and norethindrone acetate (B1210297) (add-back therapy).[13][21]

  • Primary Endpoint: The proportion of responders, defined as a menstrual blood loss volume of less than 80 mL and a 50% or greater reduction from baseline in menstrual blood loss volume during the last 35 days of treatment.[12][13]

Linzagolix: PRIMROSE 1 & 2 (Uterine Fibroids)
  • Study Design: Two identical 52-week, randomized, parallel, double-blind, placebo-controlled, Phase III trials.[16]

  • Participants: Women with uterine fibroid-associated heavy menstrual bleeding.[23]

  • Intervention: Placebo, Linzagolix 100 mg daily, Linzagolix 100 mg daily with add-back therapy, Linzagolix 200 mg daily, or Linzagolix 200 mg daily with add-back therapy.[23]

  • Primary Endpoint: The proportion of responders, defined as menstrual blood loss of ≤80 mL and a ≥50% reduction from baseline at 24 weeks.[14][16]

Below is a generalized workflow for a typical Phase III clinical trial for a non-peptide GnRH antagonist.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Scores, MBL, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Active Treatment Group (e.g., GnRH Antagonist) Randomization->Treatment_A Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up Treatment Period (e.g., 24 weeks) Treatment_A->Follow_Up Placebo_Group->Follow_Up Endpoint_Assessment Primary & Secondary Endpoint Assessment Follow_Up->Endpoint_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Endpoint_Assessment->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Generalized clinical trial workflow.

Discussion and Future Perspectives

The data presented demonstrate that non-peptide GnRH antagonists, as a class, offer a promising therapeutic strategy for managing symptoms of endometriosis and uterine fibroids. ASP-1707 showed a dose-dependent reduction in endometriosis-associated pain in a Phase II study, though it did not demonstrate efficacy in rheumatoid arthritis.[1][2][17][18][19] Elagolix, Relugolix, and Linzagolix have all shown significant efficacy in large-scale Phase III trials for endometriosis and/or uterine fibroids, leading to regulatory approvals for some.

A key differentiator among these compounds may lie in their dosing regimens, the use and composition of add-back therapy to mitigate hypoestrogenic side effects, and their specific efficacy and safety profiles in different patient populations. For instance, the availability of different dosage strengths and the option for treatment with or without add-back therapy, as seen with Linzagolix, may offer more personalized treatment approaches.[14][15][16]

The development of ASP-1707 was discontinued, but the data from its clinical trials still provide valuable insights for the continued development of this class of drugs. Future research should focus on long-term safety and efficacy, direct head-to-head comparative studies, and the identification of patient populations most likely to benefit from specific non-peptide GnRH antagonists. Understanding the nuanced differences in their pharmacological profiles will be crucial for optimizing patient outcomes in the management of hormone-dependent diseases.

References

Validating the Suppressive Effect of Opigolix on Luteinizing Hormone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Opigolix (also known as ASP1707), an oral gonadotropin-releasing hormone (GnRH) antagonist, with other similar antagonists, focusing on their suppressive effects on luteinizing hormone (LH). The information is supported by experimental data from clinical trials and detailed methodologies for key validation experiments.

Mechanism of Action: GnRH Antagonism

This compound, along with other oral GnRH antagonists like Elagolix (B1671154), Relugolix, and Linzagolix, exerts its effect by competitively binding to GnRH receptors in the anterior pituitary gland.[1] This action blocks the endogenous GnRH from stimulating the pituitary, thereby inhibiting the synthesis and release of both LH and follicle-stimulating hormone (FSH).[1] The subsequent reduction in gonadotropin levels leads to a decrease in the production of downstream sex hormones, such as estradiol (B170435) and testosterone. Unlike GnRH agonists, which cause an initial surge in LH and FSH before downregulation, GnRH antagonists provide immediate and dose-dependent suppression.[2]

Comparative Efficacy in LH Suppression

The following table summarizes the available quantitative data from clinical trials on the suppressive effect of this compound and its alternatives on luteinizing hormone.

CompoundDosageStudy PopulationKey Findings on LH SuppressionCitation(s)
This compound (ASP1707) 30 mg twice dailyPostmenopausal women with rheumatoid arthritisPlasma LH concentration decreased by >90%, with levels rapidly decreasing to <1 IU/L at week 1 and remaining stable throughout the 12-week treatment.[3]
Elagolix 150 mg once dailyHealthy premenopausal womenDose-dependent suppression of LH observed.[4]
100, 200, 300, or 400 mg twice dailyHealthy premenopausal womenDose-dependent suppression of LH was observed, with maximal or near-maximal suppression achieved at 200 mg twice daily.[4] At doses ≥100 mg twice daily, progesterone (B1679170) concentrations remained at anovulatory levels.[4][4]
200 mg twice dailyHealthy premenopausal womenMaximum inhibition of LH secretion noted, with gonadotropin levels returning to baseline 24–48 hours after the last dose.[2][2]
Relugolix 40 mg once dailyPremenopausal Japanese women with uterine fibroidsEffective in improving uterine fibroid-associated pain, consistent with its mechanism of LH and subsequent estrogen suppression. Specific LH suppression percentages were not detailed in the abstract.
Linzagolix 25-100 mg/kg (oral)Ovariectomized cynomolgus monkeysDose-dependently suppressed serum LH levels, with a maximum reduction of approximately 80% from baseline at 8 hours post-administration with doses of 25-100 mg/kg.[5]

Experimental Protocols

Validating the suppressive effect of a GnRH antagonist like this compound on LH involves a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.

In Vitro: GnRH Receptor Binding Assay

Objective: To determine the binding affinity of the antagonist to the GnRH receptor.

Methodology:

  • Cell Culture: Utilize a cell line engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).

  • Radioligand Preparation: Use a radiolabeled GnRH analog (e.g., [125I]-triptorelin) as the tracer.

  • Competition Binding Assay:

    • Incubate the GnRH receptor-expressing cells with a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled antagonist (e.g., this compound).

    • Allow the mixture to reach binding equilibrium.

  • Separation and Detection: Separate the receptor-bound radioligand from the free radioligand using filtration. Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 (the concentration of antagonist that inhibits 50% of the specific radioligand binding), which is a measure of the antagonist's binding affinity.

In Vivo: Preclinical Assessment in Non-Human Primates

Objective: To evaluate the in vivo efficacy of the GnRH antagonist in suppressing LH levels in a relevant animal model.

Methodology:

  • Animal Model: Use adult, regularly cycling female cynomolgus monkeys, a model with a reproductive physiology similar to humans.

  • Acclimatization and Baseline Measurement: Acclimatize the animals to the housing conditions and handling procedures. Collect baseline blood samples to determine normal physiological LH levels across the menstrual cycle.

  • Drug Administration: Administer the GnRH antagonist (e.g., this compound) orally at various dose levels. Include a vehicle control group.

  • Blood Sampling: Collect serial blood samples at predetermined time points after drug administration (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Hormone Analysis: Separate serum or plasma from the blood samples. Measure LH concentrations using a validated immunoassay (ELISA or RIA).

  • Data Analysis: Compare the LH levels in the treated groups to the baseline and vehicle control groups. Analyze the dose-response relationship and the duration of LH suppression.

Clinical Trial: Phase I/II Study in Healthy Volunteers or Patients

Objective: To assess the safety, pharmacokinetics, and pharmacodynamics (including LH suppression) of the GnRH antagonist in humans.

Methodology:

  • Study Design: Conduct a randomized, double-blind, placebo-controlled, dose-escalation study.

  • Participant Selection: Recruit healthy premenopausal women or a specific patient population (e.g., women with endometriosis or uterine fibroids).

  • Drug Administration: Administer single or multiple ascending doses of the GnRH antagonist or placebo over a defined period (e.g., 28 days).

  • Pharmacokinetic Sampling: Collect blood samples at various time points to determine the drug's concentration-time profile, including Cmax, Tmax, and half-life.

  • Pharmacodynamic (LH) Sampling: Collect frequent blood samples to measure LH levels and assess the extent and duration of suppression. Samples are typically taken at baseline and at regular intervals throughout the treatment period.

  • Hormone Measurement: Analyze serum or plasma LH concentrations using a validated and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

  • Principle: A sandwich ELISA is commonly used. The microplate wells are coated with a capture antibody specific for an epitope on the LH molecule. The sample containing LH is added, and the LH binds to the capture antibody. A second, enzyme-conjugated detection antibody that binds to a different epitope on the LH molecule is then added. After washing away unbound reagents, a substrate is added, which is converted by the enzyme to a colored product. The intensity of the color is proportional to the concentration of LH in the sample.[6][7][8][9][10]

  • Procedure:

    • Prepare standards with known LH concentrations and quality controls.[6][7][8][9][10]

    • Pipette standards, controls, and patient samples into the antibody-coated microplate wells.[6][7][8][9][10]

    • Add the enzyme-conjugated detection antibody to each well.[6][7][8][9][10]

    • Incubate the plate for a specified time and temperature (e.g., 60 minutes at 37°C).[6][7][8][9][10]

    • Wash the wells multiple times with a wash buffer to remove unbound components.[6][7][8][9][10]

    • Add the substrate solution and incubate until color develops.[6][7][8][9][10]

    • Stop the reaction by adding a stop solution.[6][7][8][9][10]

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[6][7][8][9][10]

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the LH concentration in the unknown samples by interpolating their absorbance values from the standard curve.[6][7][8][9][10]

Visualizing the Molecular Pathway and Experimental Process

To further elucidate the mechanism and validation process, the following diagrams are provided.

Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases GnRH_R GnRH Receptor GnRH->GnRH_R Binds to Pituitary Anterior Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH Releases This compound This compound (GnRH Antagonist) This compound->GnRH_R Gonads Gonads (Ovaries/Testes) LH_FSH->Gonads Stimulates Sex_Hormones Sex Hormones (Estradiol, Testosterone) Gonads->Sex_Hormones Produces Suppression Suppression

Caption: Signaling pathway of this compound in suppressing luteinizing hormone.

Start Start: Preclinical/Clinical Study Subject_Selection Subject Selection (Animal Model or Human) Start->Subject_Selection Baseline Baseline Blood Sampling (Measure pre-dose LH) Subject_Selection->Baseline Dosing Drug Administration (this compound or Placebo) Baseline->Dosing Post_Dose_Sampling Post-Dose Blood Sampling (Serial time points) Dosing->Post_Dose_Sampling LH_Assay LH Measurement (ELISA or RIA) Post_Dose_Sampling->LH_Assay Data_Analysis Data Analysis (Compare LH levels) LH_Assay->Data_Analysis Results Results: Validation of LH Suppression Data_Analysis->Results

Caption: Experimental workflow for validating LH suppression by this compound.

References

Navigating the Safety Landscape of GnRH Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the safety profiles of gonadotropin-releasing hormone (GnRH) antagonists reveals distinct differences in cardiovascular outcomes, bone mineral density effects, and other adverse events. This guide provides a comprehensive cross-study comparison of key GnRH antagonists—degarelix (B1662521), relugolix (B1679264), elagolix (B1671154), and linzagolix (B1675553)—supported by data from pivotal clinical trials to inform researchers, scientists, and drug development professionals.

GnRH antagonists represent a significant therapeutic advancement in managing hormone-sensitive conditions by competitively blocking GnRH receptors, leading to a rapid and reversible suppression of gonadotropins and sex hormones.[1] While their efficacy is well-established, a thorough understanding of their comparative safety is crucial for informed clinical decision-making and future drug development. This guide synthesizes safety data from key clinical studies, focusing on cardiovascular events, bone mineral density changes, injection-site reactions, and other common adverse events.

Comparative Safety Profiles of GnRH Antagonists

The following tables summarize the quantitative safety data for various GnRH antagonists based on findings from major clinical trials.

Cardiovascular Safety

Recent meta-analyses and dedicated cardiovascular outcome trials suggest a more favorable cardiovascular profile for GnRH antagonists compared to GnRH agonists.[2] The HERO trial, a head-to-head comparison of relugolix and leuprolide (a GnRH agonist), found a 54% lower risk of major adverse cardiovascular events (MACE) with relugolix.[3][4]

GnRH AntagonistStudyComparatorIncidence of Major Adverse Cardiovascular Events (MACE)
Relugolix HEROLeuprolide2.9%[1][3]
Degarelix PRONOUNCELeuprolide5.5%[5]
Leuprolide (GnRH Agonist) HERORelugolix6.2%[1][3]
Leuprolide (GnRH Agonest) PRONOUNCEDegarelix4.1%[5]
Bone Mineral Density (BMD)

A known effect of suppressing sex hormones with GnRH antagonists is the potential for bone loss.[1] The extent of this loss can vary depending on the specific antagonist, its dosage, and the use of add-back therapy.

GnRH AntagonistStudyDosageMean % Change in Lumbar Spine BMD
Elagolix Phase 3 Data250 mgSignificant decrease[6]
Linzagolix EDELWEISS 3200 mg with ABT-0.79% at 6 months[2]
Linzagolix EDELWEISS 375 mg-0.89% at 6 months[2]

ABT: Add-back therapy

Common Adverse Events (Incidence >10%)

The most frequently reported adverse events associated with GnRH antagonists are often related to the induced hypoestrogenic state.

Adverse EventRelugolix (HERO Study)[1]Leuprolide (HERO Study)[1]Elagolix + ABT (Elaris UF-1 & UF-2)[7]Linzagolix + ABT (EDELWEISS 3)[2]
Hot Flash54.3%51.6%>10% (specific % not provided)6.8%
Fatigue21.5%18.5%Not reported >10%6.8%
Constipation12.2%9.7%Not reported >10%Not reported >5%
Diarrhea12.2%6.8%Not reported >10%Not reported >5%
Arthralgia12.1%9.1%Not reported >10%Not reported >5%
HeadacheNot reported >10%Not reported >10%>10% (specific % not provided)10.5%
NauseaNot reported >10%Not reported >10%>10% (specific % not provided)Not reported >5%

ABT: Add-back therapy

Injection Site Reactions

For injectable GnRH antagonists like degarelix, injection site reactions are a common consideration.

GnRH AntagonistStudy/SourceIncidence of Injection Site Reactions
Degarelix Meta-analysis38% - 45.3%[8][9][10]
Leuprolide (GnRH Agonist) Meta-analysis<1% - 4.4%[8][10]

Experimental Protocols

The safety and efficacy data presented are derived from robust clinical trials with well-defined methodologies.

HERO Study (Relugolix)
  • Design: A Phase 3, randomized, open-label, parallel-group study.[11][12]

  • Participants: Men with advanced prostate cancer requiring at least one year of androgen deprivation therapy.[1]

  • Intervention: Patients were randomized 2:1 to receive either oral relugolix (120 mg once daily after a 360 mg loading dose on day 1) or leuprolide acetate (B1210297) injections every 3 months.[4]

  • Primary Endpoint: Sustained testosterone (B1683101) suppression to castrate levels (<50 ng/dL) through 48 weeks.[4]

  • Safety Assessments: Monitoring of adverse events, including a pre-specified analysis of MACE.[4]

EDELWEISS 3 Study (Linzagolix)
  • Design: A Phase 3, randomized, double-blind, placebo-controlled study.[2]

  • Participants: Women with moderate-to-severe endometriosis-associated pain.[2]

  • Intervention: Patients received linzagolix 200 mg once daily with add-back therapy (1 mg estradiol (B170435) / 0.5 mg norethindrone (B1679910) acetate) or linzagolix 75 mg once daily without add-back therapy, compared to placebo.[2]

  • Primary Endpoint: Reduction in both dysmenorrhea and non-menstrual pelvic pain at 3 months.[2]

  • Safety Assessments: Included monitoring of bone mineral density and other adverse events.[2]

ELARIS UF-1 and UF-2 Studies (Elagolix)
  • Design: Two replicate, Phase 3, randomized, double-blind, placebo-controlled trials.[7]

  • Participants: Premenopausal women with heavy menstrual bleeding associated with uterine fibroids.[13]

  • Intervention: Patients received elagolix (300 mg twice daily) with or without add-back therapy (estradiol 1.0 mg / norethindrone acetate 0.5 mg), compared to placebo.[13]

  • Primary Endpoint: Percentage of women with menstrual blood loss less than 80 mL at the final month and at least a 50% reduction from baseline.[7]

  • Safety Assessments: Monitoring of adverse events, with a focus on hypoestrogenic effects like hot flushes and changes in bone mineral density.[7][13]

Visualizing the Mechanisms and Processes

To further elucidate the context of GnRH antagonist safety, the following diagrams illustrate the relevant biological pathway and a typical clinical trial workflow.

GnRH_Signaling_Pathway cluster_pituitary Anterior Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary GnRH->Pituitary GnRH_Receptor GnRH Receptor LH_FSH LH & FSH GnRH_Receptor->LH_FSH stimulates release of Gonads Gonads (Ovaries/Testes) LH_FSH->Gonads stimulate Sex_Hormones Sex Hormones (Estrogen/Testosterone) Gonads->Sex_Hormones produce GnRH_Antagonist GnRH Antagonist GnRH_Antagonist->GnRH_Receptor blocks

Caption: GnRH Signaling Pathway and Antagonist Action.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Arm: GnRH Antagonist Randomization->Treatment_A 1:1 or 2:1 Treatment_B Control Arm: (Placebo or Active Comparator) Randomization->Treatment_B Follow_Up Treatment & Follow-up Period (e.g., 24-48 weeks) Treatment_A->Follow_Up Treatment_B->Follow_Up Safety_Monitoring Ongoing Safety Monitoring (Adverse Events, Labs, BMD) Follow_Up->Safety_Monitoring Primary_Endpoint Primary Efficacy Endpoint Assessment Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Efficacy & Safety Endpoint Assessment Primary_Endpoint->Secondary_Endpoints Data_Analysis Data Analysis & Reporting Secondary_Endpoints->Data_Analysis

Caption: Generalized Clinical Trial Workflow for GnRH Antagonists.

References

A Comparative Benchmark: Opigolix Versus First-Generation GnRH Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the second-generation, orally active gonadotropin-releasing hormone (GnRH) antagonist, Opigolix, against first-generation peptide-based GnRH antagonists. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting a detailed analysis of their respective mechanisms of action, receptor binding affinities, clinical efficacy, safety profiles, and pharmacokinetic properties. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making and future research directions.

Introduction: The Evolution of GnRH Antagonists

Gonadotropin-releasing hormone (GnRH) antagonists represent a significant therapeutic class for the management of sex hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer. They function by competitively blocking the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a decrease in estrogen and testosterone (B1683101) levels.[1]

First-generation GnRH antagonists, such as cetrorelix (B55110) and ganirelix (B53836), are synthetic peptides administered via injection. While effective, their peptide nature necessitates parenteral administration and can be associated with histamine-release-related side effects. The development of orally bioavailable, non-peptide antagonists like this compound marks a significant advancement, offering improved patient convenience and potentially different pharmacological profiles.

Mechanism of Action and Signaling Pathway

Both this compound and first-generation GnRH antagonists share the same primary mechanism of action: competitive antagonism of the GnRH receptor. The GnRH receptor is a G protein-coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are crucial for the synthesis and secretion of gonadotropins.[2][3] By blocking the GnRH receptor, antagonists prevent this signaling cascade.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound / First-Gen Antagonists This compound->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Secretion PKC->Gonadotropin_synthesis Leads to

Caption: GnRH Receptor Signaling Pathway and Point of Antagonist Intervention.

Chemical Structure and Receptor Binding Affinity

A key differentiator between this compound and first-generation antagonists is their chemical structure. This compound is a small, non-peptide molecule, which contributes to its oral bioavailability. In contrast, first-generation antagonists like Cetrorelix and Ganirelix are decapeptide analogs of GnRH.

CompoundChemical ClassBinding Affinity (Ki or IC50)Source
This compound (ASP-1707) Non-peptideData not publicly available in direct comparative studies.-
Elagolix Non-peptideKd = 54 pM[4]
Relugolix Non-peptideIC50 = 0.12 nM (for human GnRH receptor)[5]
Cetrorelix PeptideData not consistently reported in a comparable format.-
Ganirelix PeptideData not consistently reported in a comparable format.-

Comparative Efficacy in Endometriosis-Associated Pain

A systematic review and network meta-analysis of randomized controlled trials provides the most robust evidence for comparing the efficacy of oral GnRH antagonists in treating moderate-to-severe endometriosis-associated pain. The primary endpoints in these studies typically include changes in pelvic pain, dysmenorrhea (menstrual pain), and dyspareunia (painful intercourse) as measured by a Numerical Rating Scale (NRS) or the Biberoglu and Behrman (B&B) scale.

OutcomeThis compound (ASP1707) 15 mgElagolix 150 mgElagolix 200/250 mgRelugolix 40 mg
Reduction in Pelvic Pain (NRS) Significant reductionSignificant reductionSignificant reduction-
Reduction in Dysmenorrhea (M-B&B Score) Ranked among the most effective--Highly effective
Reduction in Dyspareunia (M-B&B Score) Superior to placebo-Superior to placebo-

Note: Data extracted from a network meta-analysis which allows for indirect comparisons between treatments. Dashes indicate that data for that specific comparison was not available or not highlighted in the summary of the source.

Safety and Tolerability Profile

The safety profile of GnRH antagonists is largely related to the degree of estrogen suppression. Common side effects include hot flushes, headaches, and a decrease in bone mineral density (BMD).

Adverse EventThis compound (ASP1707)ElagolixRelugolix
Any Treatment-Emergent Adverse Events (TEAEs) -Highest rate of TEAE-related discontinuation at 250 mgHighest rate of any TEAEs at 40 mg
Hot Flush -High incidenceHighest rate at 40 mg
Headache -Highest rate at 150 mg-
Decrease in Spinal Bone Mineral Density (BMD) -Significant decrease observed at 250 mg-

Note: Data extracted from a network meta-analysis. Dashes indicate that data for that specific comparison was not available or not highlighted in the summary of the source.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and first-generation GnRH antagonists differ significantly, primarily due to their chemical nature and route of administration.

ParameterThis compoundElagolixRelugolixCetrorelixGanirelix
Route of Administration OralOralOralSubcutaneous InjectionSubcutaneous Injection
Bioavailability -~50%~12%~85%~91%
Half-life (t1/2) -4-6 hours~25-60.8 hours~30 hours~13 hours
Metabolism -Primarily CYP3A4Primarily CYP3A and CYP2C8Peptide hydrolysisPeptide hydrolysis

Experimental Protocols

Assessment of Endometriosis-Associated Pain

Visual Analogue Scale (VAS) / Numerical Rating Scale (NRS):

  • Objective: To quantify the subjective intensity of pain.

  • Methodology: Patients are asked to rate their pain intensity on a scale, typically from 0 to 10 or 0 to 100, where 0 represents "no pain" and the upper limit represents the "worst imaginable pain." This can be done on a physical line (VAS) or by choosing a number (NRS). For clinical trials in endometriosis, daily ratings of pelvic pain and dysmenorrhea are recommended as primary outcome measures.[6] Baseline measurements are typically recorded for at least one full menstrual cycle before initiating treatment.[6]

Biberoglu and Behrman (B&B) Scale:

  • Objective: To assess the severity of symptoms and signs of endometriosis.

  • Methodology: This scale evaluates three symptoms (dysmenorrhea, dyspareunia, and chronic pelvic pain) and two physical signs (pelvic tenderness and induration).[6] Each component is graded on a scale from 0 (absent) to 3 or 4 (severe). While widely used, it is recognized that the B&B scale also incorporates aspects of function and quality of life, not just pain intensity.[6]

Measurement of Bone Mineral Density (BMD)

Dual-Energy X-ray Absorptiometry (DXA):

  • Objective: To measure bone mineral density to assess the risk of osteoporosis, a known side effect of prolonged hypoestrogenism.

  • Methodology: A DXA scanner emits two X-ray beams with different energy levels. The amount of each X-ray beam that passes through the bone is measured. This allows for the calculation of bone mineral density (BMD), typically at the lumbar spine and proximal femur.[7] In clinical trials, baseline DXA scans are performed before treatment initiation, and follow-up scans are conducted at specified intervals (e.g., 6 or 12 months) to monitor changes in BMD.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Endometriosis Diagnosis) Baseline_Pain Baseline Pain Assessment (VAS/NRS, B&B Scale) for 1 Menstrual Cycle Patient_Recruitment->Baseline_Pain Baseline_BMD Baseline BMD Measurement (DXA Scan) Patient_Recruitment->Baseline_BMD Randomization Randomization Baseline_Pain->Randomization Baseline_BMD->Randomization Treatment_this compound This compound Treatment Arm Randomization->Treatment_this compound Treatment_FirstGen First-Generation Antagonist Arm Randomization->Treatment_FirstGen Treatment_Placebo Placebo Arm Randomization->Treatment_Placebo Followup_Pain Follow-up Pain Assessment (Daily/Monthly) Treatment_this compound->Followup_Pain Followup_BMD Follow-up BMD Measurement (e.g., 6, 12 months) Treatment_this compound->Followup_BMD Treatment_FirstGen->Followup_Pain Treatment_FirstGen->Followup_BMD Treatment_Placebo->Followup_Pain Treatment_Placebo->Followup_BMD Data_Analysis Data Analysis (Efficacy & Safety) Followup_Pain->Data_Analysis Followup_BMD->Data_Analysis

Caption: Generalized Experimental Workflow for Clinical Trials of GnRH Antagonists.

Conclusion

This compound, as a representative of the second-generation, oral, non-peptide GnRH antagonists, offers a distinct clinical profile compared to first-generation peptide antagonists. The primary advantage lies in its oral route of administration, which significantly enhances patient convenience. Comparative efficacy data from network meta-analyses suggest that oral GnRH antagonists, including this compound, are effective in reducing endometriosis-associated pain.

The safety profiles of all GnRH antagonists are intrinsically linked to their mechanism of action, with hypoestrogenic side effects being the main concern. The dose-dependent nature of estrogen suppression with oral antagonists may offer a more nuanced approach to balancing efficacy and side effects compared to the more profound suppression often seen with injectable formulations.

Further head-to-head clinical trials are warranted to provide a more definitive comparison of this compound with both first-generation and other second-generation GnRH antagonists. Future research should also focus on long-term safety and efficacy, as well as the potential for individualized dosing strategies to optimize patient outcomes.

References

A Comparative Analysis of Estradiol Suppression: Opigolix vs. Relugolix

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative efficacy of Opigolix and Relugolix (B1679264), two oral gonadotropin-releasing hormone (GnRH) receptor antagonists, reveals distinct approaches to estradiol (B170435) suppression. While both drugs effectively reduce estradiol levels, their clinical development and therapeutic strategies have diverged, leading to different hormonal profiles. This guide provides a comprehensive comparison of their effects on estradiol, supported by available clinical trial data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as ASP-1707) and Relugolix are both potent oral GnRH antagonists that function by competitively blocking GnRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of gonadal hormones, including estradiol.

Clinical development for this compound was discontinued (B1498344) after Phase II trials for endometriosis and rheumatoid arthritis. These trials demonstrated a dose-dependent reduction in estradiol to a target range of 20-50 pg/mL, aiming to alleviate symptoms of endometriosis while potentially mitigating the adverse effects of profound estrogen depletion.

In contrast, Relugolix has progressed through Phase III trials and gained regulatory approval for conditions such as uterine fibroids and endometriosis, primarily as part of a combination therapy. Data from clinical studies show that Relugolix monotherapy leads to more profound estradiol suppression, with median levels dropping to as low as 6.2 pg/mL. To counteract the hypoestrogenic side effects associated with such low levels, Relugolix is co-formulated with estradiol and a progestin (norethindrone acetate) as an "add-back" therapy. This combination maintains estradiol levels within the therapeutic window of 20-50 pg/mL, similar to the target range of this compound.

This guide will delve into the quantitative data on estradiol suppression from the respective clinical trial programs and outline the experimental methodologies employed.

Mechanism of Action: A Shared Pathway

Both this compound and Relugolix are non-peptide, orally active GnRH receptor antagonists.[1][2] Their shared mechanism of action involves the competitive inhibition of GnRH receptors on the pituitary gonadotroph cells.[1][2] This blockade prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. Consequently, ovarian estradiol production is suppressed.[3]

cluster_pituitary Pituitary Gland GnRH_Receptor GnRH Receptor LH_FSH LH & FSH Release GnRH_Receptor->LH_FSH stimulates Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRH->GnRH_Receptor binds to Opigolix_Relugolix This compound / Relugolix Opigolix_Relugolix->GnRH_Receptor competitively blocks Ovaries Ovaries LH_FSH->Ovaries stimulate Estradiol Estradiol Production Ovaries->Estradiol stimulates Uterus_Endometrium Uterus / Endometrium Estradiol->Uterus_Endometrium acts on Symptoms Endometriosis/Fibroid Symptoms Uterus_Endometrium->Symptoms

Shared signaling pathway of this compound and Relugolix.

Quantitative Comparison of Estradiol Suppression

Direct head-to-head clinical trials comparing this compound and Relugolix for estradiol suppression have not been conducted, largely due to the discontinuation of this compound's development. However, an indirect comparison can be made based on data from their respective clinical trial programs.

DrugStudyDoseEstradiol (E2) LevelsAdd-back Therapy
This compound TERRA (Phase II)[4][5]3 mg, 5 mg, 10 mg, 15 mg dailyWithin the target range of 20-50 pg/mL (dose-dependent)No
Relugolix Pharmacokinetic/Pharmacodynamic Study[6]40 mg daily (monotherapy)Median 24-hour average: 6.2 pg/mLNo
Relugolix Pharmacokinetic/Pharmacodynamic Study[6]40 mg daily (combination)Median 24-hour average: 31.5 pg/mLYes (1 mg Estradiol / 0.5 mg Norethindrone (B1679910) Acetate)

Experimental Protocols

The following sections detail the methodologies of the key clinical trials that provide data on the estradiol-suppressing effects of this compound and Relugolix.

This compound: The TERRA Study

The Phase II TERRA study was a multicenter, double-blind, randomized, parallel-group, placebo-controlled trial designed to evaluate the efficacy and safety of this compound (ASP-1707) in women with endometriosis-associated pelvic pain.[4][5]

  • Study Design: Participants were randomized to receive one of four doses of this compound (3 mg, 5 mg, 10 mg, or 15 mg) or a placebo daily for 12 weeks. A leuprorelin (B1674837) arm was included as a reference for bone mineral density assessment.[4][5]

  • Patient Population: The study enrolled 540 women with a diagnosis of endometriosis and associated pelvic pain.[4][5]

  • Estradiol Measurement: Serum estradiol levels were monitored throughout the study to assess the pharmacodynamic effect of this compound. The specific bioanalytical methods for estradiol measurement were not detailed in the available publications. The dose range of 3–15 mg was selected to target a range of E2 levels from 20 to 50 pg/mL.[4]

Relugolix: LIBERTY and SPIRIT Programs

The efficacy and safety of Relugolix have been extensively studied in the Phase III LIBERTY (for uterine fibroids) and SPIRIT (for endometriosis) clinical trial programs.[7] A dedicated pharmacokinetic/pharmacodynamic study provided specific data on estradiol levels with and without add-back therapy.[6]

  • Study Design: The LIBERTY and SPIRIT trials were replicate, multinational, double-blind, 24-week, randomized, placebo-controlled studies.[7] The pharmacokinetic/pharmacodynamic study was a randomized, open-label, parallel-group trial in healthy premenopausal women.[6]

  • Patient Population: The LIBERTY trials enrolled women with uterine fibroid-associated heavy menstrual bleeding, while the SPIRIT trials enrolled women with moderate to severe endometriosis-associated pain.[7] The pharmacokinetic/pharmacodynamic study was conducted in healthy female volunteers.[6]

  • Dosing: The primary intervention in the Phase III trials was a combination therapy of Relugolix 40 mg, estradiol 1 mg, and norethindrone acetate (B1210297) 0.5 mg administered once daily.[7] The pharmacokinetic/pharmacodynamic study compared Relugolix 40 mg monotherapy to the combination therapy.[6]

  • Estradiol Measurement: Blood samples were collected to determine pharmacokinetic and pharmacodynamic parameters, including estradiol concentrations. The goal of the combination therapy was to maintain systemic estradiol concentrations within the 20–50 pg/mL range.[6]

cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 12-24 weeks) cluster_assessment Assessment Screening Patient Screening (e.g., Endometriosis Diagnosis, Pain Scores) Randomization Randomization Screening->Randomization Treatment_A This compound (Dose A) or Relugolix (Monotherapy) Randomization->Treatment_A Treatment_B This compound (Dose B) or Relugolix (Combination) Randomization->Treatment_B Placebo Placebo Randomization->Placebo Efficacy_Endpoints Efficacy Endpoints (e.g., Pain Reduction) Treatment_A->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (e.g., Adverse Events, BMD) Treatment_A->Safety_Endpoints PD_Endpoints Pharmacodynamic Endpoints (Estradiol Levels) Treatment_A->PD_Endpoints Treatment_B->Efficacy_Endpoints Treatment_B->Safety_Endpoints Treatment_B->PD_Endpoints Placebo->Efficacy_Endpoints Placebo->Safety_Endpoints Placebo->PD_Endpoints

A representative experimental workflow for a clinical trial of a GnRH antagonist.

Conclusion

Both this compound and Relugolix are effective oral GnRH antagonists that suppress estradiol production. The clinical development of this compound was aimed at achieving a partial, dose-dependent suppression of estradiol to within a therapeutic window of 20-50 pg/mL with monotherapy. While its development was halted, the data from its Phase II trial suggest a potential for symptom relief with a lower impact on bone health compared to full suppression.

Relugolix, on the other hand, has been successfully developed as part of a combination therapy. As a monotherapy, it induces profound estradiol suppression. The addition of low-dose estradiol and norethindrone acetate in its combination formulation effectively raises estradiol levels back into the 20-50 pg/mL range, thereby mitigating hypoestrogenic side effects while maintaining therapeutic efficacy. This "add-back" strategy has proven to be a successful approach for the long-term management of estrogen-dependent conditions.

For researchers and drug developers, the distinct strategies of this compound and Relugolix highlight two viable approaches to leveraging GnRH antagonists: titrating the dose of the antagonist to achieve partial estradiol suppression, or inducing profound suppression and co-administering hormone add-back therapy to manage side effects. The choice of strategy has significant implications for clinical trial design, patient monitoring, and the overall therapeutic profile of the drug.

References

A Comparative Meta-Analysis of Oral GnRH Antagonists for Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the leading oral gonadotropin-releasing hormone (GnRH) antagonists for the management of moderate to severe pain associated with endometriosis. The following sections present a detailed comparison of Elagolix, Relugolix (B1679264), and Linzagolix, supported by data from their pivotal Phase 3 clinical trials. This guide is intended to inform research, clinical development, and strategic decision-making in the field of endometriosis therapeutics.

Mechanism of Action: A Shared Pathway to Pain Relief

Oral GnRH antagonists represent a significant advancement in the medical management of endometriosis. Unlike GnRH agonists which cause an initial "flare-up" of symptoms, these antagonists competitively bind to GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in ovarian estradiol (B170435) production. As endometriosis is an estrogen-dependent disease, this suppression of estradiol helps to alleviate the associated pain, including dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.

Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary Gland GnRH->Pituitary stimulates GnRHR GnRH Receptors LH_FSH LH & FSH Pituitary->LH_FSH releases Oral_GnRH_Antagonist Oral GnRH Antagonist Oral_GnRH_Antagonist->GnRHR blocks Ovaries Ovaries LH_FSH->Ovaries stimulate Estradiol Estradiol Ovaries->Estradiol produces Endometriotic_Lesions Endometriotic Lesions Estradiol->Endometriotic_Lesions stimulates growth of Pain Pain Symptoms (Dysmenorrhea, NMPP) Endometriotic_Lesions->Pain cause

Mechanism of Action of Oral GnRH Antagonists

Comparative Efficacy in Pain Reduction

The efficacy of Elagolix, Relugolix, and Linzagolix has been rigorously evaluated in large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The primary endpoints in these studies were the proportion of patients achieving a clinically meaningful reduction in dysmenorrhea and non-menstrual pelvic pain (NMPP).

Table 1: Comparison of Efficacy in Reducing Dysmenorrhea

Drug (Trial)DosageResponder Rate (%)Placebo Responder Rate (%)
Elagolix (EM-I)[1][2]150 mg once daily46.419.6
200 mg twice daily75.819.6
Elagolix (EM-II)[1][2]150 mg once daily43.422.7
200 mg twice daily72.422.7
Relugolix (SPIRIT 1)[3][4]40 mg once daily + ABT7527
Relugolix (SPIRIT 2)[3][4]40 mg once daily + ABT7530
Linzagolix (EDELWEISS 3)[5][6][7]75 mg once daily44.023.5
200 mg once daily + ABT*72.923.5

*ABT (Add-Back Therapy): 1.0 mg estradiol and 0.5 mg norethindrone (B1679910) acetate.

Table 2: Comparison of Efficacy in Reducing Non-Menstrual Pelvic Pain (NMPP)

Drug (Trial)DosageResponder Rate (%)Placebo Responder Rate (%)
Elagolix (EM-I)[1][2]150 mg once daily50.436.5
200 mg twice daily54.536.5
Elagolix (EM-II)[1][2]150 mg once daily49.836.5
200 mg twice daily57.836.5
Relugolix (SPIRIT 1)[4]40 mg once daily + ABT5840
Relugolix (SPIRIT 2)[4]40 mg once daily + ABT6643
Linzagolix (EDELWEISS 3)[5][6][7]75 mg once dailyNot Statistically Significant30.9
200 mg once daily + ABT*47.330.9

*ABT (Add-Back Therapy): 1.0 mg estradiol and 0.5 mg norethindrone acetate.

Safety and Tolerability Profile

The safety profile of oral GnRH antagonists is primarily related to their hypoestrogenic effects. The most common adverse events are hot flushes. A key safety consideration is the potential for decreased bone mineral density (BMD) with long-term use. The addition of hormonal add-back therapy (ABT) is a strategy employed to mitigate these side effects.

Table 3: Comparison of Key Safety Parameters

Drug (Trial)DosageMost Common Adverse EventMean Percent Change in Lumbar Spine BMD (at 6 months)
Elagolix (EM-I & EM-II)[1]150 mg once dailyHot Flush-0.3% to -0.7%[8]
200 mg twice dailyHot Flush-2.5% to -2.6%[8]
Relugolix (SPIRIT 1 & 2)[4][9]40 mg once daily + ABTHeadache, Nasopharyngitis, Hot Flush-0.70% to -0.78%
Linzagolix (EDELWEISS 3)[5][7]75 mg once dailyHeadache, Hot Flush<1% loss
200 mg once daily + ABTHeadache, Hot Flush<1% loss

*ABT (Add-Back Therapy): 1.0 mg estradiol and 0.5 mg norethindrone acetate.

Experimental Protocols: A Look into the Pivotal Trials

The data presented in this guide are derived from robust, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general workflow for these trials is outlined below.

Screening Screening & Washout Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Drug_Low Oral GnRH Antagonist (Low Dose) Randomization->Drug_Low Drug_High Oral GnRH Antagonist (High Dose +/- ABT) Randomization->Drug_High Treatment Double-Blind Treatment Period (e.g., 6 months) FollowUp Follow-Up Period Treatment->FollowUp Placebo->Treatment Drug_Low->Treatment Drug_High->Treatment

Typical Clinical Trial Workflow for Oral GnRH Antagonists
Elagolix: Elaris EM-I and EM-II Trials

  • Patient Population: Premenopausal women aged 18 to 49 with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.[10][11]

  • Intervention: Patients were randomized to receive Elagolix 150 mg once daily, Elagolix 200 mg twice daily, or placebo for 6 months.[1][2][11]

  • Primary Endpoints: The proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 3 months, based on a daily self-administered endometriosis pain scale.[1][2] A clinical response was defined as a reduction in pain score without an increase in analgesic use.[1]

Relugolix: SPIRIT 1 and 2 Trials
  • Patient Population: Premenopausal women aged 18 to 50 with a diagnosis of endometriosis confirmed by laparoscopy or laparotomy, experiencing moderate to severe pain.[3]

  • Intervention: A 1:1:1 randomization to receive Relugolix 40 mg once daily with add-back therapy (1.0 mg estradiol and 0.5 mg norethindrone acetate), Relugolix 40 mg once daily as monotherapy for 12 weeks followed by combination therapy, or placebo for 24 weeks.[3][4]

  • Primary Endpoints: The proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 24 weeks, defined by a clinically meaningful reduction in the Numerical Rating Scale (NRS) score for pain without an increase in analgesic use.[3][4]

Linzagolix: EDELWEISS 3 Trial
  • Patient Population: Women with moderate to severe endometriosis-associated pain.[5][6][7]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive Linzagolix 75 mg once daily, Linzagolix 200 mg once daily with add-back therapy (1.0 mg estradiol and 0.5 mg norethindrone acetate), or placebo for up to 6 months.[5][6][7]

  • Primary Endpoints: The proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 3 months, with pain measured daily on a verbal rating scale.[5][6][7]

Meta-Analysis Process

This comparative guide is based on a meta-analysis of published data from the pivotal Phase 3 trials of the respective oral GnRH antagonists. The process involved a systematic review of published literature to identify relevant studies, extraction of quantitative data on efficacy and safety, and a qualitative synthesis of the experimental protocols.

Define_Question Define Research Question (Efficacy & Safety of Oral GnRH Antagonists) Lit_Search Systematic Literature Search (PubMed, ClinicalTrials.gov, etc.) Define_Question->Lit_Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Lit_Search->Study_Selection Data_Extraction Data Extraction (Efficacy & Safety Outcomes) Study_Selection->Data_Extraction Data_Synthesis Data Synthesis & Analysis (Qualitative & Quantitative) Data_Extraction->Data_Synthesis Report Reporting of Findings (Tables, Diagrams, Text) Data_Synthesis->Report

Logical Flow of the Meta-Analysis Process

Conclusion

Oral GnRH antagonists, including Elagolix, Relugolix, and Linzagolix, have demonstrated significant efficacy in reducing endometriosis-associated pain. The choice of a specific agent and dosage may be guided by the desired level of pain relief and the management of hypoestrogenic side effects. Higher doses generally provide greater pain reduction but are associated with a higher incidence of adverse events, which can be mitigated with the use of add-back therapy. This comparative guide provides a framework for understanding the relative performance of these agents based on the available clinical trial data. Further head-to-head trials would be beneficial for a direct comparison of these promising therapeutic options.

References

Comparative Pharmacokinetics of Opigolix and Linzagolix: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the pharmacokinetic profiles of two oral gonadotropin-releasing hormone (GnRH) receptor antagonists: Opigolix (ASP1707) and Linzagolix. While both compounds share a common mechanism of action, their development trajectories have diverged, impacting the availability of comprehensive pharmacokinetic data. Linzagolix has undergone extensive clinical evaluation, leading to regulatory approval in some regions, whereas the development of this compound was discontinued (B1498344) during Phase II clinical trials.[1][2][3][4] This guide summarizes the available data to aid researchers, scientists, and drug development professionals in understanding the pharmacokinetic characteristics of these two molecules.

Mechanism of Action

Both this compound and Linzagolix are non-peptide, small molecule antagonists of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][5] They competitively bind to GnRH receptors in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7][8] This suppression of gonadotropins results in a dose-dependent decrease in the production of ovarian sex hormones, including estrogen and progesterone, which are implicated in the pathophysiology of hormone-dependent conditions such as uterine fibroids and endometriosis.[6][9][10]

Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for this compound and Linzagolix. It is important to note that detailed quantitative pharmacokinetic data for this compound are limited in the public domain due to the discontinuation of its clinical development.[1][3]

Pharmacokinetic ParameterThis compound (ASP1707)Linzagolix
Route of Administration OralOral
Absorption Orally active small molecule.[2][3]Rapidly absorbed following oral administration.[6]
Time to Peak Plasma Concentration (Tmax) Data not publicly available.Approximately 2 hours.[6][10]
Bioavailability Data not publicly available.High (80%).[10]
Food Effect Data not publicly available.Bioavailability is not significantly affected by food.[11]
Distribution Data not publicly available.Volume of distribution (Vd) after multiple oral doses of 100mg or 200mg was 11.067 L and 11.178 L, respectively.[6]
Protein Binding Data not publicly available.Highly protein-bound (>99%), primarily to albumin.[6]
Metabolism Data not publicly available.Unchanged parent drug is the predominant circulating component in human plasma.[6]
Excretion Data not publicly available.Primarily excreted in the urine, with approximately one-third eliminated via the feces.[6]
Half-life (t½) Data not publicly available.Approximately 15 hours following multiple doses.[6][12]
Clearance (CL/F) Data not publicly available.Geometric mean apparent clearance following multiple oral doses of 100mg or 200mg was 0.522 L/h and 0.499 L/h, respectively.[6] The pharmacokinetics were described by a 2-compartment model with a CL/F of 0.422 L/h.[13]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound and Linzagolix are not publicly available. However, based on standard practices for oral small molecule drugs and information from clinical trial registrations, the following general methodologies are typically employed.

Phase I Clinical Trial Design

Pharmacokinetic parameters are primarily determined in Phase I clinical trials, which typically involve a small number of healthy volunteers.[4][13] The study design often includes:

  • Single Ascending Dose (SAD) Studies: Participants receive a single dose of the drug at a low level. If well-tolerated, the next cohort receives a higher dose. This helps to determine the maximum tolerated dose and basic pharmacokinetic parameters.

  • Multiple Ascending Dose (MAD) Studies: Participants receive multiple doses of the drug over a period of time to assess drug accumulation and steady-state pharmacokinetics.[14]

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

To understand the complete disposition of a drug, human ADME studies are conducted, often using a radiolabeled version of the drug (e.g., with 14C).[6][9][10][15] The general protocol involves:

  • Administration: A single oral dose of the radiolabeled drug is administered to a small group of healthy subjects.

  • Sample Collection: Blood, plasma, urine, and feces are collected at various time points.

  • Analysis: Total radioactivity in the collected samples is measured to determine the extent of absorption and routes of excretion. Metabolite profiling is conducted to identify the major metabolic pathways.

Bioanalytical Methods

Quantification of the drug and its metabolites in biological matrices is crucial for pharmacokinetic analysis. The standard method for small molecule drugs like this compound and Linzagolix is:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used to measure the concentrations of the parent drug and its metabolites in plasma, urine, and other biological samples.[8][16] The method involves sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection.

Mandatory Visualizations

GnRH_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Ovaries GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Stimulates Gonadotropins LH & FSH GnRHR->Gonadotropins Release SexHormones Estrogen & Progesterone Gonadotropins->SexHormones Stimulate Production Opigolix_Linzagolix This compound / Linzagolix (Antagonists) Opigolix_Linzagolix->GnRHR Block

Caption: GnRH Signaling Pathway and the Mechanism of Action of this compound and Linzagolix.

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling Dosing Oral Administration (SAD/MAD) Blood Blood/Plasma Dosing->Blood Excreta Urine/Feces Dosing->Excreta LCMS LC-MS/MS Analysis Blood->LCMS Excreta->LCMS PK_Params Calculation of PK Parameters (Cmax, Tmax, AUC, t½, etc.) LCMS->PK_Params

Caption: General Experimental Workflow for Pharmacokinetic Analysis of Oral Drugs.

References

Safety Operating Guide

Navigating the Disposal of Opigolix: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific federal or institutional guidelines on the disposal of Opigolix, an investigational drug whose development was discontinued, necessitates adherence to general best practices for the disposal of hazardous pharmaceutical waste in a research environment. This guide provides procedural steps and key considerations to ensure the safe and compliant disposal of this compound and similar research-grade compounds.

The primary principle governing the disposal of investigational drugs is to manage them as hazardous waste.[1][2] This approach mitigates potential risks to human health and the environment. Research institutions are mandated to follow regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous waste.[2][3]

Standard Operating Procedure for this compound Disposal

For researchers and laboratory personnel, the disposal of this compound should be a structured process undertaken in coordination with their institution's Environmental Health and Safety (EHS) department.

Step 1: Initial Assessment and Consultation

  • Consult the Sponsor: If applicable, the first step is to consult the study sponsor for any specific instructions regarding the return or disposal of unused this compound.[4][5][6] Sponsors may have established protocols for the destruction of investigational products.

  • Contact EHS: Engage your institution's EHS department to understand their specific procedures for hazardous pharmaceutical waste.[7] They will provide guidance on proper labeling, containerization, and pickup schedules.

Step 2: Segregation and Containerization

  • Designated Waste Stream: Do not mix this compound with regular trash, biohazardous waste, or other chemical waste streams unless explicitly instructed to do so by EHS.

  • Proper Containers: Use containers that are compatible with the chemical properties of this compound.[1][3][8] The original container is often suitable.[1] For liquids, ensure the container is leak-proof and has a secure closure.[3][8] Containers should be in good condition, free from damage or deterioration.[9]

Step 3: Labeling

  • Hazardous Waste Label: Affix a hazardous waste label, provided by your EHS department, to the container.[1][8]

  • Complete Information: The label must be filled out completely and accurately, including:

    • The full chemical name ("this compound") and any other active ingredients. Avoid abbreviations.[1]

    • The name of the Principal Investigator (PI).[1]

    • The laboratory's location (building and room number).[1]

    • Contact information for the research team.[1]

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[1][10] The SAA must be at or near the point of generation.[10]

  • Secure Storage: The SAA should be a secure location, such as a locked cabinet, to prevent unauthorized access.[5]

  • Secondary Containment: For liquid waste, use secondary containment, such as a larger tub or bin, to contain any potential leaks or spills.[1][8]

Step 5: Arranging for Disposal

  • Scheduled Pickup: Once the waste container is full or ready for disposal, arrange for a pickup by the EHS department or their designated hazardous waste vendor.[1][11]

  • Incineration: The standard and recommended method for the final disposal of investigational drugs is high-temperature incineration by a licensed hazardous waste management facility.[7][12][13]

Step 6: Documentation

  • Maintain Records: Keep meticulous records of the disposal process, including the date, quantity of this compound disposed of, and any documentation provided by the EHS department or waste vendor.[4] This is crucial for regulatory compliance and for study close-out procedures. A certificate of destruction may be available upon request from the disposal vendor.[7][12]

Key Considerations for Laboratory Pharmaceutical Waste

To facilitate quick reference, the following table summarizes the essential do's and don'ts for managing the disposal of this compound and other investigational compounds.

Do'sDon'ts
Consult your institution's EHS department for specific guidance.[7]Do not dispose of this compound in the regular trash or pour it down the drain.[8][11]
Treat all unused investigational drugs as hazardous waste.[1][2]Do not mix this compound with other incompatible waste streams.[8]
Use appropriate, labeled containers provided or approved by EHS.[1][8]Do not use unlabeled or improperly labeled containers.[9]
Store waste in a designated and secure Satellite Accumulation Area.[1][10]Do not allow waste to accumulate for extended periods.[11]
Maintain accurate and complete records of all disposed materials.[4]Do not attempt to neutralize or treat the chemical waste unless you have the required expertise and it is part of an approved protocol.[13]
Ensure all personnel handling the waste are properly trained.[1][11]Do not transport hazardous waste outside of the laboratory yourself.[11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research setting.

start Unused/Expired this compound Identified for Disposal consult_sponsor Consult Sponsor for Return/Disposal Instructions start->consult_sponsor contact_ehs Contact Institutional EHS Department consult_sponsor->contact_ehs segregate_waste Segregate this compound as Hazardous Waste contact_ehs->segregate_waste label_container Label Container with Hazardous Waste Label segregate_waste->label_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_in_saa schedule_pickup Schedule Waste Pickup with EHS store_in_saa->schedule_pickup incineration Disposal via High-Temperature Incineration schedule_pickup->incineration document_disposal Document Disposal and Retain Records incineration->document_disposal end Disposal Process Complete document_disposal->end

Caption: Decision workflow for the compliant disposal of this compound.

References

Navigating the Safe Handling of Opigolix: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Opigolix, a gonadotropin-releasing hormone (GnRH) antagonist. The following procedural guidance is designed to answer key operational questions and build a foundation of trust in laboratory safety and chemical handling practices.

While specific quantitative data and detailed experimental protocols for this compound are not publicly available in the form of a comprehensive Safety Data Sheet, this document synthesizes general safety principles for handling potent, non-peptide small molecule compounds and GnRH antagonists. Researchers should always consult the manufacturer's specific Safety Data Sheet (SDS) for definitive guidance.

Personal Protective Equipment (PPE) and Engineering Controls

The primary goal in handling any chemical compound is to minimize exposure. For this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Control TypeRecommendationRationale
Engineering Controls
Fume HoodAll weighing, reconstitution, and aliquoting of solid this compound should be performed in a certified chemical fume hood.To prevent inhalation of fine particles.
Ventilated EnclosureHandling of solutions should, at a minimum, be conducted in a ventilated enclosure or on a bench with localized exhaust.To minimize exposure to aerosols or vapors.
Personal Protective Equipment
GlovesDouble gloving with nitrile gloves is recommended.Provides an extra layer of protection against dermal exposure.
Eye ProtectionANSI-rated safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Lab CoatA fully buttoned lab coat, preferably one that is disposable or designated for potent compound work.To protect skin and personal clothing from contamination.
Respiratory ProtectionFor operations with a high potential for aerosolization (e.g., sonication, vortexing), a NIOSH-approved respirator (e.g., N95) may be necessary.To prevent inhalation of aerosolized compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for minimizing risk during the handling of this compound.

1. Preparation and Planning:

  • Review the manufacturer's Safety Data Sheet (SDS) for this compound. If unavailable, review the SDS for similar GnRH antagonists.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare the designated work area (fume hood or ventilated enclosure) by ensuring it is clean and uncluttered.
  • Have spill cleanup materials readily accessible.

2. Compound Handling (Solid):

  • Perform all manipulations of solid this compound within a chemical fume hood.
  • Use dedicated spatulas and weigh boats.
  • Carefully weigh the desired amount of the compound, avoiding the creation of dust.
  • Clean all equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

3. Solution Preparation and Handling:

  • Add solvent to the solid compound slowly to avoid splashing.
  • If sonication or vortexing is required, ensure the vial is securely capped and perform these actions within the fume hood.
  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling Procedures:

  • Wipe down the work surface with an appropriate solvent.
  • Remove outer gloves and dispose of them in the designated hazardous waste container.
  • Remove the lab coat and inner gloves, disposing of them appropriately.
  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations.
Solutions Containing this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated hazardous solid waste container.
Contaminated PPE (e.g., gloves, lab coats) Dispose of in a designated hazardous solid waste container.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_use Perform Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Area handling_use->cleanup_decontaminate emergency_spill Spill Occurs handling_use->emergency_spill emergency_exposure Exposure Occurs handling_use->emergency_exposure cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash emergency_spill_kit Use Spill Kit emergency_spill->emergency_spill_kit emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Caption: A workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.